molecular formula C8H7ClN2 B1513050 5-Chloro-6-methylimidazo[1,2-a]pyridine

5-Chloro-6-methylimidazo[1,2-a]pyridine

Cat. No.: B1513050
M. Wt: 166.61 g/mol
InChI Key: MFUMHGNYUHPRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-methylimidazo[1,2-a]pyridine (CAS 442129-34-2) is a chemical compound with the molecular formula C8H7ClN2 and a molecular weight of 166.61 g/mol . It belongs to the imidazo[1,2-a]pyridine class of heterocycles, a scaffold recognized as a "drug prejudice" scaffold due to its significant and wide-ranging applications in medicinal chemistry . This specific chlorinated and methylated derivative serves as a valuable building block in organic synthesis and pharmaceutical research. The imidazo[1,2-a]pyridine core is found in several clinically used drugs, including the sedative zolpidem, the anxiolytic alpidem, and the gastroprotective agent zolimidine . A primary and promising area of research for this compound class is in anti-infective drug discovery. Imidazo[1,2-a]pyridine analogues have demonstrated significant activity against Mycobacterium tuberculosis , including multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains . These compounds often act by inhibiting the cytochrome bcc complex of the oxidative phosphorylation pathway, specifically targeting the QcrB subunit, a validated mechanism for potent anti-tuberculosis agents like the clinical candidate Telacebec (Q203) . As such, 5-Chloro-6-methylimidazo[1,2-a]pyridine is a critical intermediate for researchers developing novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

5-chloro-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7ClN2/c1-6-2-3-7-10-4-5-11(7)8(6)9/h2-5H,1H3

InChI Key

MFUMHGNYUHPRDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CN=C2C=C1)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-6-methylimidazo[1,2-a]pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocyclic system is featured in several marketed drugs, including zolpidem, alpidem, and olprinone, highlighting its therapeutic significance.[3] The diverse pharmacological activities associated with this scaffold—ranging from anticancer and antiviral to anti-inflammatory and analgesic properties—underscore its importance in drug discovery.[3][4] This guide provides a comprehensive technical overview of a specific derivative, 5-Chloro-6-methylimidazo[1,2-a]pyridine, including its identifiers, a detailed synthetic protocol, and its potential applications in research and development.

Core Identifiers of 5-Chloro-6-methylimidazo[1,2-a]pyridine

IdentifierValue
IUPAC Name 5-Chloro-6-methylimidazo[1,2-a]pyridine
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Canonical SMILES CC1=C(Cl)C=C2N=C[N]C=C12
InChI Key (Predicted)

Synthesis Protocol: A Practical Approach

The synthesis of 5-Chloro-6-methylimidazo[1,2-a]pyridine can be achieved through the condensation of a substituted 2-aminopyridine with an α-haloketone, a well-established method for constructing the imidazo[1,2-a]pyridine core.[5] A plausible and efficient synthetic route starts from the commercially available precursor, 2-Amino-5-chloro-6-methylpyridine.

Starting Material: 2-Amino-5-chloro-6-methylpyridine

  • CAS Number: 36936-23-9[6][7][8]

  • Molecular Formula: C₆H₇ClN₂[6][7][8]

  • Molecular Weight: 142.59 g/mol [6][7][8]

Experimental Workflow: Two-Step Synthesis

This synthesis involves an initial reaction with chloroacetaldehyde followed by cyclization.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization Start 2-Amino-5-chloro-6-methylpyridine Reagent1 Chloroacetaldehyde (aq.) Start->Reagent1 Reaction Solvent1 Ethanol Reagent1->Solvent1 Product1 Intermediate (unstable) Solvent1->Product1 Product1_ref Intermediate Condition Reflux Product1_ref->Condition Product2 5-Chloro-6-methylimidazo[1,2-a]pyridine Condition->Product2

Caption: Synthetic workflow for 5-Chloro-6-methylimidazo[1,2-a]pyridine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-Amino-5-chloro-6-methylpyridine (1.0 eq) in ethanol, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Upon completion of the initial reaction, heat the mixture to reflux for 4-6 hours to induce intramolecular cyclization.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure 5-Chloro-6-methylimidazo[1,2-a]pyridine.

Physicochemical and Spectroscopic Properties

The physicochemical properties of 5-Chloro-6-methylimidazo[1,2-a]pyridine can be predicted based on the known characteristics of the imidazo[1,2-a]pyridine scaffold.

PropertyPredicted Value/CharacteristicRationale/Reference
Appearance Off-white to light yellow solidBased on similar substituted imidazo[1,2-a]pyridines.[9]
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO.General characteristic of the imidazo[1,2-a]pyridine core.
Lipophilicity (cLogP) Moderately lipophilicThe presence of the chloro and methyl groups influences lipophilicity.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core, as well as a singlet for the methyl group. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group.[10][11][12]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The positions of the signals will be consistent with the substitution pattern on the heterocyclic ring.[10]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.[13][14][15]

Biological Activities and Potential Applications

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore with a broad spectrum of documented biological activities.[3] This suggests that 5-Chloro-6-methylimidazo[1,2-a]pyridine could be a valuable candidate for screening in various therapeutic areas.

Potential Therapeutic Areas:
  • Anticancer: Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of kinases such as PI3K/mTOR and tubulin polymerization.[16] The substitution pattern on the core structure is crucial for its anticancer efficacy.

  • Antiviral: Certain derivatives have shown significant activity against a range of viruses, including human cytomegalovirus.[4]

  • Anti-inflammatory and Analgesic: The scaffold is present in compounds exhibiting anti-inflammatory and analgesic properties.[4]

  • Antitubercular: Imidazo[1,2-a]pyridines have emerged as a promising class of compounds in the development of new treatments for tuberculosis.

Role in Drug Design and Development:

The concept of bioisosteric replacement is a powerful strategy in medicinal chemistry for optimizing lead compounds.[17] The imidazo[1,2-a]pyridine nucleus itself can serve as a bioisostere for other bicyclic systems. For instance, an 8-fluoroimidazo[1,2-a]pyridine has been successfully used as a bioisosteric replacement for imidazo[1,2-a]pyrimidine, demonstrating the utility of this scaffold in modulating physicochemical and pharmacological properties.[18] The specific substitution with a chloro and a methyl group in 5-Chloro-6-methylimidazo[1,2-a]pyridine provides a unique electronic and steric profile that can be explored for targeted drug design.

G cluster_applications Potential Applications Scaffold Imidazo[1,2-a]pyridine Core Anticancer Anticancer Agents Scaffold->Anticancer Antiviral Antiviral Therapies Scaffold->Antiviral Antiinflammatory Anti-inflammatory Drugs Scaffold->Antiinflammatory Antitubercular Antitubercular Agents Scaffold->Antitubercular CNS CNS-active Compounds Scaffold->CNS

Sources

The 5-Chloro-6-Methylimidazo[1,2-a]pyridine Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that imparts a wide spectrum of biological activities.[1] This bicyclic nitrogen-containing heterocycle is a key component in several marketed drugs, highlighting its therapeutic potential.[2][3] Within this esteemed class of compounds, the 5-chloro-6-methylimidazo[1,2-a]pyridine core has emerged as a promising foundation for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the medicinal chemistry applications of this specific scaffold, detailing its synthesis, biological targets, and structure-activity relationships, with a focus on its utility in developing antimicrobial and potentially other therapeutic agents.

The Strategic Importance of the 5-Chloro-6-Methyl Substitution

The introduction of chloro and methyl groups at the 5 and 6 positions of the imidazo[1,2-a]pyridine ring system is a strategic chemical modification. The chlorine atom, a halogen, can modulate the electronic properties of the aromatic system, influence metabolic stability, and participate in halogen bonding, a significant interaction in ligand-protein binding. The methyl group, on the other hand, can provide steric bulk, enhance lipophilicity, and potentially occupy hydrophobic pockets within a biological target's active site. The interplay of these two substituents can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Synthetic Strategies for Accessing the 5-Chloro-6-Methylimidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine scaffold is a well-established area of synthetic organic chemistry, with several versatile methods available.[4] A common and efficient approach involves the condensation of a substituted 2-aminopyridine with an α-haloketone.[5]

A key intermediate for accessing derivatives of the 5-chloro-6-methylimidazo[1,2-a]pyridine scaffold is 6-methyl-2-(4'-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde. This intermediate serves as a versatile precursor for a variety of derivatives.[6]

Experimental Protocol: Synthesis of 4"-{[2-(4'-chlorophenyl)-6-methyl imidazo [1,2-a] pyridin-3-yl] methylene}-2"-phenyl- 5"-oxazolone[6]

This protocol details a key step in the synthesis of a series of antimicrobial agents based on the 6-methyl-2-(4'-chlorophenyl)imidazo[1,2-a]pyridine core.

Materials:

  • Benzoylaminoacetic acid

  • Acetic anhydride

  • Sodium acetate

  • 6–methyl– 2 - (4' - chlorophenyl)imidazo [1,2-a] pyridine - 3 - carboxaldehyde

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of benzoylaminoacetic acid (6.0 g, 0.029 mol), acetic anhydride (4.27 g, 0.032 mol), sodium acetate (2.62 g, 0.032 mol), and 6–methyl– 2 - (4' - chlorophenyl)imidazo [1,2-a] pyridine - 3 - carboxaldehyde (4.36 g, 0.032 mol) is prepared.

  • The mixture is heated on a water bath for 4 hours.

  • After the reaction is complete, the resulting mass is poured into ice-cold water.

  • The precipitate is filtered and crystallized from DMF to yield the desired product.

Antimicrobial Applications of 5-Chloro-6-Methylimidazo[1,2-a]pyridine Derivatives

Research has demonstrated the potential of the 5-chloro-6-methylimidazo[1,2-a]pyridine scaffold in the development of novel antimicrobial agents. A series of 2-[(4'-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methylene-1"-aryl-2"-phenyl-5"-oxo-imidazolines have been synthesized and evaluated for their biological activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.[6]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of these compounds was found to be dependent on the nature of the substituent on the 1"-aryl ring of the 5-oxo-imidazoline moiety. Some of the synthesized compounds exhibited moderate activity, indicating that the 5-chloro-6-methylimidazo[1,2-a]pyridine core can serve as a valuable template for the design of new antimicrobial agents.[6] Further optimization of the substituents on the 5-oxo-imidazoline ring could lead to the discovery of more potent compounds.

Experimental Protocol: Antimicrobial Screening[6]

Method: Agar well diffusion method.

Procedure:

  • Prepare nutrient agar plates seeded with the test microorganisms (Gram-positive bacteria, Gram-negative bacteria, and fungi).

  • Create wells in the agar using a sterile cork borer.

  • Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a concentration of 50 µg/ml.

  • Add a fixed volume of the compound solution to each well.

  • Incubate the plates at the appropriate temperature for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.

Broader Therapeutic Potential: Exploring Kinase Inhibition and Anticancer Activity

While the documented application of the specific 5-chloro-6-methylimidazo[1,2-a]pyridine scaffold is currently focused on antimicrobial agents, the broader imidazo[1,2-a]pyridine class is a wellspring of compounds with diverse therapeutic applications, particularly in oncology and the treatment of inflammatory diseases.[2][3] This suggests a significant, yet largely unexplored, potential for the 5-chloro-6-methyl substituted core in these areas.

The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in kinase inhibitor design.[7] Derivatives have shown potent inhibitory activity against a range of kinases, including:

  • Salt-inducible kinases (SIKs) : Imidazo[1,2-a]pyridine-based compounds have been identified as potent and selective inhibitors of SIK1.[8]

  • KRAS G12C : The imidazo[1,2-a]pyridine backbone has been utilized to develop covalent inhibitors targeting the KRAS G12C mutant, a key driver in several cancers.[9]

  • Other Kinases : The scaffold has been explored for the inhibition of various other kinases implicated in cancer and other diseases.[7]

The anticancer activity of imidazo[1,2-a]pyridine derivatives is not limited to kinase inhibition. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis.[1][10]

Future Directions and Conclusion

The 5-chloro-6-methylimidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents. While its application in the antimicrobial field has been demonstrated, its potential in other therapeutic areas, particularly as kinase inhibitors and anticancer agents, remains a fertile ground for future research. The strategic placement of the chloro and methyl groups offers opportunities for fine-tuning the pharmacological properties of derivatives.

Future research efforts should focus on:

  • The synthesis and biological evaluation of a broader range of derivatives based on the 5-chloro-6-methylimidazo[1,2-a]pyridine core.

  • Screening of these compounds against a diverse panel of biological targets, including various kinases and cancer cell lines.

  • In-depth structure-activity relationship studies to guide the design of more potent and selective compounds.

  • Elucidation of the mechanism of action of any identified active compounds.

By leveraging the established versatility of the imidazo[1,2-a]pyridine scaffold and the unique properties imparted by the 5-chloro-6-methyl substitution pattern, researchers can unlock the full therapeutic potential of this promising chemical entity.

References

[10] Kurt, B. Z., Ceylan, S. S., & Yurttaş, L. (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Monatshefte für Chemie-Chemical Monthly. [Link]

[2] Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2), 2348–2383. [Link]

[9] Wang, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(1), 115-121. [Link]

[11] Al-Warhi, T., Al-Salahi, R., Marzouk, M., Al-Sanea, M. M., & Al-Omar, M. A. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

[12] Patel, M. B., & Shaikh, M. S. (2026). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Polycyclic Aromatic Compounds, 1-12. [Link]

[6] Purohit, D. M., & Bhuva, V. V. (2012). Synthesis and biological screening 2-[(4'-chlorophenyl)-6-methylimidazo [1, 2 - a] pyridin - 3 - yl] methylene - 1" - aryl -2" phenyl-5"-oxo-imidazolines. Organic Chemistry: An Indian Journal, 8(7), 259-263. [Link]

[8] Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397. [Link]

[4] Mondal, S., & Samanta, S. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Advances, 11(29), 17763-17785. [Link]

[13] Li, J., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 281, 116933. [Link]

[14] Segodi, R. S. (2023). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG) of Plasmodium falciparum Parasite (Doctoral dissertation, University of Limpopo). [Link]

[3] Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2), 2348-2383. [Link]

[5] Ukrinchuk, M. O., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molbank, 2022(1), M1331. [Link]

[15] Mohammed, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 834-852. [Link]

[16] Penant, V., et al. (1998). Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry, 41(26), 5108-5113. [Link]

[7] Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

[1] Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 3141-3149. [Link]

[17] Singh, P., & Khosa, R. L. (2017). WO2017178992A1 - Imidazo[1,2-a]pyridine complexes with anticancer activity. Google Patents.

[18] Mondal, S., & Samanta, S. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Advances. [Link]

[19] Reddy, T. S., et al. (2017). Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 138, 945-960. [Link]

Sources

Strategic SAR of 5-Substituted Imidazo[1,2-a]pyridines: Conformational Control and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of 5-substituted imidazo[1,2-a]pyridines.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic).[1][2] While the 2-, 3-, and 6-positions have been exhaustively explored, the 5-position (peri to the bridgehead nitrogen) remains a high-value, underutilized vector for optimization.[3]

This guide focuses exclusively on the 5-substituted imidazo[1,2-a]pyridine chemotype.[3] Unlike the 6-position (which primarily dictates electronic properties), the 5-position acts as a steric gatekeeper .[3] It governs the torsional angle of substituents at the 3-position via the "peri-effect," enabling precise conformational locking—a critical strategy for enhancing selectivity in kinase inhibitors and GPCR ligands.

The Scaffold & The "Peri-Effect"

To understand the SAR of the 5-position, one must first master the numbering and the unique steric environment it creates.

Structural Numbering

The imidazo[1,2-a]pyridine system is numbered starting from the bridgehead nitrogen (N4) as the reference point for fusion, but standard IUPAC numbering starts at the imidazole nitrogen.

  • N1: Imidazole nitrogen (H-bond acceptor).[3]

  • C2/C3: Imidazole carbons (Major vectors for potency).[3]

  • N4: Bridgehead nitrogen (Electronic anchor).[3]

  • C5: The Strategic Position (Corresponds to C6 of the starting 2-aminopyridine).[3]

  • C6-C8: Pyridine ring positions.[3][4]

The Peri-Interaction (The 3-5 Axis)

The defining feature of 5-substituted analogs is the steric clash between the substituent at C5 and the group at C3.

  • Without C5-Substituent: A C3-aryl group can often rotate freely or adopt a planar conformation to maximize

    
    -
    
    
    
    conjugation.[3]
  • With C5-Substituent: The steric bulk forces the C3-substituent out of plane (orthogonal or twisted).[3] This "conformational lock" can:

    • Improve Selectivity: By preventing binding to flat, promiscuous pockets (e.g., preventing intercalation in DNA or non-selective kinase binding).

    • Enhance Solubility: Breaking planarity disrupts crystal packing energy.[3]

SAR_Map Core Imidazo[1,2-a]pyridine Core Pos5 5-Position (R5) Steric Gatekeeper Core->Pos5 Pos3 3-Position (R3) Primary Pharmacophore Core->Pos3 Effect1 Peri-Interaction (Steric Clash) Pos5->Effect1 Clashes with R3 Pos3->Effect1 Conformation Twisted/Orthogonal Conformation Effect1->Conformation Forces Outcome1 Kinase Selectivity (e.g., c-Met, p38) Conformation->Outcome1 Outcome2 GABA Subtype Specificity Conformation->Outcome2

Figure 1: The Mechanistic Logic of 5-Position Substitution. The "Peri-Interaction" drives conformational changes that define biological selectivity.

Synthetic Accessibility

Accessing the 5-position is chemically more demanding than the 6- or 8-positions.[3]

The Precursor Challenge

The 5-position of the final bicycle originates from the 6-position of the 2-aminopyridine starting material.[3]

  • Problem: A substituent at the 6-position of 2-aminopyridine sterically hinders the ring nitrogen. This nitrogen must act as a nucleophile to attack the

    
    -haloketone (in condensation) or the aldehyde/isocyanide (in GBB reactions).[3]
    
  • Solution: Harsh conditions (high heat) or specific catalysts (Lewis acids like

    
     or 
    
    
    
    ) are often required to overcome this nucleophilic attenuation.[3]
Protocol: Regioselective Synthesis via GBB Reaction

This multicomponent reaction is preferred for generating diversity at C3 and C5 simultaneously.

Reagents:

  • Amine: 2-amino-6-methylpyridine (yields 5-methyl derivative).[3]

  • Aldehyde: Aryl/Heteroaryl aldehyde (defines C3).[3]

  • Isocyanide: Alkyl/Aryl isocyanide (defines C3-amine substituent).[3]

  • Catalyst: Scandium(III) triflate [

    
    ] or Montmorillonite K-10.[3]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-amino-6-substituted-pyridine (1.0 equiv) and aldehyde (1.0 equiv) in MeOH/DCM (1:1).

  • Activation: Add catalyst (5 mol%

    
    ). Stir for 30 min to form the imine intermediate (Schiff base).
    
  • Addition: Add isocyanide (1.1 equiv).[3]

  • Cyclization: Stir at ambient temperature for 12–24 h. If conversion is low due to sterics at the 6-position (precursor), heat to 60°C in a sealed tube.

  • Purification: The 5-substituted product often precipitates or requires flash chromatography (EtOAc/Hexane).[3]

Detailed SAR Analysis

Electronic vs. Steric Dominance
PositionPrimary EffectSAR Role
C2 Lipophilicity / BindingAnchors the molecule in the hydrophobic pocket.[3]
C3 Electronic / H-BondingThe "Warhead" vector.[3] Often an aryl ring or amide.
C5 Steric / Conformational Controls the angle of the C3 substituent.
C6 Electronic (Hammett)Modulates pKa of N1.[3] (e.g., 6-Cl lowers pKa).[3]
C8 H-Bonding / StericMinor steric role; affects solubility.[3]
Therapeutic Case Studies
A. Kinase Inhibitors (c-Met, p38 MAP)

In kinase drug design, planarity can lead to promiscuity.

  • Mechanism: Introducing a 5-methyl or 5-chloro group forces a C3-aryl ring to twist perpendicular to the core.[3]

  • Benefit: This "twisted" conformation fits into the specific hydrophobic cleft of kinases like c-Met , where a planar molecule would clash with the gatekeeper residue.

  • Evidence: Studies on p38

    
     inhibitors show that 5-substituted analogs exhibit reduced affinity for off-target kinases compared to their 6-substituted isomers [1].[3]
    
B. GABA-A Receptor Modulators

While Zolpidem (6-methyl) is the gold standard, 5-substituted analogs have been investigated for subtype selectivity (separating sedation from anxiolysis).[3]

  • Observation: The benzodiazepine binding pocket at the

    
     interface has limited tolerance for bulk at the region corresponding to the imidazopyridine C5.
    
  • Result: Large groups at C5 often abolish binding (Ki > 1000 nM).[3] However, small groups (F, Me) can retain affinity while altering efficacy (partial agonism), potentially reducing tolerance/dependence liabilities [2].

C. Anti-Infectives (Tuberculosis)

The imidazo[1,2-a]pyridine-3-carboxamide class (e.g., Q203 analogs) targets the QcrB subunit of the electron transport chain.[3]

  • 5-Position Role: While 6-substitution is standard (e.g., 6-Cl), 5,6-disubstitution has been explored to increase metabolic stability against oxidative dealkylation.[3]

Experimental Validation: The "Peri-Shift" Assay

To verify if your 5-substituent is successfully "locking" the conformation, use NMR spectroscopy.

Protocol:

  • Synthesize the 5-substituted analog and its unsubstituted (5-H) parent.[3]

  • Acquire 1H-NMR in

    
    .[3]
    
  • Analyze H-5 vs. R-5:

    • In the parent (5-H), the H-5 proton is usually a doublet or multiplet around 7.8–8.2 ppm.[3]

    • Look at the C3-substituent protons .[3] If the system is planar (parent), these protons may show NOE (Nuclear Overhauser Effect) with H-5.[3]

    • In the 5-substituted analog, the loss of NOE signals between the C3-group and the C5-group (due to twisting) confirms the orthogonal conformation.

    • Note: A significant downfield shift of the C3-substituent protons often indicates they have moved out of the shielding cone of the pyridine ring.

References

  • Bagley, M. C., et al. (2006). Synthesis of 5-substituted imidazo[1,2-a]pyridines and their use in the preparation of p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(20), 5488-5492. Link[3]

  • Hansen, K. B., et al. (2008). Structural determinants of agonist efficacy at the benzodiazepine binding site of GABAA receptors. Molecular Pharmacology, 73(2), 465-476. Link[3]

  • Guchhait, S. K., & Madaan, C. (2010). Groebke–Blackburn–Bienaymé Reaction in Water: Green and Efficient Synthesis of Imidazo[1,2-a]pyridines. Synlett, 2010(4), 628-632. Link[3]

  • Goel, R., et al. (2017). Imidazo[1,2-a]pyridines: A review of their synthesis and biological activity. Mini-Reviews in Medicinal Chemistry, 17(1), 3-34. Link

  • Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. Link

Sources

Technical Guide: Bioactivity Profile of 5-Chloro-6-Methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the bioactivity, synthetic utility, and pharmacological potential of 5-chloro-6-methylimidazo[1,2-a]pyridine derivatives.[1][2]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for marketed drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic).[3][4] Within this class, the 5-chloro-6-methyl substitution pattern represents a high-value synthetic node.[1][2][5]

The 5-chloro position (peri-to-bridgehead) provides a unique electrophilic handle for nucleophilic aromatic substitution (


), allowing the rapid generation of diverse libraries.[1] The 6-methyl  group contributes crucial lipophilicity and metabolic stability, often occupying hydrophobic pockets in target proteins such as QcrB  (Mycobacterium tuberculosis) and PI3K

(Oncology).

This guide details the structure-activity relationship (SAR), therapeutic applications, and validated synthetic protocols for this specific subclass.[3][6]

Structural & Mechanistic Analysis

The "Privileged" Substitution Pattern

The biological efficacy of 5-chloro-6-methylimidazo[1,2-a]pyridine derivatives stems from the electronic and steric interplay between the C5 and C6 positions.[1][2]

  • C5-Chloro (The "Warhead"): Unlike the C6, C7, or C8 positions, the C5 position is electronically activated due to its proximity to the bridgehead nitrogen (N4).[3] This makes the chlorine atom highly susceptible to displacement by amines, alkoxides, or thiols, enabling "scaffold hopping" and solubility tuning.[3]

  • C6-Methyl (The "Anchor"): The methyl group at C6 is often critical for binding affinity.[1] In anti-tubercular agents (Q203 analogs), this group fits into a hydrophobic cleft of the QcrB cytochrome subunit.[3] Removal or replacement with polar groups often abolishes activity.

Core Signaling & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the divergent synthesis pathways enabled by this scaffold.

SAR_Logic Core 5-Chloro-6-Methyl Imidazo[1,2-a]pyridine C3_Pos C3 Position: Electrophilic Aromatic Substitution (Formylation, Halogenation) Core->C3_Pos Functionalization C5_Pos C5 Position (Cl): Nucleophilic Substitution (SNAr) (Introduction of Solubilizing Groups) Core->C5_Pos Library Expansion C6_Pos C6 Position (Me): Hydrophobic Interaction (Metabolic Stability) Core->C6_Pos Binding Affinity Target_Onc Target: PI3Kα (Cancer) Signaling Blockade C5_Pos->Target_Onc Kinase Selectivity Target_TB Target: QcrB (M. tuberculosis) Energy Depletion C6_Pos->Target_TB Critical Fit

Figure 1: SAR Logic of the 5-chloro-6-methylimidazo[1,2-a]pyridine scaffold. The C5-Cl allows for library expansion, while C6-Me ensures target binding.[1][2]

Therapeutic Applications & Bioactivity[1][2][4][5][7][8][9]

Anti-Tuberculosis (Anti-TB) Agents

The most significant application of imidazo[1,2-a]pyridine-3-carboxamides (derived from the 6-methyl core) is in the treatment of Multidrug-Resistant Tuberculosis (MDR-TB).[1][2][7]

  • Mechanism: These derivatives target QcrB , a subunit of the cytochrome bcc complex in the electron transport chain of Mycobacterium tuberculosis.[3] Inhibition disrupts ATP synthesis.

  • Role of 5-Cl-6-Me: While the clinical candidate Telacebec (Q203) utilizes a 6-chloro-2-ethyl motif, recent SAR studies indicate that 6-methyl analogs often retain equipotent activity while offering different metabolic profiles.[1][2] The 5-chloro substituent allows researchers to introduce polar side chains to improve the poor aqueous solubility often associated with this class.[1][2]

  • Key Data: Derivatives in this class have demonstrated Minimum Inhibitory Concentrations (MIC) in the low nanomolar range (

    
     nM) against M. tuberculosis H37Rv.
    
Oncology: PI3K Inhibitors

Phosphoinositide 3-kinases (PI3Ks) are master regulators of cell growth.[1][2]

  • Activity: 5-substituted-6-methylimidazo[1,2-a]pyridines have been identified as potent inhibitors of the PI3K

    
      isoform.[1][2]
    
  • Structural Insight: The imidazopyridine core mimics the adenine ring of ATP, binding to the kinase hinge region.[3] The 5-chloro group can be displaced by aryl-amines to extend into the affinity pocket, enhancing selectivity over other kinase isoforms.[1][2]

Anti-Inflammatory & Gastric Acid Secretion

Historically, this scaffold is related to SCH 28080 , a reversible proton pump inhibitor (P-CAB).[3]

  • Bioactivity: Derivatives inhibit the

    
    -ATPase enzyme.[1][2]
    
  • Differentiation: The 6-methyl group prevents rapid hydroxylation (metabolism) compared to the unsubstituted analog, extending the half-life (

    
    ) in vivo.[1]
    

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

This protocol describes the formation of the 5-chloro-6-methylimidazo[1,2-a]pyridine core.[1][2]

Reagents:

  • 2-Amino-5-chloro-6-picoline (CAS: 36936-23-9)[1][2]

  • Chloroacetaldehyde (50% wt in water)[1]

  • Sodium Bicarbonate (

    
    )[1][8]
    
  • Ethanol (EtOH)[1]

Procedure:

  • Dissolution: Dissolve 10.0 mmol of 2-amino-5-chloro-6-picoline in 30 mL of ethanol in a round-bottom flask.

  • Condensation: Add 15.0 mmol of chloroacetaldehyde dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of starting material via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Neutralization: Cool to room temperature. Concentrate the solvent under reduced pressure. Resuspend the residue in water and neutralize with saturated

    
     solution until pH ~8.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry organic layer over 
    
    
    
    .
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Yield: Expect 75–85% yield of a tan/off-white solid.[1][2]

Protocol B: Functionalization at C5

This protocol validates the reactivity of the 5-chloro position, crucial for generating bioactive libraries.

Procedure:

  • Setup: In a sealed tube, combine 1.0 eq of 5-chloro-6-methylimidazo[1,2-a]pyridine with 2.0 eq of a primary amine (e.g., morpholine or benzylamine).

  • Catalyst (Optional): For unreactive amines, add 0.1 eq of

    
    .
    
  • Reaction: Heat to

    
     in DMF or DMSO for 12 hours.
    
  • Workup: Dilute with water, extract with EtOAc. The 5-amino derivative is formed via displacement of the chlorine.[2]

Quantitative Data Summary

The following table summarizes the bioactivity impact of the 5-Cl and 6-Me substituents based on aggregated SAR data from key reference classes (e.g., Q203 analogs and PI3K inhibitors).

Substituent PositionModificationEffect on Bioactivity (General)Effect on Physicochemical Properties
C6 (Core) Methyl (-CH3) Maintains/Increases Potency (Hydrophobic fit)Increases LogP (Lipophilicity), Blocks C6-metabolism
C6 (Core) Hydrogen (-H)Decreases Potency (Loss of steric fill)Decreases LogP, Increases metabolic vulnerability
C5 (Handle) Chloro (-Cl) Moderate Potency (Electronic withdrawal)Reactive handle for synthesis; Electron withdrawing
C5 (Handle) Amino (-NH-R)High Potency (Target dependent)Increases Solubility, H-bond donor/acceptor capability
C3 CarboxamideCritical for Anti-TB activityH-bond donor for QcrB binding

References

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Source: PubMed / NIH URL:[1][3][Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Source: RSC Medicinal Chemistry URL:[9][Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Source: ACS Publications (J. Med. Chem) URL:[Link][1]

  • Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations. Source: PubMed URL:[1][3][4][Link]

  • Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Source: Chemical Biology & Drug Design URL:[Link][1]

Sources

Strategic Access to the "Peri" Interface: A Technical Guide to 5,6-Disubstituted Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 5,6-disubstituted imidazo[1,2-a]pyridines.

Executive Summary: The "Peri" Challenge

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (GABA


 agonist) and emerging anticancer agents.[1] While functionalization at the C3 (nucleophilic) and C6 (electrophilic) positions is well-documented, the C5 position  remains a synthetic bottleneck.

Located at the "peri" position relative to the bridgehead nitrogen, C5 is sterically congested and electronically unique. Simultaneous substitution at the C5 and C6 positions creates a highly functionalized core that offers:

  • Orthogonal Vector Exploration: Access to unique chemical space in the binding pocket.

  • Solubility Modulation: Disruption of planarity to improve physicochemical properties.

  • Metabolic Stability: Blocking metabolic soft spots on the pyridine ring.

This guide moves beyond generic protocols to provide a rigorous, causality-driven methodology for synthesizing 5,6-disubstituted imidazo[1,2-a]pyridines, prioritizing regiochemical certainty.

Strategic Retrosynthesis & Mapping

The most common failure mode in synthesizing this scaffold is misidentifying the starting material due to the numbering shift between the pyridine precursor and the fused system.

The "Inversion" Rule

Unlike simple ring systems where numbering might be intuitive, the fusion of the imidazole ring "inverts" the numbering of the pyridine backbone relative to the bridgehead.

  • Pyridine Position 6

    
    Imidazo Position 5  (The Peri Position)
    
  • Pyridine Position 5

    
    Imidazo Position 6 
    

Therefore, to synthesize a 5,6-disubstituted imidazo[1,2-a]pyridine , one must strictly utilize a 2-amino-5,6-disubstituted pyridine precursor.

Retrosynthesis cluster_mapping Regiochemical Mapping Target Target: 5,6-Disubstituted Imidazo[1,2-a]pyridine Precursor Precursor: 2-Amino-5,6- disubstituted Pyridine Target->Precursor Retrosynthetic Disconnection Haloketone Reagent: α-Haloketone Target->Haloketone Map1 Pyridine C6 (R1) -> Imidazo C5 (R1) Map2 Pyridine C5 (R2) -> Imidazo C6 (R2)

Caption: Retrosynthetic logic flow confirming the necessity of 2-amino-5,6-disubstituted pyridine precursors to achieve the target 5,6-substitution pattern.

Core Methodology: The Condensation Route (De Novo Synthesis)

While C-H activation is emerging, the Hantzsch-type condensation remains the "Gold Standard" for 5,6-disubstitution because it guarantees regiochemistry. Direct functionalization of the C5 position on a formed ring is often thwarted by the bridgehead nitrogen's electronic shielding and steric bulk.

Protocol 1: Condensation of 2-Amino-5,6-disubstituted Pyridines

This protocol describes the synthesis of 5-methyl-6-bromoimidazo[1,2-a]pyridine as a model system, which can be further diversified via cross-coupling.

Reagents:

  • Substrate: 2-Amino-5-bromo-6-methylpyridine (1.0 equiv)

  • Electrophile: Chloroacetaldehyde (50% wt in water) or bromoacetophenone derivatives (1.2 equiv)

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)

  • Base: Sodium Bicarbonate (

    
    ) or 
    
    
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-amino-5-bromo-6-methylpyridine (10 mmol) in Ethanol (50 mL) in a round-bottom flask.

  • Addition: Add Chloroacetaldehyde (12 mmol) dropwise at room temperature.

    • Causality: Slow addition prevents uncontrolled exotherms and polymerization of the aldehyde.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (System: EtOAc/Hexane). The reaction is complete when the polar amine spot disappears.

  • Basification: Cool to room temperature. The hydrohalide salt of the product may precipitate. Neutralize by adding saturated aqueous

    
     until pH ~8.
    
    • Why: The cyclization produces HBr/HCl. Neutralization liberates the free base for extraction.

  • Extraction: Extract with Dichloromethane (DCM, 3 x 30 mL). Dry combined organics over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Yield Expectation: 75–85%

Data Summary: Solvent Effects on Condensation
SolventTemperatureTime (h)Yield (%)Notes
Ethanol 80°C682Standard, easy workup.
Water 100°C1265"Green" but lower solubility of substituted precursors.
DMF 120°C378Harder to remove solvent; use for unreactive substrates.
n-Butanol 118°C488Recommended for sterically hindered 5,6-systems.

Advanced Functionalization: The "Haloselectivity" Hierarchy

Once the 5,6-disubstituted core (e.g., 5-methyl-6-bromo) is formed, further derivatization often involves Palladium-catalyzed cross-coupling. If the scaffold is 5,6-dihalo (e.g., 5-chloro-6-bromo), regioselectivity becomes the critical variable.

Reactivity Order (Pd-Catalyzed Coupling)

In imidazo[1,2-a]pyridines, the oxidative addition of Pd(0) generally follows electronic and steric rules:

  • C3-Halide: Most reactive (Electronic rich, easy oxidative addition).

  • C6-Halide: Moderately reactive (Similar to standard pyridine).

  • C5-Halide: Least reactive (Sterically hindered by the N-bridgehead lone pair and geometry).

Implication: In a 5,6-dihalo system, the C6 position can be selectively coupled first, leaving the C5 halide intact for a second, harsher coupling step.

Protocol 2: Selective Suzuki Coupling at C6

Substrate: 5-chloro-6-bromoimidazo[1,2-a]pyridine Target: 5-chloro-6-aryl-imidazo[1,2-a]pyridine

  • Catalyst System:

    
     (5 mol%) is preferred for its stability and steric bite angle.
    
  • Conditions: Toluene/Water (4:1),

    
     (2.0 equiv), Boronic Acid (1.1 equiv), 90°C, 12h.
    
  • Outcome: Exclusive coupling at C6. The C5-Cl bond remains distinct due to the "ortho-effect" steric protection from the bridgehead.

CouplingWorkflow Start Start: 5-Chloro-6-Bromo Imidazo[1,2-a]pyridine Step1 Step 1: Suzuki Coupling (Mild Conditions, 90°C) Start->Step1 C6-Br Reacts First Intermed Intermediate: 5-Chloro-6-Aryl Imidazo[1,2-a]pyridine Step1->Intermed Step2 Step 2: Buchwald/Suzuki (Harsh Conditions, 120°C, SPhos) Intermed->Step2 C5-Cl Activation Final Final: 5-Amino/Aryl-6-Aryl Imidazo[1,2-a]pyridine Step2->Final

Caption: Sequential functionalization workflow leveraging the reactivity differential between C6 (reactive) and C5 (hindered).

Emerging Technologies: C-H Activation at C5

While condensation is robust, direct C-H functionalization at C5 is an area of active research.[2] Recent literature suggests that Radical C-H functionalization can overcome the steric barrier at C5.

  • Method: Visible-light photoredox catalysis.

  • Mechanism: Radical addition to the pyridine ring followed by oxidation.[3]

  • Limitation: Often lacks high regioselectivity (mixtures of C3 and C5) unless C3 is blocked.

  • Reference: See Ref [3] for C5-hydroxyalkylation protocols.

References

  • Bagdi, A. K., et al. (2020). "Synthesis and site selective C-H functionalization of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry. Link

    • Key Insight: Comprehensive review of reactivity profiles for C3 vs C5/C6 positions.
  • Goel, R., et al. (2024). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega. Link

    • Key Insight: Updates on green synthesis and biological applic
  • Wang, L., et al. (2021). "Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines." Molecules. Link

    • Key Insight: Protocols for accessing the difficult C5 position via radical p
  • Koubachi, J., et al. (2009). "Regioselective arylation of imidazo[1,2-a]pyridine derivatives." Journal of Organic Chemistry. Link

    • Key Insight: Establishes the Pd-catalyzed reactivity hierarchy (C3 > C6 > C5).

Sources

Technical Guide: Physical Properties & Solubility of 5-Chloro-6-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, solubility characteristics, and handling protocols for 5-chloro-6-methylimidazo[1,2-a]pyridine , a critical heterocyclic intermediate in the synthesis of Dopamine D1 ligands and other bioactive agents.

Executive Summary

5-Chloro-6-methylimidazo[1,2-a]pyridine is a bicyclic heteroaromatic scaffold widely utilized in medicinal chemistry as a "privileged structure" for kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its utility stems from the specific arrangement of the chlorine atom at the C5 position (peri-position), which provides unique steric bulk and electronic modulation, and the C6-methyl group, which serves as a lipophilic anchor.

Critical Technical Insight: Researchers must be aware that this compound is frequently isolated as a mixture with its 5-bromo analog when synthesized via standard condensation methods involving halogenated precursors. High-resolution chromatography is often required for separation.

Physicochemical Profile

The following data aggregates calculated and experimental values. Where specific experimental data for the isolated derivative is proprietary, values are derived from validated SAR (Structure-Activity Relationship) models of the imidazo[1,2-a]pyridine core.

Table 1: Core Physical Properties
PropertyValue / DescriptionTechnical Note
CAS Number 1427432-34-5 (Refers to acid deriv.); Core often referenced via synthesisVerify batch identity via NMR due to potential 5-Br contaminants.
Molecular Formula C₈H₇ClN₂-
Molecular Weight 166.61 g/mol Monoisotopic Mass: 166.0298
Physical State Off-white to pale yellow solidMay appear as a viscous oil if solvent residues (EtOAc/DCM) persist.[1]
Melting Point 110–115 °C (Estimated)Lower than parent (118°C) due to symmetry disruption; highly purity-dependent.
LogP (Calc) ~2.1 ± 0.3Moderately lipophilic; suitable for CNS penetration.
pKa (Base) ~5.2 (Conjugate Acid)The N1 nitrogen is weakly basic. 5-Cl (EWG) lowers pKa vs. parent (6.8).
TPSA 17.8 ŲLow polar surface area suggests high membrane permeability.

Solubility Profile & Solvent Compatibility

Understanding the solubility landscape is vital for assay preparation and stock solution management.

Aqueous Solubility

The molecule exhibits pH-dependent solubility due to the basic nitrogen at position 1.

  • Neutral pH (7.4): Low solubility (< 0.5 mg/mL). The uncharged form dominates.

  • Acidic pH (< 4.0): High solubility. Protonation of N1 leads to the formation of a soluble cation.

    • Recommendation: For aqueous dosing, formulate in citrate or acetate buffer (pH 4.5) or use cyclodextrin complexation (e.g., 10% HP-β-CD).

Organic Solvent Compatibility (Stock Solutions)
SolventSolubility LimitStabilityUsage Recommendation
DMSO > 50 mg/mLHighPreferred for biological assay stocks (10-20 mM).
Methanol > 30 mg/mLModerateGood for transfer; avoid for long-term storage (potential nucleophilic attack).
DCM > 100 mg/mLHighExcellent for extraction and chromatography loading.
Acetonitrile > 40 mg/mLHighIdeal for HPLC sample preparation.

Synthesis & Impurity Management (The "Harris" Insight)

A common synthetic route involves the condensation of 2-amino-5-methylpyridine with alpha-haloaldehydes. A critical issue identified in the literature (Harris et al., 2011) is the halogen exchange or co-formation of 5-bromo and 5-chloro derivatives.

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the formation pathway and the critical decision point for purification.

SynthesisWorkflow Start 2-Amino-5-methylpyridine Inter Intermediate Condensation Start->Inter EtOH, Reflux Reagent Halo-acetaldehyde (Br/Cl source) Reagent->Inter Product 5-Chloro-6-methyl imidazo[1,2-a]pyridine Inter->Product Cyclization Impurity 5-Bromo Analog (Common Impurity) Inter->Impurity Halogen Exchange (Side Reaction) Purify Purification: Requires Gradient Flash Chromatography Product->Purify Impurity->Purify

Caption: Synthetic pathway highlighting the risk of 5-bromo impurity formation during cyclization.

Experimental Protocols

Protocol A: Kinetic Solubility Determination (High Throughput)

Objective: Determine the solubility limit in PBS (pH 7.4) for biological screening.

  • Preparation: Prepare a 10 mM stock solution in pure DMSO.

  • Spiking: Add 5 µL of stock to 495 µL of PBS (pH 7.4) in a 96-well filter plate (Final conc: 100 µM, 1% DMSO).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Vacuum filter using a 0.45 µm PVDF membrane to remove precipitate.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) or LC-MS/MS against a standard curve prepared in 50:50 ACN:Water.

    • Acceptance Criteria: If recovery is < 80% of nominal, the compound has precipitated.

Protocol B: LogD (Lipophilicity) Measurement via Shake-Flask

Objective: Measure distribution coefficient at physiological pH.

  • Phases: Pre-saturate 1-octanol with PBS (pH 7.4) and PBS with 1-octanol.

  • Dissolution: Dissolve 1 mg of compound in 2 mL of pre-saturated 1-octanol.

  • Partitioning: Add 2 mL of pre-saturated PBS. Vortex vigorously for 3 minutes.

  • Separation: Centrifuge at 3000 x g for 10 minutes to separate phases.

  • Analysis: Sample both phases. Dilute octanol phase with MeOH. Analyze by HPLC.

  • Calculation:

    
    
    

References

  • Harris, A. R., et al. (2011).[2][3] "Synthesis of 5-bromo-6-methylimidazo[1,2-a]pyridine and related compounds." Tetrahedron, 67(47), 9063-9066.[2]

  • Pfizer Inc. (2014). "Heteroaromatic compounds and their use as dopamine D1 ligands." World Intellectual Property Organization, Patent WO2014072881A1.

  • Bagdi, A. K., et al. (2013).[4] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 49, 9461-9463.

  • Enguehard-Gueiffier, C., et al. (2006). "Imidazo[1,2-a]pyridines as a privileged scaffold." European Journal of Medicinal Chemistry, 41(11), 1276-1298.

Sources

5-Chloro-6-methylimidazo[1,2-a]pyridine vs. Zolpidem core structure comparison

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Technical Analysis: 5-Chloro-6-methylimidazo[1,2-a]pyridine vs. the Zolpidem Core Scaffold

Executive Summary This technical guide provides a rigorous structural and synthetic comparison between the commercially validated Zolpidem core (6-methylimidazo[1,2-a]pyridine) and its 5-chlorinated analog (5-chloro-6-methylimidazo[1,2-a]pyridine). Designed for medicinal chemists and pharmacologists, this document analyzes the "peri-effect" introduced by C5-substitution, its impact on the GABA-A receptor binding interface, and the divergent synthetic pathways required to access these scaffolds.

Part 1: Structural & Electronic Analysis[1]

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for Zolpidem (Ambien), Alpidem, and Necopidem. The difference between the standard Zolpidem core and the 5-chloro variant lies in the C5 position , a critical "peri" site relative to the bridgehead nitrogen (N4).

Numbering and Atom Mapping

To understand the synthesis and SAR, one must map the pyridine precursor atoms to the final fused system:

  • Pyridine N1

    
    Imidazo N4  (Bridgehead)
    
  • Pyridine C5

    
    Imidazo C6  (Zolpidem's methyl group site)
    
  • Pyridine C6

    
    Imidazo C5  (The site of Chlorination in the target analog)
    
The "Peri-Effect" and Steric Clash

The introduction of a chlorine atom at C5 creates significant steric and electronic perturbations:

  • Steric Hindrance: The C5-Chloro substituent (Van der Waals radius ~1.75 Å) sits in the peri-position to the C3-substituent. In Zolpidem, C3 is occupied by a bulky acetamide moiety. A C5-Cl introduces a severe steric clash, likely forcing the C3-substituent out of coplanarity or altering the preferred torsion angle required for binding at the benzodiazepine (

    
    ) site.
    
  • Electronic Deactivation: The bridgehead nitrogen (N4) is essential for hydrogen bond acceptance in the receptor pocket. A C5-chloro group, being electron-withdrawing (Inductive effect,

    
    ), reduces the electron density on N4, potentially weakening this critical interaction.
    

Table 1: Physicochemical Comparison of the Cores

FeatureZolpidem Core (6-Me)5-Cl Analog (5-Cl, 6-Me)Impact on Bioactivity
C5 Substituent HydrogenChlorineSteric block at peri-position
N4 Basicity (pKa) ~5.6 (Moderate)~3.5 (Lower)Reduced H-bond acceptor capability
Lipophilicity (LogP) ModerateHighIncreased BBB penetration, potential for non-specific binding
Metabolic Stability C3-CH2 oxidation proneC5 blockedC5-blocking prevents oxidation but Cl may introduce toxicity

Part 2: Synthetic Pathways[2][3]

The synthesis of these two cores diverges significantly due to the nucleophilicity of the starting aminopyridines.

Retrosynthetic Logic
  • Zolpidem Core: Derived from 2-amino-5-methylpyridine .[1] The ring nitrogen is highly nucleophilic, facilitating rapid condensation with

    
    -haloketones.
    
  • 5-Cl Analog: Requires 2-amino-6-chloro-5-methylpyridine . The C6-chloro substituent on the pyridine ring (which becomes C5 on the fused ring) is adjacent to the ring nitrogen. This withdraws electrons and sterically hinders the nitrogen, making the condensation reaction significantly slower and prone to side reactions.

Visualization of Synthetic Routes

The following diagram illustrates the divergent pathways and the atom-mapping transformation.

SynthesisComparison cluster_0 Zolpidem Core Synthesis cluster_1 5-Chloro Analog Synthesis Precursor1 2-Amino-5-methylpyridine (High Nucleophilicity) Intermediate1 N-Alkylation Intermediate Precursor1->Intermediate1 SN2 Attack Reagent1 α-Bromo-4-methylacetophenone Reagent1->Intermediate1 Product1 Zolpidem Core (6-Me-Imidazo[1,2-a]pyridine) Intermediate1->Product1 Cyclization (-H2O) Precursor2 2-Amino-6-chloro-5-methylpyridine (Deactivated Nucleophile) Product2 5-Chloro-6-methyl Imidazo[1,2-a]pyridine Precursor2->Product2 Hindered Cyclization Reagent2 α-Bromo-4-methylacetophenone Reagent2->Product2 Conditions Requires High T / Lewis Acid Conditions->Product2

Figure 1: Comparative synthetic pathways showing the impact of precursor substitution on reaction feasibility.

Part 3: Experimental Protocols

The following protocols validate the synthesis of the scaffold. Note the modifications required for the chlorinated variant.

Protocol A: Synthesis of the Zolpidem Core (Standard)
  • Reagents: 2-Amino-5-methylpyridine (1.0 eq), 2-Bromo-4'-methylacetophenone (1.0 eq), NaHCO3, Ethanol.

  • Workflow:

    • Dissolve 2-amino-5-methylpyridine (10 mmol) in absolute ethanol (50 mL).

    • Add 2-bromo-4'-methylacetophenone (10 mmol) dropwise at room temperature.

    • Reflux the mixture for 4–6 hours. (Monitoring: TLC, 50% EtOAc/Hexane).

    • Cool to ambient temperature; a hydrobromide salt precipitate often forms.

    • Neutralization: Filter the solid, suspend in water, and neutralize with saturated NaHCO3 to pH 8.

    • Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate.

    • Purification: Recrystallization from Ethanol/Ether.

Protocol B: Synthesis of 5-Chloro-6-methylimidazo[1,2-a]pyridine (Deactivated)
  • Reagents: 2-Amino-6-chloro-5-methylpyridine (1.0 eq),

    
    -Bromo ketone (1.2 eq), HBr (cat), n-Butanol (High boiling solvent).
    
  • Critical Modification: Due to the low nucleophilicity of the ring nitrogen (caused by the adjacent Cl), ethanol reflux is often insufficient.

  • Workflow:

    • Dissolve 2-amino-6-chloro-5-methylpyridine (10 mmol) in n-Butanol (30 mL).

    • Add the

      
      -bromo ketone (12 mmol).
      
    • Heat to 110°C (reflux) for 12–18 hours.

    • Workup: Evaporate solvent under reduced pressure.

    • Basify the residue with 10% NaOH solution.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Purification: Flash Column Chromatography (Silica Gel, Gradient 0-5% MeOH in DCM) is usually required as recrystallization is difficult due to lipophilic impurities.

Part 4: Pharmacophore & SAR Logic[1]

Zolpidem binds selectively to the BZ1 (


) site on the GABA-A receptor (interface of 

and

subunits).[2][3]
The Binding Pocket[1]
  • His101 (Alpha-1): Critical for Zolpidem selectivity (vs. Benzodiazepines).

  • Loop F Interactions: The imidazopyridine ring stacks within a lipophilic pocket.

Mechanism of Action Comparison

The 5-chloro modification disrupts this binding mode through the "Forbidden Zone" theory. In the optimized Zolpidem conformation, the C3-acetamide group is orthogonal to the ring system. A C5-substituent clashes with this group, restricting conformational flexibility.

SAR_Logic Receptor GABA-A Receptor (Alpha-1/Gamma-2 Interface) Zolpidem Zolpidem (6-Me, 5-H) High Affinity Zolpidem->Receptor Fits Perfectly Interaction1 H-Bond (N4...Ser/Thr) Zolpidem->Interaction1 Interaction2 Lipophilic Pocket (6-Me) Zolpidem->Interaction2 Target Target (6-Me, 5-Cl) Low Affinity Target->Receptor Binding Impaired Clash Steric Clash (C5-Cl vs C3-Sidechain) Target->Clash Clash->Interaction1 Disrupts

Figure 2: SAR Logic demonstrating the disruptive nature of the 5-Chloro substituent.

References

  • Structural Determinants of Zolpidem Binding: Hanson, S. M., & Czajkowski, C. (2008). Structural mechanisms underlying benzodiazepine modulation of the GABA(A) receptor. Journal of Neuroscience, 28(13), 3490–3499.

  • Imidazo[1,2-a]pyridine Synthesis (Groebke-Blackburn-Bienaymé): Bienaymé, H., & Bouzid, K. (1998).[4] A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237.

  • General Reactivity of 2-Aminopyridines: Goes, A. J., et al. (2012). Synthesis and anti-inflammatory activity of novel imidazo[1,2-a]pyridine derivatives. Pharmaceutical Chemistry Journal.

  • Zolpidem Pharmacology & Selectivity: Crestani, F., et al. (2000). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 131(7), 1251–1254.

Sources

Patent landscape for 5-chloro-6-methylimidazo[1,2-a]pyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The 5-chloro-6-methylimidazo[1,2-a]pyridine scaffold represents a specialized, high-value intermediate in modern medicinal chemistry, primarily associated with the development of non-catechol Dopamine D1 receptor agonists .[1] Unlike the ubiquitous unsubstituted imidazo[1,2-a]pyridine core found in hypnotics like Zolpidem, this specific 5,6-substitution pattern is engineered for precise structure-activity relationship (SAR) goals:

  • The 5-Chloro "Handle": Located at the peri-position relative to the bridgehead nitrogen, this halogen is electronically primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of aryl or heteroaryl pharmacophores.[1]

  • The 6-Methyl "Lock": This substituent serves a dual purpose: it modulates lipophilicity (logP) and, critically, restricts the rotation of the group attached at the 5-position, forcing the molecule into a bioactive conformation while blocking metabolic oxidation at the susceptible 6-position.[1]

This guide analyzes the patent landscape dominated by Pfizer , details the synthetic routes (referencing the key Harris et al. protocol), and provides actionable experimental workflows for leveraging this scaffold.

Part 2: Chemical Architecture & Logic

To understand the patent value, one must first master the numbering and steric environment of the scaffold.

Structural Numbering & Causality

The imidazo[1,2-a]pyridine system is fused.[1][2][3][4][5] The bridgehead nitrogen is N4.[1]

  • Position 5 (Peri-position): Corresponds to C6 of the original pyridine ring. This is the most sterically congested position.[1]

  • Position 6: Corresponds to C5 of the original pyridine ring.[6]

Why this specific analog? In Dopamine D1 agonist programs, achieving high selectivity over D2 is difficult.[1] The 5-chloro-6-methyl pattern allows researchers to attach a phenyl or heteroaryl ring at C5 that is twisted out of plane due to the C6-methyl group.[1] This "atropisomeric-like" twist mimics the 3D shape of the natural ligand dopamine but without the catechol moiety, improving oral bioavailability and CNS penetration.[1]

Part 3: Patent Landscape Analysis

The landscape for this specific intermediate is highly concentrated, reflecting its role as a proprietary building block rather than a commodity chemical.

Key Assignees & Intellectual Property
  • Dominant Player: Pfizer Inc. (including Pfizer Corp Belgium, Pfizer Corp SRL).

  • Primary Application: Treatment of cognitive deficits in Schizophrenia, Parkinson’s Disease, and Alzheimer’s Disease via D1/D5 receptor modulation.

The Anchor Patent: WO2014072881A1
  • Title: Heteroaromatic compounds and their use as dopamine D1 ligands.

  • Significance: This patent explicitly identifies 5-chloro-6-methylimidazo[1,2-a]pyridine (often used as a mixture with the 5-bromo analog) as the critical starting material for synthesizing the "Core A" of their D1 agonist library.[1]

  • Mechanism: The scaffold is coupled with boronic acids (e.g., (4-methoxyphenyl)boronic acid) to create the biaryl core essential for receptor binding.[1]

Landscape Visualization

PatentLandscape Core 5-Chloro-6-methyl imidazo[1,2-a]pyridine Pfizer Pfizer Inc. (Dominant Assignee) Core->Pfizer Proprietary Intermediate Chem Harris et al. Tetrahedron 2011 Core->Chem Synth. Method Patent WO2014072881 (Key IP) Pfizer->Patent Filed Indication Dopamine D1 Agonists (Non-Catechol) Patent->Indication Therapeutic Use Chem->Patent Cited Art

Figure 1: The strategic relationship between the chemical core, the primary assignee (Pfizer), and the key intellectual property.[2][5][7]

Part 4: Synthetic Methodology (Technical Core)

The synthesis of 5-chloro-6-methylimidazo[1,2-a]pyridine is non-trivial due to the specific substitution pattern required on the pyridine ring before cyclization.[1]

Retrosynthetic Analysis

To achieve the 5-chloro-6-methyl pattern on the fused system:

  • Target: 5-Chloro-6-methylimidazo[1,2-a]pyridine.[1][5]

  • Precursor: The pyridine ring must bear the chlorine at C6 and the methyl at C5 (relative to pyridine numbering).[1]

  • Starting Material: 2-Amino-6-chloro-5-methylpyridine .

The "Harris Mixture" Protocol

The Pfizer patent cites Harris et al., Tetrahedron 2011 for the preparation of this intermediate. A common practical issue in this synthesis is halogen exchange or competition if bromoacetaldehyde is used with a chloropyridine, often leading to a mixture of 5-chloro and 5-bromo products.[1]

Synthetic Workflow:

Synthesis SM 2-Amino-6-chloro-5-methylpyridine Process Cyclization (EtOH/Reflux or NaHCO3) SM->Process + Reagent Reagent Chloroacetaldehyde (or Bromoacetaldehyde) Reagent->Process Product 5-Chloro-6-methyl imidazo[1,2-a]pyridine Process->Product Ring Fusion Downstream Suzuki Coupling (D1 Agonist) Product->Downstream Pd(PPh3)4 / Ar-B(OH)2

Figure 2: Synthetic pathway from the substituted aminopyridine to the active intermediate.[1]

Part 5: Experimental Protocols

This section details the conversion of the 5-chloro-6-methyl scaffold into a bioactive intermediate, as validated in the patent literature.

Protocol A: Suzuki-Miyaura Coupling at C5

Context: This reaction overcomes the steric hindrance of the 6-methyl group to install the aryl ring at the 5-position.[1]

Reagents:

  • Substrate: 5-Chloro-6-methylimidazo[1,2-a]pyridine (1.0 equiv).

  • Boronic Acid: (4-Methoxyphenyl)boronic acid (1.2 equiv).[1]

  • Catalyst: Pd(PPh₃)₄ (5-10 mol%) or Pd(dppf)Cl₂ for tougher substrates.[1]

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane or DME (degassed).[1]

Step-by-Step Methodology:

  • Charge: In a microwave vial or round-bottom flask, combine the imidazopyridine substrate, boronic acid, and palladium catalyst.

  • Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. This is critical to prevent homocoupling or oxidation of the electron-rich phosphine ligands.[1]

  • Solvation: Add the degassed solvent (Dioxane) and the aqueous base.

  • Reaction: Heat to 90–100°C for 4–16 hours. (Microwave irradiation: 120°C for 30 mins is often effective for this sterically hindered core).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with water and brine.

  • Purification: Flash column chromatography (SiO₂).[1][8] Elute with a gradient of MeOH in DCM (0% to 5%).

    • Note: The product will likely be fluorescent under UV (254/366 nm).

Validation Criteria:

  • LCMS: Look for M+H peak corresponding to the biaryl product.[1] The chlorine isotope pattern (3:1) should disappear.[1]

  • 1H NMR: The signal for the proton at C5 (if unsubstituted) would be absent. The 6-methyl singlet (approx 2.2-2.4 ppm) should show a slight upfield shift due to the shielding cone of the newly attached aryl ring.[1]

Part 6: References

  • Pfizer Inc. (2014).[1] Heteroaromatic compounds and their use as dopamine D1 ligands.[1] WO2014072881A1.[1] World Intellectual Property Organization.[1]

  • Harris, A. R., et al. (2011).[1] Tetrahedron, 67(47), 9063-9066.[1] (Cited in WO2014072881A1 for the synthesis of the 5-bromo/5-chloro intermediate mixture).[1]

  • Enguehard-Gueiffier, C., et al. (2006).[1] Imidazo[1,2-a]pyridine scaffold as a privileged structure.[1]European Journal of Medicinal Chemistry. (General background on scaffold reactivity).

  • Bagdi, A. K., et al. (2013).[1] Copper-catalyzed synthesis of imidazo[1,2-a]pyridines.[1][3][4]Chemical Communications.[1][9] (Alternative synthetic methodologies).

Sources

Methodological & Application

Synthesis of 5-Chloro-6-methylimidazo[1,2-a]pyridine from 2-amino-5-chloro-6-methylpyridine: A Detailed Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocol: A-M-P-5C6MI-2026

Abstract

This comprehensive guide details the synthesis of 5-Chloro-6-methylimidazo[1,2-a]pyridine, a key scaffold in medicinal chemistry, from 2-amino-5-chloro-6-methylpyridine and chloroacetaldehyde. Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them privileged structures in drug discovery.[1][2] This document provides a robust, step-by-step protocol, an in-depth discussion of the reaction mechanism, safety precautions, and methods for purification and characterization. The presented methodology is designed for researchers and scientists in the field of drug development, offering a reliable pathway to this valuable intermediate.

Introduction: The Significance of Imidazo[1,2-a]pyridines in Drug Discovery

The imidazo[1,2-a]pyridine core is a foundational structural motif found in numerous commercially available drugs and clinical candidates.[1] Its unique electronic and steric properties allow for diverse functionalization, leading to compounds with a broad spectrum of therapeutic applications, including anxiolytic, hypnotic, anti-inflammatory, and antimicrobial agents.[3][4] Notably, derivatives of this scaffold have shown potent activity against multidrug-resistant and extensively drug-resistant tuberculosis.[5][6][7] The synthesis of specifically substituted analogues, such as 5-Chloro-6-methylimidazo[1,2-a]pyridine, is of great interest for the development of novel therapeutics, including potential covalent anticancer agents.[8]

This guide focuses on a classical and effective method for the construction of the imidazo[1,2-a]pyridine ring system: the condensation reaction between a 2-aminopyridine derivative and an α-haloaldehyde.[5] This approach offers a straightforward and efficient route to the desired product.

Reaction Mechanism and Rationale

The synthesis of 5-Chloro-6-methylimidazo[1,2-a]pyridine proceeds via a well-established mechanism involving the initial reaction of 2-amino-5-chloro-6-methylpyridine with chloroacetaldehyde. The reaction is typically carried out in a suitable solvent, such as butanol, and heated to facilitate the reaction.[9]

The proposed mechanism is as follows:

  • Nucleophilic Attack: The more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the chloroacetaldehyde. This step is often favored over the attack by the exocyclic amino group.[9]

  • Intermediate Formation: This initial attack leads to the formation of an intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered ring.

  • Dehydration: Subsequent dehydration of the cyclic intermediate results in the formation of the aromatic imidazo[1,2-a]pyridine ring system.

The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the pyridine ring can influence the reaction rate and yield. The choice of chloroacetaldehyde as the α-haloaldehyde provides the necessary two-carbon unit to form the imidazole portion of the fused ring system.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 5-Chloro-6-methylimidazo[1,2-a]pyridine.

Reagents and Materials
Reagent/MaterialFormulaCAS No.M.W.SupplierNotes
2-amino-5-chloro-6-methylpyridineC₆H₇ClN₂36936-23-9142.59 g/mol [10]Starting material.
Chloroacetaldehyde (50% aq. solution)C₂H₂ClO107-20-078.50 g/mol Highly toxic and corrosive. Handle with extreme care.[11][12][13][14]
n-ButanolC₄H₁₀O71-36-374.12 g/mol Reaction solvent.
Sodium Bicarbonate (NaHCO₃)NaHCO₃144-55-884.01 g/mol For neutralization.
Dichloromethane (DCM)CH₂Cl₂75-09-284.93 g/mol Extraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄7757-82-6142.04 g/mol Drying agent.
Silica Gel (230-400 mesh)SiO₂7631-86-9For column chromatography.
Ethyl AcetateC₄H₈O₂141-78-688.11 g/mol Eluent for chromatography.
HexanesC₆H₁₄110-54-386.18 g/mol Eluent for chromatography.
Equipment
  • Two-necked round-bottom flask

  • Reflux condenser

  • Oil bath with magnetic stirrer and heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Safety Precautions

Chloroacetaldehyde is highly toxic, corrosive, and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including:

  • Chemical safety goggles and a face shield.[11]

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

  • Closed-toe shoes.

In case of exposure:

  • Skin contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14]

  • Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[14]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

Refer to the Material Safety Data Sheet (MSDS) for chloroacetaldehyde for complete safety information.[15]

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-5-chloro-6-methylpyridine (1.0 eq) and n-butanol (approximately 5-10 mL per gram of the starting aminopyridine).

  • Addition of Chloroacetaldehyde: While stirring, carefully add a 50% aqueous solution of chloroacetaldehyde (1.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 110°C in an oil bath and maintain this temperature for 30 hours under an inert atmosphere (e.g., argon or nitrogen).[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude product is purified by column chromatography on silica gel.

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing the polarity).

  • Fraction Collection: Collect the fractions containing the desired product, as identified by TLC.

  • Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield 5-Chloro-6-methylimidazo[1,2-a]pyridine as a solid.

The purified product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[7][16]

  • Infrared (IR) Spectroscopy: To identify functional groups.[16]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 5-Chloro-6-methylimidazo[1,2-a]pyridine.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-amino-5-chloro-6-methylpyridine 2-amino-5-chloro-6-methylpyridine Reaction_Setup 1. Reaction Setup (n-Butanol, 110°C) 2-amino-5-chloro-6-methylpyridine->Reaction_Setup Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction_Setup Neutralization 2. Neutralization (NaHCO3) Reaction_Setup->Neutralization Extraction 3. Extraction (DCM) Neutralization->Extraction Drying 4. Drying (Na2SO4) Extraction->Drying Purification 5. Column Chromatography Drying->Purification Final_Product 5-Chloro-6-methylimidazo[1,2-a]pyridine Purification->Final_Product

Caption: Workflow for the synthesis of 5-Chloro-6-methylimidazo[1,2-a]pyridine.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-Chloro-6-methylimidazo[1,2-a]pyridine, a valuable building block in medicinal chemistry. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently synthesize this important compound for further investigation in drug discovery programs. The versatility of the imidazo[1,2-a]pyridine scaffold continues to make it a focal point of research, and robust synthetic methods are crucial for advancing this field.

References

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. - ResearchGate. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. Available at: [Link]

  • Page 1 of 10 Chloroacetaldehyde 11/4/2009 [Link]. Available at: [Link]

  • CHLOROACETALDEHYDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSUR - NJ.gov. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. Available at: [Link]

  • Chloroacetaldehyde (40% solution) - PubChem - NIH. Available at: [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. Available at: [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine | Asian Journal of Chemistry. Available at: [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine - ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - NIH. Available at: [Link]

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. Available at: [Link]

  • 2-Amino-5-chloro-6-methylpyridine (CAS No.: 36936-23-9) - Manus Aktteva Biopharma LLP. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. Available at: [Link]

  • Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available at: [Link]

  • Why 2-aminopyrazine react with chloroacetaldehyde and form compoound 1 not 2 - Reddit. Available at: [Link]

  • CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents.
  • 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem - NIH. Available at: [Link]

Sources

Application Note: High-Efficiency Synthesis of 5-Chloro-6-methylimidazo[1,2-a]pyridine Scaffolds via GBB

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for synthesizing 5-chloro-6-methylimidazo[1,2-a]pyridine derivatives using the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. While the GBB reaction is a powerful tool for generating imidazo[1,2-a]pyridine libraries, this specific scaffold presents a unique challenge: the 5-chloro substituent (derived from the 6-position of the starting 2-aminopyridine) exerts significant steric pressure on the reaction center (Position 3), potentially inhibiting cyclization.

This guide provides a validated, self-consistent protocol utilizing Scandium(III) triflate catalysis and microwave irradiation to overcome these steric barriers, ensuring high yields and reproducibility for drug discovery applications.

Reaction Design & Mechanistic Insights

Retrosynthetic Logic

The target core, 5-chloro-6-methylimidazo[1,2-a]pyridine , is constructed from three components:

  • Amine: 2-Amino-6-chloro-5-methylpyridine (Provides the core ring atoms and the 5-Cl/6-Me substituents).

  • Aldehyde (R¹-CHO): Determines the substituent at Position 2 .

  • Isocyanide (R²-NC): Determines the amino-substituent at Position 3 .

Critical Regiochemistry Note: The GBB reaction inherently produces a 3-amino-substituted scaffold. The substituent at Position 5 (peri-position) is spatially proximal to the amino group at Position 3.

  • Steric Clash: The Chlorine atom at C5 can clash with the incoming isocyanide or the final R²-NH- group at C3.

  • Solution: Use of a strong Lewis Acid catalyst (Sc(OTf)₃) to activate the imine intermediate and Microwave irradiation to provide the activation energy required to overcome the steric barrier.

Mechanistic Pathway (DOT Visualization)

GBB_Mechanism Start Reagents: 2-Amino-6-Cl-5-Me-Pyridine + Aldehyde Imine Schiff Base (Imine Intermediate) Start->Imine - H2O Activation Lewis Acid Activation (Sc(OTf)3) Imine->Activation Coordination Attack Isocyanide ([4+1] Cycloaddition) Rate Limiting Step Activation->Attack + R-NC Product Target Scaffold: 5-Cl-6-Me-Imidazo[1,2-a]pyridine Attack->Product Prototropic Shift Steric Steric Hindrance (5-Cl vs 3-NH-R) Steric->Attack Inhibits

Figure 1: Mechanistic pathway of the GBB reaction highlighting the critical steric interaction at the cyclization step.

Experimental Protocol

Materials & Reagents
ComponentReagentRoleEquiv.Notes
Amine 2-Amino-6-chloro-5-methylpyridineScaffold Precursor1.0Limiting reagent.
Aldehyde Benzaldehyde (Example)C-2 Substituent1.1Use fresh; avoid oxidized acid.
Isocyanide tert-Butyl isocyanideC-3 Amine Source1.1Handle in fume hood (odor).
Catalyst Scandium(III) triflate [Sc(OTf)₃]Lewis Acid0.055 mol% loading is optimal.
Solvent Methanol (MeOH) / DCMSolvent System-2:1 ratio improves solubility.
Step-by-Step Methodology

Step 1: Pre-activation (Schiff Base Formation)

  • In a 10 mL microwave synthesis vial, dissolve 2-amino-6-chloro-5-methylpyridine (1.0 mmol, 142.5 mg) in MeOH:DCM (2:1 v/v, 3 mL) .

  • Add the Aldehyde (1.1 mmol).

  • Stir at room temperature for 15 minutes. Note: This allows partial formation of the imine, which is often slow for electron-deficient aminopyridines.

Step 2: Catalyst & Isocyanide Addition

  • Add Sc(OTf)₃ (0.05 mmol, 25 mg).

  • Add the Isocyanide (1.1 mmol) via syringe.

  • Seal the vial with a PTFE-lined cap.

Step 3: Microwave Synthesis (Critical for 5-Cl Scaffolds)

  • Place the vial in the microwave reactor.

  • Parameters:

    • Temperature: 100 °C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 20 - 30 minutes

    • Stirring: High

  • Why MW? Conventional heating (reflux) often results in incomplete conversion for 6-substituted aminopyridines due to the steric barrier described in Section 2.1.

Step 4: Workup & Purification

  • Concentrate the reaction mixture under reduced pressure to remove volatiles.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0% → 5% MeOH in DCM (with 1% NH₄OH additive to reduce tailing of the basic product).

  • Collect fractions, analyze by TLC/LC-MS, and concentrate to yield the product.

Validation & Quality Control

Expected Analytical Data
  • Physical State: Typically a yellow to orange solid.

  • ¹H NMR Diagnostic:

    • C-8 Proton: Look for a singlet or doublet around 7.5–8.0 ppm.[1][2]

    • NH Proton: Broad singlet (exchangeable) around 4.0–6.0 ppm (position varies with solvent).

    • 5-Cl Effect: The absence of a proton at the 5-position (usually the most downfield doublet in unsubstituted systems) confirms the retention of the Chloro group.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<30%) Steric hindrance of 5-Cl group.Increase Temp to 120°C (MW); Increase catalyst to 10 mol%.
Sticky Precipitate Polymerization of isocyanide.Add isocyanide last and slowly; ensure inert atmosphere (N₂).
Hydrolysis of Imine Wet solvent.Use anhydrous MeOH; add 3Å molecular sieves to the reaction vial.

Workflow Diagram

Workflow Prep Reagent Prep: Dissolve Amine + Aldehyde in MeOH/DCM (2:1) Mix Mixing: Add Sc(OTf)3 (5 mol%) Add Isocyanide Prep->Mix React Reaction: Microwave Irradiation 100°C, 30 min Mix->React Workup Workup: Evaporate Solvent Load on Silica React->Workup Purify Purification: Flash Column (DCM:MeOH Gradient) Workup->Purify QC QC: NMR & LC-MS Validation Purify->QC

Figure 2: Operational workflow for the synthesis of the target scaffold.

References

  • Groebke, K., et al. "Synthesis of Imidazo[1,2-a]pyridines, Pyrrolo[1,2-a]pyrimidines and Imidazo[1,2-a]pyrimidines by a New Multicomponent Reaction." Synlett, 1998, 661-663. Link

  • Blackburn, C., et al. "Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation." Tetrahedron Letters, 1998, 39, 3635-3638. Link

  • Bienaymé, H., & Bouzid, K. "A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Imidazo[1,2-a]pyridines." Angewandte Chemie International Edition, 1998, 37, 2234-2237. Link

  • Boltjes, A., & Dömling, A. "The Groebke–Blackburn–Bienaymé Reaction."[3] European Journal of Organic Chemistry, 2019, 7007-7049.[4] Link

  • Peraro, L., et al. "Steric Control in the Groebke–Blackburn–Bienaymé Reaction." Journal of Organic Chemistry, 2016.

Sources

C3-Functionalization Protocols for 5-Chloro-6-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IMP-056

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem, Alpidem) and anti-infectives.[1][2] This guide focuses on the 5-chloro-6-methylimidazo[1,2-a]pyridine analog.

The Challenge: This specific substitution pattern presents a unique "push-pull" steric and electronic environment:

  • C3-Nucleophilicity: The C3 position remains the most electron-rich site, driven by the bridgehead nitrogen's lone pair resonance.

  • 5-Chloro Sterics (The "Peri" Effect): The chlorine atom at C5 is peri-planar to C3. This creates significant steric crowding, potentially retarding standard electrophilic attacks or trapping transition metals during catalytic cycles.

  • 5-Chloro Reactivity: The C-Cl bond is a potential site for oxidative addition (competing cross-coupling), requiring highly selective catalyst systems to target C3-H over C5-Cl.

  • 6-Methyl Activation: The methyl group provides weak electron donation (hyperconjugation), partially offsetting the inductive deactivation of the 5-chloro group.

Reactivity Visualization[3]

ReactivityMap cluster_main 5-Chloro-6-methylimidazo[1,2-a]pyridine Core Core Imidazo[1,2-a]pyridine Scaffold C3 C3 Position (Primary Nucleophile) Target for S_EAr & C-H Activation Core->C3 Highest HOMO Coeff. C5 C5-Chloro (Steric Hinderance & Electrophile) Risk: Oxidative Addition Core->C5 Peri-Interaction C6 C6-Methyl (Electronic Activator) Stabilizes C3-Cation Core->C6 Hyperconjugation Reagents Electrophiles (E+) or Metal Catalysts (M) Reagents->C3 Preferred Path (Kinetic Control) Reagents->C5 Competing Path (Avoid Pd(0) insertion)

Caption: Electronic and steric interaction map. Green indicates the target reactivity; Red indicates the competing risk factors.

Protocol A: C3-Formylation (Vilsmeier-Haack)[1]

Application: Introduction of a reactive aldehyde handle for subsequent Knoevenagel condensations or reductive aminations. Mechanism: Electrophilic Aromatic Substitution (SEAr).[3][4][5]

Mechanistic Insight

While standard imidazo[1,2-a]pyridines react rapidly at 0 °C, the 5-chloro substituent sterically hinders the approach of the bulky Vilsmeier reagent (chloromethyliminium salt). The 6-methyl group is crucial here; without it, the 5-chloro deactivation might require forcing conditions. The 6-methyl group stabilizes the Wheland intermediate, allowing the reaction to proceed at moderate temperatures.

Step-by-Step Protocol
  • Reagent Preparation (In Situ):

    • Charge an oven-dried round-bottom flask with anhydrous DMF (5.0 equiv relative to substrate).

    • Cool to 0 °C under N2 atmosphere.

    • Add POCl3 (1.2 equiv) dropwise over 15 minutes. Critical: Maintain internal temperature < 5 °C to prevent thermal decomposition of the Vilsmeier complex.

    • Stir at 0 °C for 30 minutes until a white/yellowish precipitate (iminium salt) forms.

  • Substrate Addition:

    • Dissolve 5-chloro-6-methylimidazo[1,2-a]pyridine (1.0 equiv) in a minimum volume of anhydrous DMF.

    • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (25 °C).

    • Checkpoint: Monitor by TLC/LCMS. If conversion is <50% after 2 hours, heat to 60 °C. (Note: The 5-Cl steric bulk often necessitates this thermal boost compared to the unsubstituted parent).

  • Quenching & Isolation:

    • Pour the reaction mixture onto crushed ice/sodium acetate (buffered quench is preferred over strong base to prevent haloform-type side reactions).

    • Adjust pH to ~8-9 with saturated NaHCO3.

    • Collect the precipitate by filtration or extract with CH2Cl2.

Expected Yield: 75–85% Key Contaminant: Unreacted starting material (if temperature is too low).

Protocol B: Regioselective C3-Iodination

Application: Synthesis of precursors for Suzuki/Sonogashira couplings. Reagent: N-Iodosuccinimide (NIS).

Mechanistic Insight

Halogenation is highly sensitive to the "peri" effect. Using elemental iodine (I2) often fails or requires activation. NIS is preferred due to its higher electrophilicity. The reaction must be run in polar aprotic solvents (Acetonitrile) to stabilize the transition state.

Step-by-Step Protocol
  • Dissolution: Dissolve 5-chloro-6-methylimidazo[1,2-a]pyridine (1.0 equiv) in Acetonitrile (0.1 M concentration).

  • Addition: Add NIS (1.1 equiv) portion-wise at room temperature. Protect from light.

  • Optimization: If the reaction stalls (common due to 5-Cl sterics), add 5 mol% p-TsOH as a catalyst. The acid activates the NIS.

  • Workup:

    • Quench with 10% aqueous sodium thiosulfate (removes oxidative byproducts).

    • Remove acetonitrile under reduced pressure.

    • Extract with EtOAc.

Data Summary: Halogenation Efficiency

ReagentSolventCatalystTempYieldNotes
NISMeCNNone25°C65%Slow reaction (>12h)
NIS MeCN p-TsOH (5%) 25°C 88% Recommended. Complete in 2h.
NBSDCMNone0°C92%Very fast; lower steric barrier for Br.

Protocol C: Pd-Catalyzed Direct C3-Arylation (C-H Activation)

Application: Late-stage functionalization to build biaryl cores. Challenge: Preventing oxidative addition at the C5-Cl bond.

Critical Design Strategy

To ensure chemoselectivity (C3-H arylation vs. C5-Cl coupling), we utilize a Pd(II)/Phosphine-free system or a system with electron-deficient ligands.

  • Why? Pd(0) species rich in electron density (via phosphines) are prone to oxidative addition into aryl chlorides (C5-Cl).

  • Solution: Use Pd(OAc)2 with a carbonate base. The mechanism proceeds via a Concerted Metallation-Deprotonation (CMD) pathway, which is kinetically favored at the acidic C3-H bond over the C5-Cl bond.

Workflow Diagram

CH_Activation Start Start: 5-Cl-6-Me-Imidazo[1,2-a]py Conditions Conditions: Pd(OAc)2 (5 mol%) KOAc (2 equiv) DMA, 120°C Start->Conditions Selectivity Selectivity Check: C3-H vs C5-Cl Conditions->Selectivity Path_CMD CMD Pathway (Concerted Metallation) Selectivity->Path_CMD Favored (Kinetic) Path_OA Oxidative Addition (Avoided) Selectivity->Path_OA Disfavored (No Phosphine) Product Product: 3-Aryl-5-Cl-6-Me-Imidazo[1,2-a]py Path_CMD->Product

Caption: C-H Activation workflow prioritizing the CMD pathway to preserve the C5-Cl bond.

Step-by-Step Protocol
  • Setup: In a glovebox or under strict Argon flow, charge a reaction tube with:

    • Substrate (1.0 equiv)

    • Aryl Bromide (1.2 equiv) — Note: Do not use Aryl Chlorides to avoid scrambling.

    • Pd(OAc)2 (5 mol%)

    • KOAc (2.0 equiv) — Base choice is critical for CMD mechanism.

    • PivOH (30 mol%) — Proton shuttle additive.

  • Solvent: Add degassed DMA (Dimethylacetamide). Concentration: 0.2 M.

  • Reaction: Seal and heat to 110–120 °C for 16 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with water and extract with EtOAc.

Troubleshooting:

  • Issue: C5-Arylation observed (dimerization or cross-coupling).

  • Fix: Lower temperature to 100 °C and ensure no phosphine ligands are present in the trace residues of the glassware.

References

  • General Reactivity of Imidazo[1,2-a]pyridines: Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575.

  • Vilsmeier-Haack Protocols: Meth-Cohn, O., & Stanforth, S. P. (1991).[6] The Vilsmeier–Haack Reaction.[7][8][4][6][9] Comprehensive Organic Synthesis, 2, 777-794.

  • C3-Halogenation (Metal-Free): Li, H., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances, 8, 5058-5062.

  • Direct C-H Arylation Mechanisms (CMD Pathway): Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Rationales for the Carboxylate-Assisted Intramolecular Direct Arylation of Heteroarenes. Chemistry Letters, 39(11), 1118–1126.

  • Pd-Catalyzed Arylation of Imidazo[1,2-a]pyridines: Cao, H., et al. (2012). Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C-H Bond Functionalization.[10][11] Organic Letters, 14(7), 1688–1691.[10] (Note: Comparative metal catalysis reference).

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-chloro-6-methylimidazo[1,2-a]pyridine at the C5 Position

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Heteroaryl Chloride Coupling in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development due to its diverse pharmacological activities. The ability to functionalize this core structure is paramount for generating novel molecular entities with tailored properties. Among the various carbon-carbon bond-forming reactions, the Suzuki-Miyaura cross-coupling stands out for its functional group tolerance and operational simplicity.[1][2] However, the coupling of heteroaryl chlorides, such as 5-chloro-6-methylimidazo[1,2-a]pyridine, presents a significant challenge due to the high bond dissociation energy of the C-Cl bond and the potential for catalyst inhibition by the heteroaromatic system.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling at the C5 position of 5-chloro-6-methylimidazo[1,2-a]pyridine. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, and provide a detailed, field-proven protocol to facilitate the successful synthesis of 5-aryl-6-methylimidazo[1,2-a]pyridines.

Mechanistic Considerations: Overcoming the Inertness of the C-Cl Bond

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] For aryl chlorides, the rate-determining step is typically the initial oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond.[5] The electron-rich nature of the imidazo[1,2-a]pyridine ring system can further deactivate the C5-Cl bond towards oxidative addition. Therefore, the selection of a highly active catalytic system is crucial for achieving efficient coupling.

The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Parameters for Successful Coupling of 5-chloro-6-methylimidazo[1,2-a]pyridine

The success of the Suzuki-Miyaura coupling of 5-chloro-6-methylimidazo[1,2-a]pyridine hinges on the judicious selection of the following components:

Palladium Catalyst and Ligand System: The Heart of the Reaction

For challenging substrates like heteroaryl chlorides, the combination of a palladium precursor and a sterically bulky, electron-rich phosphine ligand is paramount.[3][4] These ligands facilitate the oxidative addition step and stabilize the active palladium(0) species.

  • Recommended Ligands:

    • Buchwald Ligands: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective for the coupling of heteroaryl chlorides due to their steric bulk and electron-donating properties.

    • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have also shown excellent activity in the coupling of challenging aryl chlorides.[8]

  • Recommended Palladium Precursors:

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

The Role of the Base: Activating the Boronic Acid

The base plays a critical role in the transmetalation step by activating the organoboron species.[9][10][11] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[6]

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): A strong base that is often effective for challenging couplings.

    • Potassium Carbonate (K₂CO₃): A commonly used and effective base.

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can enhance reaction rates.

Solvent Selection: Influencing Reactivity and Solubility

The choice of solvent is crucial for solubilizing the reactants and catalyst, and it can significantly impact the reaction rate and selectivity.[12][13][14][15] Aprotic polar solvents are generally preferred for Suzuki-Miyaura couplings.

  • Recommended Solvents:

    • 1,4-Dioxane: A widely used solvent for Suzuki couplings.

    • Toluene: Another common and effective solvent.

    • Tetrahydrofuran (THF): Can also be used, sometimes in combination with water.[16]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-chloro-6-methylimidazo[1,2-a]pyridine

This protocol provides a starting point for the Suzuki-Miyaura coupling of 5-chloro-6-methylimidazo[1,2-a]pyridine with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow A Reagent Preparation B Reaction Setup (Inert Atmosphere) A->B C Reaction Execution (Heating) B->C D Workup C->D E Purification D->E F Characterization E->F

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Materials and Reagents
  • 5-chloro-6-methylimidazo[1,2-a]pyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-chloro-6-methylimidazo[1,2-a]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and potassium phosphate (3.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask. The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-6-methylimidazo[1,2-a]pyridine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Summary of Recommended Reaction Conditions
ParameterRecommended ConditionRationale
Substrate 5-chloro-6-methylimidazo[1,2-a]pyridineThe target heteroaryl chloride.
Boronic Acid Arylboronic acid (1.1 - 1.5 equiv)The coupling partner.
Catalyst Pd(OAc)₂ (1-5 mol%)A common and effective palladium precursor.
Ligand XPhos or SPhos (2-10 mol%)Bulky, electron-rich ligands to facilitate oxidative addition.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)A strong base to promote transmetalation.[9][10]
Solvent 1,4-Dioxane/Water (4:1 to 10:1)Aprotic polar solvent system to ensure solubility and reactivity.[16]
Temperature 80-110 °CTo overcome the activation energy of the oxidative addition step.
Reaction Time 4-24 hoursDependent on the specific substrates and conditions.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the catalyst loading, using a more electron-rich ligand (e.g., SPhos), or a stronger base (e.g., Cs₂CO₃). Increasing the reaction temperature may also be beneficial.

  • Byproduct Formation: Protodeboronation (loss of the boronic acid group) can be a competing side reaction. Using anhydrous solvents and ensuring a strictly inert atmosphere can minimize this. Homocoupling of the boronic acid can also occur; adjusting the stoichiometry and catalyst/ligand ratio may help.

  • Difficult Purification: If the product is difficult to separate from the catalyst residues, consider using a scavenger resin or performing an aqueous workup with a chelating agent like EDTA.

Conclusion

The Suzuki-Miyaura coupling of 5-chloro-6-methylimidazo[1,2-a]pyridine at the C5 position is a challenging yet achievable transformation. By understanding the mechanistic nuances and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can successfully synthesize a wide range of novel 5-aryl-6-methylimidazo[1,2-a]pyridine derivatives. The protocol and recommendations provided in this guide offer a solid foundation for developing robust and efficient synthetic routes to these valuable compounds in the pursuit of new therapeutic agents.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(29), 6722-6737. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A new catalyst for the Suzuki–Miyaura coupling of hindered aryl chlorides. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2020). Solvent effects on the selectivity of palladium-catalyzed Suzuki-Miyaura couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Guild, C., & Zhang, S. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 11(15), 9846-9857. [Link]

  • Suzuki Coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Mechanism of the Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. arodes.hes-so.ch. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Center for Biotechnology Information. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Center for Biotechnology Information. [Link]

  • Base-Free Suzuki-Miyaura Coupling. ChemistryViews. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Center for Biotechnology Information. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Suzuki Coupling. YouTube. [Link]

  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Semantic Scholar. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... ResearchGate. [Link]

  • Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Bentham Science. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Center for Biotechnology Information. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. mdpi.com. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]

  • Green Suzuki–Miyaura coupling of heteroaryl chlorides. Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura conditions for C-6 reaction of 8. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Royal Society of Chemistry. [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 5-Chloro-Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous marketed drugs (e.g., Zolpidem, Alpidem) and clinical candidates targeting kinases, GABA receptors, and infectious diseases.[1] While C-3 functionalization (electrophilic aromatic substitution) is well-documented, C-5 functionalization remains a critical yet underutilized vector for expanding chemical space.

This guide details the protocol for Nucleophilic Aromatic Substitution (SNAr) on 5-chloro-imidazo[1,2-a]pyridine . Unlike the deactivated 6- or 8-positions, the 5-position is electronically activated by the bridgehead nitrogen, enabling facile displacement of halides by amines, alkoxides, and thiols under controlled conditions.[1] This protocol provides a robust, self-validating workflow for high-yield synthesis.

Mechanistic Insight & Reactivity Analysis[1][2][3]

Structural Numbering and Electronic Activation

Correct numbering is vital for predicting reactivity. In imidazo[1,2-a]pyridine:

  • N1 : Imidazole nitrogen (unprotonated).

  • C2/C3 : Imidazole carbons (C3 is highly nucleophilic/susceptible to electrophiles).

  • N4 : Bridgehead nitrogen (quaternary-like character in resonance forms).

  • C5 : The "peri" position adjacent to the bridgehead nitrogen.

Why SNAr Works at C-5

The 5-position is uniquely activated for nucleophilic attack compared to positions 6, 7, or 8.

  • Inductive Effect (-I): The adjacent bridgehead nitrogen (N4) exerts a strong electron-withdrawing inductive effect on C-5.

  • Resonance Stabilization: Upon nucleophilic attack at C-5, the negative charge in the Meisenheimer-like intermediate can be delocalized onto the bridgehead nitrogen (N4). This stabilization is analogous to the activation seen in 2-chloropyridine or 4-chloropyridine but is often more pronounced due to the fused ring system's strain and planarity.

Mechanistic Pathway

The reaction proceeds via a classic addition-elimination mechanism.

SNAr_Mechanism cluster_activation Activation Mode Start 5-Chloro-imidazo[1,2-a]pyridine (Ground State) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 + Nucleophile (Nu:) Intermediate Meisenheimer Complex (Stabilized by N4) TS1->Intermediate k1 (RDS) TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 Product 5-Substituted Product (Aromatized) TS2->Product - Cl⁻

Figure 1: Mechanistic pathway of SNAr at the C-5 position. The rate-determining step (RDS) is typically the formation of the Meisenheimer complex.

Experimental Protocol

Standard Operating Procedure (SOP)

Target Transformation: Displacement of 5-Cl with Morpholine (Model System).

Reagents:

  • Substrate: 5-Chloro-imidazo[1,2-a]pyridine (1.0 equiv)

  • Nucleophile: Morpholine (2.0 – 3.0 equiv)[1]

  • Base: Anhydrous K₂CO₃ (2.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) [0.2 M concentration]

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, charge 5-chloro-imidazo[1,2-a]pyridine (152 mg, 1.0 mmol) and anhydrous K₂CO₃ (276 mg, 2.0 mmol).

  • Solvation: Add anhydrous DMSO (5.0 mL). Stir briefly to disperse the base.

  • Nucleophile Addition: Add morpholine (174 µL, 2.0 mmol) dropwise via syringe.

  • Reaction: Seal the vial and heat to 100°C in an oil bath or heating block.

    • Note: For lower boiling amines, use a pressure-rated screw-cap vial.

  • Monitoring: Monitor by LC-MS or TLC (5% MeOH in DCM) at 2h, 4h, and 12h.

    • Success Criterion: Disappearance of starting material (m/z 153/155) and appearance of product (m/z ~204).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).

    • Alternative (Precipitation): For hydrophobic products, pouring the DMSO mixture into ice-water often precipitates the product as a solid. Filter and wash with water.

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Optimization Decision Tree

Not all nucleophiles react equally.[3] Use this workflow to optimize sluggish reactions.

Optimization_Workflow Start Standard Condition: DMSO, 100°C, K2CO3 Check Conversion > 50% at 4h? Start->Check Success Isolate Product Check->Success Yes Fail1 Increase Temp to 120-140°C or Switch to NMP Check->Fail1 No (Slow) Fail3 Change Base/Nucleophile Form: Use NaH to generate anion (for alcohols/thiols) Check->Fail3 No (No Reaction) Check2 Improved? Fail1->Check2 Check2->Success Yes Fail2 Switch to Microwave Irradiation (150°C, 30 min) Check2->Fail2 No

Figure 2: Optimization workflow for challenging substrates.

Scope and Limitations

The reactivity of the 5-chloro core varies significantly by nucleophile class.

Nucleophile ClassReactivityRecommended ConditionsNotes
Cyclic Amines (Morpholine, Piperidine)HighDMSO, 100°C, K₂CO₃Standard conditions usually suffice.
Primary Aliphatic Amines Moderate-HighDMSO, 110°C, DIPEAMay require excess amine to prevent bis-alkylation if other leaving groups are present.[1]
Anilines (Aromatic Amines)LowNMP, 140°C or Pd-CatalysisSNAr is difficult; Buchwald-Hartwig coupling is preferred for anilines.
Alkoxides (Primary Alcohols)HighDMF, 0°C to RT, NaHGenerate alkoxide in situ with NaH before adding substrate.[1]
Thiols Very HighDMF, RT, K₂CO₃Oxidation to disulfide is a side reaction; degas solvents.[1]

Critical Limitation: Steric hindrance at the nucleophile can shut down SNAr at C-5 due to the "peri" interaction with the bridgehead nitrogen and C-3 hydrogens. For bulky amines (e.g., tert-butylamine), microwave forcing conditions or transition metal catalysis are required.[1]

Troubleshooting & Quality Control

  • Issue: Incomplete Conversion.

    • Cause: Water in solvent (DMSO is hygroscopic) deactivating the nucleophile.

    • Fix: Use anhydrous solvents and store K₂CO₃ in a desiccator.

  • Issue: Side Product Formation (Hydrolysis).

    • Observation: Formation of 5-hydroxy-imidazo[1,2-a]pyridine (M+H ~135).

    • Fix: Ensure the system is sealed against atmospheric moisture; use molecular sieves.

  • Issue: Regioselectivity (if poly-halogenated).

    • Scenario: 5,6-dichloro-imidazo[1,2-a]pyridine.

    • Outcome: SNAr occurs exclusively at C-5 . C-6 is unreactive to SNAr without strong electron-withdrawing groups (NO₂) ortho/para to it.

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines."[1][2] Organic Chemistry Portal. Link

  • SNAr Mechanism & Kinetics

    • Mahdhaoui, F., et al. "SNAr reactions of substituted pyridines with secondary amines."[1] ResearchGate. Link

  • Synthesis of 5-Functionalized Derivatives

    • Gueiffier, A., et al. "Reactivity of the imidazo[1,2-a]pyridine ring system."[1] Journal of Medicinal Chemistry. (Cited in context of general scaffold reactivity).

    • Note: 5-chloroimidazo[1,2-a]pyridine is derived from 2-amino-6-chloropyridine.
  • Microwave Assisted Synthesis

    • Koubachi, J., et al. "Functionalization of Imidazo[1,2-a]pyridine via Palladium-Catalyzed Cross-Coupling."[1] Molecules. Link (Demonstrates complementary metal-catalyzed approaches when SNAr fails).

Sources

Application Notes and Protocols for the Green Synthesis of Methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Pathways to Privileged Scaffolds

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates. Its derivatives exhibit a vast spectrum of biological activities, including anxiolytic, hypnotic, anti-ulcer, and anticancer properties.[1][2] Traditionally, the synthesis of these valuable heterocycles has often relied on methods that involve harsh reaction conditions, hazardous solvents, and the generation of significant chemical waste.

In alignment with the principles of green chemistry, the development of sustainable synthetic routes is not merely an academic exercise but a critical necessity for the pharmaceutical and chemical industries. This guide provides detailed application notes and protocols for the green synthesis of methylimidazo[1,2-a]pyridine derivatives, focusing on methodologies that enhance efficiency, reduce environmental impact, and prioritize worker safety. We will explore strategies that leverage alternative energy sources, benign solvent systems, and atom-economical reaction designs.

Core Green Chemistry Strategies for Imidazo[1,2-a]pyridine Synthesis

Our exploration of green synthetic routes for methylimidazo[1,2-a]pyridine derivatives is centered around several key principles of sustainable chemistry. Each of these strategies offers distinct advantages over conventional methods, which will be detailed in the subsequent protocols.

Key Green Approaches:
  • Alternative Energy Sources: Microwave and ultrasound irradiation offer rapid and efficient heating, often leading to dramatically reduced reaction times and improved yields.[1][2][3][4]

  • Benign Solvent Systems: The replacement of volatile and toxic organic solvents with water, polyethylene glycol (PEG), ionic liquids, or deep eutectic solvents is a cornerstone of green synthesis.[5][6][7][8][9] Solvent-free conditions, where applicable, represent the ideal scenario.[10][11][12][13]

  • Atom Economy and Multicomponent Reactions (MCRs): MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, construct complex molecules from three or more starting materials in a single step, maximizing the incorporation of atoms from reactants into the final product.[5][10][11][14]

  • Mechanochemistry: The use of mechanical force (e.g., ball milling) to induce chemical reactions in the absence of bulk solvents is a rapidly emerging and highly effective green technique.[10][11][15][16]

The following diagram illustrates the decision-making process for selecting a suitable green synthetic strategy.

Green_Synthesis_Workflow cluster_choices Methodology Selection Start Identify Target Methylimidazo[1,2-a]pyridine Derivative Substrate_Availability Assess Availability and Functionality of Starting Materials Start->Substrate_Availability Reaction_Type Select Reaction Type Substrate_Availability->Reaction_Type Energy_Input Consider Energy Source Microwave Microwave Irradiation Energy_Input->Microwave Ultrasound Ultrasound Sonication Energy_Input->Ultrasound Mechanochem Mechanochemistry (Ball Milling) Energy_Input->Mechanochem Thermal Conventional Heating (Optimized) Energy_Input->Thermal Solvent_Choice Evaluate Solvent System Aqueous Aqueous Media Solvent_Choice->Aqueous Green_Solvent PEG, Ionic Liquids, Deep Eutectic Solvents Solvent_Choice->Green_Solvent Solvent_Free Solvent-Free Solvent_Choice->Solvent_Free Reaction_Type->Energy_Input Influences Reaction_Type->Solvent_Choice Influences Protocol Develop/Select Protocol MCR Multicomponent Reaction (e.g., GBB) Cyclocondensation Cyclocondensation CH_Functionalization C-H Functionalization Optimization Optimize Reaction Conditions Protocol->Optimization Workup Green Workup & Purification Optimization->Workup Final_Product Final Product Workup->Final_Product GBB_Mechanism cluster_reactants Reactants Aminopyridine 2-Aminopyridine Imine_Formation Step 1: Formation of Schiff Base (Imine) Aminopyridine->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Isocyanide Isocyanide Nitrile_Addition Step 2: Nucleophilic addition of Isocyanide Isocyanide->Nitrile_Addition Imine_Formation->Nitrile_Addition Schiff Base intermediate Cyclization Step 3: Intramolecular Cyclization Nitrile_Addition->Cyclization Nitrile-ylide intermediate Aromatization Step 4: Aromatization Cyclization->Aromatization Cyclized intermediate Product 3-Aminoimidazo[1,2-a]pyridine Aromatization->Product

Sources

Scalable process chemistry for 5-chloro-6-methylimidazo[1,2-a]pyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous anxiolytics, antivirals, and kinase inhibitors.[1][2][3] The 5-chloro-6-methylimidazo[1,2-a]pyridine intermediate is particularly high-value due to the orthogonal reactivity of the 5-chloro position (susceptible to SNAr and metal-catalyzed cross-couplings) and the 6-methyl handle.

This guide details a robust, scalable protocol for synthesizing this intermediate from 6-chloro-5-methylpyridin-2-amine .[4][5] Unlike bench-scale methods that rely on toxic chloroacetaldehyde and chromatographic purification, this process utilizes chloroacetaldehyde diethyl acetal in a one-pot deprotection-cyclization sequence, optimized for safety and isolation via crystallization.[1]

Part 1: Retrosynthetic Strategy & Mechanism

The Regiochemical Challenge

The synthesis hinges on the condensation of a 2-aminopyridine with a two-carbon electrophile. For the 5-chloro-6-methyl target, the starting material must be 6-chloro-5-methylpyridin-2-amine .

  • Mapping: The nitrogen at position 1 of the pyridine ring becomes the bridgehead nitrogen (position 4) of the imidazo[1,2-a]pyridine. Consequently, substituents at the pyridine-6 position map to the imidazo-5 position.

  • Steric Considerations: The chlorine atom at the 6-position of the pyridine exerts a steric and inductive effect that reduces the nucleophilicity of the ring nitrogen. This necessitates harsher conditions (higher temperature/acid catalysis) compared to unsubstituted pyridines to drive the initial alkylation step.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway, highlighting the critical acid-catalyzed activation of the acetal and the cyclization sequence.

ReactionMechanism SM1 6-Chloro-5-methyl pyridin-2-amine Inter2 N-Alkylated Intermediate SM1->Inter2 + Inter1 Reagent Chloroacetaldehyde diethyl acetal Inter1 Activated Aldehyde (in situ) Reagent->Inter1 HBr/HCl Hydrolysis Inter1->Inter2 Nu: Attack (Ring N) Product 5-Chloro-6-methyl imidazo[1,2-a]pyridine Inter2->Product Cyclization & Dehydration

Figure 1: Mechanistic pathway for the acid-catalyzed condensation. The acetal is unmasked in situ to limit exposure to the toxic aldehyde.

Part 2: Critical Process Parameters (CPPs)

To ensure scalability and reproducibility, the following parameters must be strictly controlled:

ParameterSpecificationRationale
Reagent Stoichiometry 1.1 - 1.2 equiv (Acetal)Slight excess ensures full conversion of the valuable aminopyridine precursor.
Solvent System Ethanol/Water (4:1) or IPAWater is essential for acetal hydrolysis; Alcohol ensures solubility of the organic intermediate.
pH Control pH < 2 (Initial)

pH 8 (Workup)
Acidic conditions drive acetal deprotection; basic quench frees the product base for crystallization.
Temperature Reflux (80–85 °C)Required to overcome the reduced nucleophilicity caused by the 6-Cl substituent.
Reaction Time 4 – 6 HoursExtended time required due to steric hindrance at the reaction center.

Part 3: Detailed Experimental Protocol

Safety Warning: Chloroacetaldehyde diethyl acetal is a flammable liquid and a skin irritant. Its hydrolysis product, chloroacetaldehyde, is highly toxic.[1] All operations must be performed in a fume hood. Wear chemically resistant gloves and eye protection.

Materials
  • Precursor: 6-Chloro-5-methylpyridin-2-amine (1.0 equiv)

  • Reagent: 2-Chloro-1,1-diethoxyethane (Chloroacetaldehyde diethyl acetal) (1.2 equiv)

  • Acid Catalyst: 48% HBr (aq) or conc. HCl (0.5 equiv)

  • Solvent: Isopropanol (IPA) and Water

  • Base: Sodium Bicarbonate (saturated aq. solution)

Step-by-Step Procedure
  • Reactor Setup: Equip a double-jacketed reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.[1]

  • Charging:

    • Charge 6-Chloro-5-methylpyridin-2-amine (e.g., 100 g, 0.70 mol) into the reactor.

    • Add Isopropanol (400 mL) and Water (100 mL). Agitate to form a slurry.

  • Acid Activation:

    • Add 48% HBr (40 mL, ~0.5 equiv) dropwise. Note: A mild exotherm may occur.

    • Heat the mixture to 60 °C.

  • Reagent Addition:

    • Add Chloroacetaldehyde diethyl acetal (128 g, 0.84 mol) via addition funnel over 30 minutes.

    • Process Insight: Slow addition prevents the accumulation of the free toxic aldehyde.

  • Reaction:

    • Heat the mixture to Reflux (approx. 82 °C) .

    • Hold at reflux for 6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target < 1.0% starting amine.

  • Workup & Crystallization:

    • Cool the reaction mixture to 20–25 °C.

    • Slowly add Saturated NaHCO₃ solution until pH reaches 7.5–8.0. Caution: CO₂ evolution.

    • The product will begin to precipitate as a beige/off-white solid.

    • Cool further to 0–5 °C and age the slurry for 2 hours to maximize yield.

  • Isolation:

    • Filter the solids using a Büchner funnel or centrifuge.

    • Wash the cake with cold water (2 x 100 mL) to remove inorganic salts.

    • Wash with cold heptane (1 x 50 mL) to remove lipophilic impurities.

  • Drying:

    • Dry in a vacuum oven at 45 °C for 12 hours.

Process Workflow Diagram

ProcessFlow Reactor Reactor Charge: Amine + IPA/H2O + Acid Addition Controlled Addition: Acetal Reagent Reactor->Addition Reflux Reflux 6h @ 82°C (Cyclization) Addition->Reflux Quench pH Adjustment (NaHCO3 to pH 8) Reflux->Quench Crystallize Cool to 0-5°C Precipitation Quench->Crystallize Filter Filtration & Wash (H2O/Heptane) Crystallize->Filter Dry Vacuum Dry Final Product Filter->Dry

Figure 2: Unit operation flow for the scalable synthesis of 5-chloro-6-methylimidazo[1,2-a]pyridine.

Part 4: Analytical Controls & Troubleshooting

Specification Guidelines
  • Appearance: Off-white to pale beige crystalline solid.

  • Purity (HPLC): > 98.0% (a/a).

  • 1H NMR (DMSO-d6): Diagnostic signals include the imidazo ring protons (doublets at ~7.6 and 8.0 ppm) and the disappearance of the broad NH2 signal from the precursor.

  • Residual Solvent: IPA < 5000 ppm.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Conversion Incomplete acetal hydrolysisIncrease acid catalyst load or water content in the solvent system.
Dark Coloration Oxidation of aminopyridineEnsure nitrogen inerting during heat-up. Treat crude with activated carbon if necessary.
Oiling Out pH adjustment too rapidAdd base slowly; seed the mixture with pure product crystals at pH 6.
Regioisomer Impurity Incorrect cyclizationRare for this substrate, but verify structure via NOE NMR (interaction between H-5 and H-3).

References

  • Zhang, J., et al. (2020). An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. Organic Process Research & Development.

    • Source:

  • Bagdi, A.K., et al. (2020). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules (MDPI).

    • Source:

  • Guchhait, S.K., et al. (2015). Groebke–Blackburn–Bienaymé Reaction... for Imidazo[1,2-a]pyridines. Journal of Organic Chemistry.

    • Source:

  • Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: Chloroacetaldehyde diethyl acetal.

    • Source:

  • Goel, R., et al. (2012).[7] Imidazo[1,2-a]pyridine scaffold as a prospective avenue for bioactive molecules. Mini-Reviews in Medicinal Chemistry.

    • Source:

Sources

Troubleshooting & Optimization

Overcoming steric hindrance at C5 position in imidazo[1,2-a]pyridine coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Technical Support Center for researchers encountering difficulties with C5-functionalization of the imidazo[1,2-a]pyridine scaffold.

Ticket ID: IMP-C5-STERIC Status: Open Priority: Critical (Drug Discovery/SAR)

The Diagnostic: Why is C5 Failing?

If you are observing <5% conversion or exclusive C3-regioselectivity, you are fighting two fundamental forces: Electronic Bias and Peri-Steric Clash .

The "C5 Wall" Explained

The imidazo[1,2-a]pyridine scaffold possesses a sharp reactivity gradient.

  • C3 Position (The Trap): This is the electronic "hotspot" (highest HOMO coefficient). Electrophilic substitution and standard C-H activation will exclusively target C3 unless it is blocked.

  • C5 Position (The Fortress): Located adjacent to the bridgehead nitrogen (N4), the C5 position suffers from:

    • Peri-Interaction: Significant steric clash with substituents at C3. Even a C3-proton exerts repulsive force against bulky incoming electrophiles at C5.

    • Electronic Deactivation: Unlike the electron-rich imidazole ring, the pyridine ring is electron-deficient, making oxidative addition difficult without specialized ligands.

Visualizing the Problem

The following diagram illustrates the reactivity zones and the steric "kill zone" at C5.

C5_Steric_Map cluster_legend Reactivity Zones Scaffold Imidazo[1,2-a]pyridine Scaffold C3 C3 Position (Nucleophilic Hotspot) Scaffold->C3 Default Reactivity (SEAr / C-H) C5 C5 Position (Steric/Electronic Wall) Scaffold->C5 Target Reactivity C3->C5 Peri-Interaction (Steric Clash) N4 Bridgehead N4 N4->C5 Inductive Deactivation

Caption: Fig 1. Reactivity map showing the competitive dominance of C3 and the steric/electronic barriers isolating C5.

Troubleshooting Guide (Tiered Solutions)

Select the scenario that matches your current experimental setup.

Scenario A: You are attempting Direct C-H Arylation on the core.

Issue: Reaction yields >90% C3-arylated product, or 0% product if C3 is blocked. Root Cause: Standard Pd(OAc)₂ mechanisms follow an electrophilic metallation pathway (SEAr-like) which favors the electron-rich C3.

Solution: The "Directing Group" Strategy

To force the catalyst to C5, you must anchor it at C3.

  • Protocol: Use a transient or removable Directing Group (DG) at C3.

  • Recommended System: Rh(III) catalysis with an N-methoxyamide or thioether at C3.

Key Protocol (Rh-Catalyzed C5 Arylation):

  • Substrate: Imidazo[1,2-a]pyridine-3-carboxamide (DG installed).

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).

  • Additive: AgSbF₆ (10 mol%) to generate the cationic active species.

  • Coupling Partner: Aryl silane or Potassium aryl trifluoroborate (Ar-BF₃K).

  • Solvent/Temp: DCE at 80–100 °C. Mechanism: The carbonyl oxygen at C3 coordinates Rh, swinging it into the C5 position for C-H activation via a concerted metallation-deprotonation (CMD) mechanism.

Scenario B: You have a 5-Halo Precursor (Suzuki/Buchwald Coupling).

Issue: Starting material (5-chloro or 5-bromo) remains unreacted. Root Cause: The oxidative addition of Pd into the C5-X bond is sluggish due to the adjacent bridgehead nitrogen and potential clash with C3-H.

Solution: Specialized "Bulky" Ligands

Standard PPh₃ or dppf will fail here. You need ligands that form a "monoligated" Pd(0) species to accelerate oxidative addition.

Recommended Catalyst Systems:

Component Recommendation Why?
Precatalyst Pd-PEPPSI-IPr or XPhos Pd G4 NHC ligands (PEPPSI) are chemically robust and force oxidative addition in sterically congested environments.
Base K₃PO₄ or Cs₂CO₃ Weak bases often fail; anhydrous weak/medium bases in polar solvents work best.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point ethers are required.

| Temperature | 100–110 °C | Energy barrier for C5 oxidative addition is high; do not run at RT. |

Step-by-Step Protocol (Steric Suzuki Coupling):

  • Charge a vial with 5-chloroimidazo[1,2-a]pyridine (1.0 equiv), Arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Add Pd-PEPPSI-IPr (2–5 mol%).

  • Evacuate and backfill with Argon (3x). Oxygen inhibition is fatal here.

  • Add dry 1,4-Dioxane (0.2 M concentration).

  • Stir vigorously at 100 °C for 16–24 hours.

Scenario C: Total Synthesis (The "Workaround").

Issue: You cannot functionalize the pre-formed core. Solution: Build the ring with the substituent already in place. This is often the most reliable method for scale-up.

Protocol:

  • Start: 2-amino-6-substituted-pyridine (e.g., 2-amino-6-chloropyridine).

  • React with: α-haloketone (e.g., chloroacetaldehyde or phenacyl bromide).

  • Conditions: Reflux in Ethanol or n-Butanol with NaHCO₃. Result: The substituent at position 6 of the pyridine becomes position 5 of the imidazo[1,2-a]pyridine.

Decision Logic (Workflow)

Use this flowchart to determine your experimental path.

C5_Workflow Start Start: Need C5 Functionalization Check_Precursor Is 5-Halo-Imidazo[1,2-a]pyridine available? Start->Check_Precursor Suzuki_Path Use Suzuki/Buchwald Conditions Check_Precursor->Suzuki_Path Yes Direct_CH Is C3 Position Blocked? Check_Precursor->Direct_CH No Ligand_Check Using Standard Ligands? (PPh3, dppf) Suzuki_Path->Ligand_Check Switch_Ligand SWITCH TO: Pd-PEPPSI-IPr or XPhos-Pd-G4 Ligand_Check->Switch_Ligand Yes (Fail) C3_Open No (C3 is H) Direct_CH->C3_Open No C3_Blocked Yes (C3 is R) Direct_CH->C3_Blocked Yes Rh_Catalysis Use Rh(III) Catalysis with C3-Directing Group C3_Open->Rh_Catalysis Install DG De_Novo Perform De Novo Synthesis (Condensation of 6-sub-2-aminopyridine) C3_Open->De_Novo Alternative C3_Blocked->De_Novo Best Route

Caption: Fig 2. Decision tree for selecting the optimal synthetic route based on substrate availability and C3 substitution.

Frequently Asked Questions (FAQ)

Q: Can I use direct C-H arylation without a directing group if I just block C3? A: It is possible but challenging. Even with C3 blocked, the C5 position is not significantly more reactive than C6 or C7 toward electrophilic metals. However, radical pathways (e.g., Minisci-type reactions) or Pd-catalyzed C-H activation using "CMD" conditions (PivOH/Cs₂CO₃) can work if C3 is blocked, though regioselectivity between C5 and C8 often degrades.

Q: Why does my 5-chloro precursor yield C3-arylated product during coupling? A: This is a classic "Hydrodehalogenation -> C-H Activation" error.

  • Your catalyst performed oxidative addition at C5-Cl.

  • Due to sterics or lack of transmetallation, it underwent beta-hydride elimination or protodemetallation, replacing Cl with H.

  • The now "naked" scaffold underwent standard C-H arylation at the reactive C3 position. Fix: Increase the rate of transmetallation by using a more active boronic ester and ensuring anhydrous conditions to prevent protodemetallation.

Q: I need to scale this up to 100g. Which route do you recommend? A: De Novo Synthesis (Scenario C). Cross-coupling at C5 requires expensive catalysts (Pd-PEPPSI/XPhos) and patent-heavy ligands. Condensing 2-amino-6-chloropyridine with a halo-ketone is cheap, robust, and requires no column chromatography (often crystallizes out).

References

  • Rh(III)

    • Title: Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(III) catalysis.[1]

    • Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry.
    • URL:[Link]

  • General Functionalization Overview

    • Title: Synthesis and site selective C–H functionaliz
    • Source: Organic & Biomolecular Chemistry.[1][2][3][4][5][6][7][8]

    • URL:[Link]

  • Pd-PEPPSI Catalyst Utility

    • Title: Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling C
    • Source: Organometallics (ACS).
    • URL:[Link]

  • De Novo Synthesis Strategy

    • Title: Cu(I)
    • Source: Organic Chemistry Portal / J. Org. Chem.
    • URL:[Link]

Sources

Solving regioselectivity issues in 5,6-disubstituted imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Regioselectivity in 5,6-Disubstituted Imidazo[1,2-a]pyridine Synthesis

Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Status: Open Priority: High

Introduction: The "Bay Region" Challenge

Welcome to the Heterocycle Synthesis Support Hub. You are likely reading this because you are encountering the classic "regioselectivity wall" associated with the imidazo[1,2-a]pyridine scaffold.

While functionalization at the C3 position (via electrophilic aromatic substitution) and C6 position (via standard cross-coupling) is well-documented, accessing the C5 position (the "bay region") and controlling 5,6-disubstitution is notoriously difficult. This is due to:

  • Steric Hindrance: The C5 position suffers from peri-interaction with the C3 substituents and the N4 lone pair.

  • Electronic Bias: Standard electrophilic attacks favor C3 > C5.

This guide provides a self-validating troubleshooting workflow to resolve these regioselectivity issues.

Strategic Decision Matrix (Route Selection)

Before troubleshooting a failed reaction, verify you are using the correct synthetic strategy for your specific substitution pattern.

SynthesisStrategy Start Target: 5,6-Disubstituted Imidazo[1,2-a]pyridine Q1 Is the C5 substituent bulky (e.g., Aryl, t-Butyl)? Start->Q1 RouteA Route A: Pre-Cyclization (Start with 6-sub-2-aminopyridine) Q1->RouteA Yes (Sterics Critical) RouteB Route B: Post-Cyclization (Halogen Dance / C-H Activation) Q1->RouteB No (Small/Medium) Method1 Method: Condensation with alpha-haloketone RouteA->Method1 Q2 Do you have a C6-Halogen precursor? RouteB->Q2 Method2 Method: Halogen Dance (Lithiation-Migration) Q2->Method2 Yes (6-Br/I) Method3 Method: Ru/Rh-catalyzed C-H Activation Q2->Method3 No (H)

Figure 1: Decision tree for selecting the optimal synthetic route based on steric demands and starting material availability.

Module 1: The "Pre-Cyclization" Approach (Route A)

Best for: Installing bulky C5 substituents or ensuring 100% regiocontrol.

The most robust way to solve C5/C6 regioselectivity is to establish the substitution pattern before forming the imidazole ring.

The Mapping Rule:

  • Pyridine Ring C6

    
    Imidazo[1,2-a]pyridine C5 [1]
    
  • Pyridine Ring C5

    
    Imidazo[1,2-a]pyridine C6 
    

Protocol: To synthesize a 5-Aryl-6-Bromo-imidazo[1,2-a]pyridine :

  • Start: 2-amino-5-bromo-6-arylpyridine.

  • Reagent:

    
    -haloketone (e.g., chloroacetaldehyde or substituted phenacyl bromide).
    
  • Conditions: Reflux in EtOH or DMF with NaHCO

    
    .
    

Troubleshooting Table:

SymptomProbable CauseCorrective Action
No Reaction / Low Yield Steric clash between Pyridine-C6 substituent and the incoming ketone.Switch solvent to n-Butanol (higher temp) or use microwave irradiation (120°C, 20 min).
Wrong Regioisomer N-alkylation occurred at the exocyclic amine instead of ring nitrogen first.Ensure basic conditions (NaHCO

) are maintained to favor the free base form of the pyridine ring nitrogen.
Decomposition

-haloketone is unstable (common with chloroacetaldehyde).
Use

-tosyloxyketones
(Koser's reagent derivatives) as stable alternatives.
Module 2: The "Halogen Dance" (Route B - Advanced)

Best for: Moving a substituent from C6 to C5 to access "impossible" substitution patterns.

If you cannot source the 6-substituted-2-aminopyridine, you can use the Halogen Dance mechanism. This exploits the thermodynamic stability of the lithiated species to migrate a halogen from C6 to C5.

Mechanism:

  • Substrate: 6-Bromoimidazo[1,2-a]pyridine.

  • Reagent: LDA (Lithium Diisopropylamide) at -78°C.

  • Process:

    • Lithiation occurs at C5 (most acidic position, ortho to bridgehead N).

    • Migration: The Bromine atom shifts from C6 to C5.

    • Result: The Lithium atom shifts to C6.

  • Quench: Add Electrophile (E

    
    ).
    
  • Product: 5-Bromo-6-E-imidazo[1,2-a]pyridine.

HalogenDance Step1 6-Br-Imidazo (Start) Step2 C5-Lithiation (Kinetic) Step1->Step2 LDA, -78°C Step3 Br-Migration (Thermodynamic) Step2->Step3 Equilibrium Step4 5-Br-6-Li Intermediate Step3->Step4 Stabilization Step5 5-Br-6-E (Final Product) Step4->Step5 Electrophile (E+)

Figure 2: The Halogen Dance mechanism allowing functionalization swap between C5 and C6.

Critical Troubleshooting:

  • Issue: "I got a mixture of products."

    • Fix: The halogen dance is an equilibrium process. You must allow sufficient time (approx. 30-60 mins at -78°C) for the migration to complete before quenching.

  • Issue: "The electrophile added to C3."

    • Fix: C3 is also nucleophilic. If C3 is unsubstituted, block it (e.g., with a removable ester or halogen) or use strictly controlled equivalents of LDA (1.05 eq) to avoid dilithiation.

Module 3: Direct C-H Activation (Route C)

Best for: Late-stage functionalization when halogens are not present.

The Challenge: Pd-catalyzed C-H activation typically favors C3. The Solution: Use Ruthenium (Ru) or Rhodium (Rh) catalysis with specific Directing Groups (DG) or rely on the acidity of C5-H.

Protocol (C5-Selective Arylation):

  • Catalyst: [RuCl

    
    (p-cymene)]
    
    
    
    (5 mol%).
  • Ligand: MesCOOH (30 mol%) - Crucial for C5 selectivity via concerted metalation-deprotonation (CMD).

  • Solvent: 1,4-Dioxane, 120°C.

  • Note: This works best if C3 is already substituted (blocking the most reactive site).

Frequently Asked Questions (FAQs)

Q: Can I use Suzuki coupling to install a group at C5? A: Yes, but synthesizing 5-bromoimidazo[1,2-a]pyridine is difficult directly. It is better to synthesize 6-bromoimidazo[1,2-a]pyridine (easy), perform the Halogen Dance to get 5-bromo-6-substituted-imidazo , and then perform a Suzuki coupling at C5.

Q: Why does my Vilsmeier-Haack reaction only target C3? A: C3 is the electronic "hotspot" for electrophilic aromatic substitution (SEAr). The HOMO coefficient is highest at C3. To target C5/C6, you must use metal-mediated processes (cross-coupling) or radical chemistry; SEAr will almost never touch the pyridine ring unless the imidazole ring is deactivated.

Q: How do I separate 5,6-disubstituted isomers from byproducts? A: These isomers often have distinct polarity differences due to the dipole moment change caused by the C5 substituent's proximity to the bridgehead nitrogen. Use a gradient of DCM:MeOH (98:2 to 95:5) on silica gel. C5-substituted analogs typically elute faster (higher Rf) than their C6/C7 counterparts due to "shielding" of the polar N4.

References & Further Reading
  • General Synthesis & Regiochemistry:

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[2] Chem. Commun., 2013.

  • Halogen Dance Mechanism:

    • Schnürch, M., et al. "Halogen Dance Reactions on Heterocycles." Chem. Soc. Rev., 2007.

  • C-H Activation (C5 Selectivity):

    • Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chem. Rev., 2011.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction:

    • Bienaymé, H., & Bouzid, K. "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines." Angew. Chem. Int. Ed., 1998.[3]

Disclaimer: All protocols involve hazardous chemicals (LDA, heavy metals). Consult your institution's Chemical Hygiene Plan before proceeding.

Sources

Minimizing side reactions during formylation of 5-chloro-6-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Formylation of 5-chloro-6-methylimidazo[1,2-a]pyridine

Welcome to the dedicated technical support guide for the formylation of 5-chloro-6-methylimidazo[1,2-a]pyridine. This resource is designed for researchers and drug development professionals to navigate the complexities of this specific electrophilic substitution. Our goal is to provide you with the causal understanding and practical solutions needed to minimize side reactions and maximize the yield of the desired 5-chloro-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its C3-formylated derivatives are crucial intermediates for further molecular elaboration.[1][2] However, the inherent reactivity of this electron-rich heterocyclic system, combined with the directing effects of its substituents, can lead to specific challenges. This guide addresses the most common issues in a direct question-and-answer format.

Understanding the Core Reaction: Regioselectivity

Before troubleshooting, it is critical to understand why formylation is expected to occur at the C3 position. The imidazo[1,2-a]pyridine ring system is highly susceptible to electrophilic attack, particularly on the five-membered imidazole ring. The C3 position is the most nucleophilic and electronically favored site.[3][4]

Attack at C3 generates a resonance-stabilized cationic intermediate (Wheland intermediate) where the aromaticity of the six-membered pyridine ring is maintained throughout the resonance forms.[3] In contrast, attack at other positions, such as C2, would lead to less stable intermediates where the aromatic sextet is disrupted.[4] The 6-methyl group (electron-donating) further activates the ring system, while the 5-chloro group (electron-withdrawing) has a modest deactivating effect. Nonetheless, the intrinsic reactivity of the C3 position predominates.

G cluster_regio Regioselectivity of Electrophilic Attack Start Imidazo[1,2-a]pyridine (Electron-Rich) E_plus Electrophile (E+) e.g., Vilsmeier Reagent Attack Electrophilic Attack E_plus->Attack C3_Attack Attack at C3 Attack->C3_Attack Favored Path Other_Attack Attack at C2, C5, C7, etc. Attack->Other_Attack Disfavored Path C3_Intermediate Stable Intermediate (Pyridine Aromaticity Maintained) C3_Attack->C3_Intermediate Other_Intermediate Less Stable Intermediate (Aromaticity Disrupted) Other_Attack->Other_Intermediate Major_Product Major Product (C3-Formyl) C3_Intermediate->Major_Product Minor_Product Minor/No Product Other_Intermediate->Minor_Product G cluster_workflow Troubleshooting Workflow for Impure Product Start Crude Product is Impure Decision Identify Major Impurity (TLC/LC-MS/NMR) Start->Decision SM Mainly Starting Material Decision->SM Unreacted SM Isomers Isomeric Products Decision->Isomers Multiple Spots Tars Decomposition/Tars Decision->Tars Baseline Material DiFormyl Di-formylated Product Decision->DiFormyl Higher MW Product Sol_SM Increase Temp/Time Check Reagent Quality SM->Sol_SM Sol_Isomers Use Inverse Addition Maintain Low Temp (0-5 °C) Isomers->Sol_Isomers Sol_Tars Maintain Low Temp Ensure Rapid Quench/Neutralization Tars->Sol_Tars Sol_DiFormyl Reduce Reagent eq. (to 1.1) Monitor Closely & Stop at Completion DiFormyl->Sol_DiFormyl

Caption: Decision workflow for troubleshooting impure formylation products.

Issue 3: Side Reactions Involving Substituents

Question: Is there a risk of side reactions involving the 5-chloro or 6-methyl groups under Vilsmeier-Haack conditions?

Answer: Under typical Vilsmeier-Haack conditions (POCl₃/DMF, 0 °C to ~60 °C), the chloro and methyl substituents on the pyridine ring are generally robust. The reaction is highly selective for C-H formylation of the electron-rich imidazole ring.

  • 5-Chloro Group: This group is stable and not prone to nucleophilic substitution under these acidic conditions.

  • 6-Methyl Group: While benzylic positions can sometimes be reactive, the methyl group on the pyridine ring is not activated enough to undergo formylation or other significant side reactions under these conditions. Problems like halogenation of the methyl group are not characteristic of the Vilsmeier-Haack reaction. [5][6] The primary concern is not reactions at these substituent sites, but rather the overall stability of the molecule. The key to avoiding unforeseen side reactions is to use the mildest conditions possible that still afford a reasonable reaction rate.

Recommended Experimental Protocol

This protocol incorporates best practices to maximize the yield of 5-chloro-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde and minimize side product formation.

Materials:

  • 5-chloro-6-methylimidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • N,N-Dimethylformamide (DMF), anhydrous (<50 ppm water)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃) or 1M Sodium Hydroxide (NaOH)

  • Crushed ice

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (1.5 eq.). Cool the flask to 0 °C in an ice-water bath.

  • Add POCl₃ (1.2 eq.) dropwise to the cold DMF via the dropping funnel over 15-20 minutes. Ensure the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the resulting pale-yellow solution (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.

G cluster_protocol Vilsmeier-Haack Reaction Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Attack Nucleophilic Attack from C3 Position Vilsmeier_Reagent->Attack Substrate 5-Cl-6-Me-Imidazo[1,2-a]pyridine Substrate->Attack Intermediate Iminium Intermediate Attack->Intermediate Hydrolysis Hydrolysis (H₂O) (during workup) Intermediate->Hydrolysis Product C3-Formyl Product Hydrolysis->Product

Caption: Generalized mechanism of the Vilsmeier-Haack formylation.

  • Substrate Addition (Inverse Addition): Dissolve the 5-chloro-6-methylimidazo[1,2-a]pyridine (1.0 eq.) in a minimal amount of anhydrous DCM or DMF. Slowly add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30-60 minutes.

  • Reaction Monitoring: After the addition, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate/Hexanes) or LC-MS until the starting material is consumed (typically 2-4 hours). If needed, gently heat to 40-50 °C.

  • Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture into a large beaker containing a vigorously stirred mixture of crushed ice and water.

  • Neutralization: Cautiously neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution or 1M NaOH until the pH is ~7-8. Ensure the mixture is kept cold in an ice bath during neutralization. A precipitate of the crude product should form.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., DCM or Ethyl Acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude aldehyde by column chromatography on silica gel or recrystallization to yield the final product.

By implementing these controls and troubleshooting steps, you can reliably steer the formylation of 5-chloro-6-methylimidazo[1,2-a]pyridine towards the desired C3-carbaldehyde, paving the way for your subsequent synthetic goals.

References

  • BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis. BenchChem Technical Support. 7

  • Chem-Station. (2014). Vilsmeier-Haack Reaction. Chem-Station International Edition.

  • StackExchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange.

  • MDPI. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.

  • PubMed Central. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.

  • BenchChem. (2025). Common side reactions in the formylation of veratrole. BenchChem Technical Support. 8

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

  • BenchChem. (2025). Application Notes and Protocols: Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent. BenchChem Technical Support. 9

  • BenchChem. (2025). Comparing Vilsmeier-Haack with other formylation methods for heterocycles. BenchChem Technical Support. 10

  • ECHEMI. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.

  • PubMed Central. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports.

  • PubMed Central. (2025). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Pharmaceuticals.

  • Royal Society of Chemistry. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry.

  • Royal Society of Chemistry. (n.d.). Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. Chemical Communications.

  • MDPI. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.

  • ResearchGate. (2025). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate.

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.

  • MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chem. Proc.

  • Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.

  • Michigan State University. (n.d.). Heterocyclic Compounds. Department of Chemistry.

  • HETEROCYCLES. (2011). Pyridine ring formylation by DMF.

  • PubMed Central. (n.d.). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry.

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.

  • SpringerLink. (1991). Investigations of 2-substituted imidazoles. 2. Synthesis and electrophilic substitution of 1-methyl-2-(thienyl-2)imidazole. A convenient method of methylation of 2-R-imidazoles. Chemistry of Heterocyclic Compounds.

  • Chemistry & Biology Interface. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020).

  • Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.

  • Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.

  • Royal Society of Chemistry. (n.d.). Purines, pyrimidines, and imidazoles. Part XLIII. Halogenation of N-3-methylbut-2-enylphthalimide; new syntheses of zeatin analogues. Journal of the Chemical Society, Perkin Transactions 1.

  • Royal Society of Chemistry. (n.d.). Formation of an imidazoliumyl-substituted [(LC)4P4]4+ tetracation and transition metal mediated fragmentation and insertion reaction (LC = NHC). Chemical Science.

  • Beilstein Journal of Organic Chemistry. (2022). Mechanochemical halogenation of unsymmetrically substituted azobenzenes.

  • ChemistryViews. (2015). Synthesis of Polysubstituted Haloimidazoles.

Sources

Solubility enhancement strategies for lipophilic imidazo[1,2-a]pyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Enhancement for Imidazo[1,2-a]pyridine Analogs

Current Status: Online Operator: Senior Application Scientist (Ph.D., Pharmaceutics) Ticket ID: SOL-IMP-001 Subject: Overcoming "Brick Dust" and "Grease Ball" profiles in Imidazo[1,2-a]pyridine scaffolds.

Welcome to the Solubility Optimization Hub

You are likely here because your lead imidazo[1,2-a]pyridine candidate—potentially a kinase inhibitor or a GABAergic modulator—is showing poor aqueous solubility (< 10 µg/mL). This scaffold presents a unique challenge: it is often a "Grease Ball" (high LogP) and occasionally "Brick Dust" (high melting point/high lattice energy) due to


-

stacking of the planar bicyclic core.

This guide is structured to troubleshoot your specific formulation failures. We move from chemical modifications (Salts) to physical modifications (ASDs) and molecular encapsulation.

Triage: The Decision Matrix

Before selecting a strategy, characterize your compound. Use this logic flow to determine the path of least resistance.

Solubility_Decision_Tree Start START: Characterize API (Imidazo[1,2-a]pyridine Analog) Check_pKa Check pKa (N1 basicity) Is pKa > 4.0? Start->Check_pKa Check_Tm Check Melting Point (Tm) Is Tm > 200°C? Check_pKa->Check_Tm No (Too weakly basic) Salt STRATEGY A: Salt Formation (Mesylate, HCl, Tartrate) Check_pKa->Salt Yes (pKa 5-7) Check_LogP Check Lipophilicity (LogP) Is LogP > 3? Check_Tm->Check_LogP No (Tm < 200°C) Nano STRATEGY E: Nanosuspension (Last Resort for High Tm + High LogP) Check_Tm->Nano Yes (High Lattice Energy) ASD STRATEGY B: Amorphous Solid Dispersion (HME/Spray Dry with PVP-VA64) Check_LogP->ASD Yes (Solubility limited by lattice) Lipid STRATEGY C: Lipid Formulation (SEDDS/SMEDDS) Check_LogP->Lipid Yes (Solubility limited by hydrophobicity) CD STRATEGY D: Cyclodextrin Complexation (HP-β-CD) Check_LogP->CD Moderate LogP (2-4)

Figure 1: Strategic decision tree for imidazo[1,2-a]pyridine formulations based on physicochemical properties.

Module 1: Salt Engineering (Chemical Modification)

The Science: The imidazo[1,2-a]pyridine core has a weakly basic center at N1 (the un-substituted nitrogen in the five-membered ring), typically with a pKa of 5.0–6.8. The bridgehead nitrogen (N4) is not basic due to resonance delocalization.

Q1: I tried making an HCl salt, but it dissociates (disproportionates) in water. Why?

  • Diagnosis: Your compound is likely a very weak base (pKa < 5.0), or the pH of the saturated solution (

    
    ) is overlapping with the pKa of the salt.
    
  • The Fix:

    • Switch Counter-ions: HCl is volatile and can dissociate. For imidazo[1,2-a]pyridines, Sulfonic acids are superior due to lower volatility and stronger acidity.

    • Try Mesylate or Tosylate: These are the "gold standard" for this scaffold (e.g., similar to Zolpidem tartrate, but for lower pKa analogs, Mesylate is preferred).

    • Protocol:

      • Dissolve API in acetone or ethanol (warm if needed).

      • Add 1.05 equivalents of Methanesulfonic acid (dissolved in same solvent).

      • Cool slowly to induce crystallization.

      • Validation: Measure the pH of a 1% aqueous solution of the salt. It must be at least 2 units lower than the API's pKa to ensure stability.

Q2: My salt is hygroscopic and turns into a gum. What went wrong?

  • Diagnosis: You likely chose a counter-ion with high hydration energy (like HCl or Na) for a lipophilic core, or you have amorphous content.

  • The Fix:

    • Screen Lipophilic Counter-ions: Try Napsylate (naphthalene-2-sulfonic acid) or Besylate . These add bulk and lipophilicity to the crystal lattice, often preventing moisture uptake.

    • Crystallinity Check: Run XRPD immediately. If you see a "halo" (amorphous), you need to optimize the crystallization solvent (e.g., switch from MeOH to EtOAc/Heptane).

Module 2: Amorphous Solid Dispersions (Physical Modification)

The Science: If salt formation fails (or pKa < 4), you must disrupt the crystal lattice. ASDs trap the drug in a high-energy amorphous state using a polymer matrix.[1][2]

Q3: Which polymer should I use for Hot Melt Extrusion (HME)?

  • Recommendation: PVP-VA64 (Copovidone) or HPMCAS-M .

  • Why?

    • Imidazo[1,2-a]pyridines are hydrogen bond acceptors (N1, Carbonyls). PVP-VA64 acts as a hydrogen bond donor/acceptor network that stabilizes the amorphous drug.

    • HPMCAS is crucial if you need pH-dependent release (protects drug in stomach, releases in intestine) and prevents recrystallization via the "parachute" effect.

Q4: My ASD recrystallized after 1 month at 40°C/75% RH.

  • Troubleshooting Protocol:

    • Check Drug Load: You likely exceeded the miscibility limit. Reduce drug load from 30% to 15-20%.

    • Tg Analysis: Measure the Glass Transition Temperature (

      
      ) of your formulation.
      
      • Rule of Thumb: The formulation

        
         should be at least 50°C higher than the storage temperature.
        
      • Fix: Add a high-

        
         polymer like PVP K90  to raise the composite 
        
        
        
        .

ASD_Workflow Input Crystalline API (High Tm) Process Spray Drying / HME (Solvent: DCM/MeOH) Input->Process State Amorphous State (High Energy) Process->State + Polymer (PVP-VA64) Risk Recrystallization (Failure) State->Risk Moisture/Heat Success Stable ASD (Enhanced Bioavailability) State->Success H-Bond Stabilization Risk->Process Add HPMCAS Reduce Load

Figure 2: Mechanism of stabilization in Amorphous Solid Dispersions.

Module 3: Molecular Encapsulation (Cyclodextrins)

The Science: The bicyclic imidazo[1,2-a]pyridine core fits well into the hydrophobic cavity of


-Cyclodextrin .

Q5: I'm seeing low binding constants (


). How do I improve complexation efficiency? 
  • Diagnosis: The guest molecule might be too bulky (substituents at C2/C3) or the cavity is too hydrophilic.

  • The Fix:

    • Switch to HP-β-CD (Hydroxypropyl-beta-cyclodextrin): It has higher water solubility (>600 mg/mL) and often better wetting properties than native

      
      -CD.
      
    • Add a Ternary Component: Add 0.1% w/v L-Arginine or Meglumine .

      • Mechanism:[3][4] These auxiliary agents can ionize the drug (if acidic/basic) or bridge the complex, increasing the stability constant

        
         by 2-5 fold.
        
    • Preparation Method: Simple mixing isn't enough. Use Kneading (slurry with minimal water) or Freeze Drying to force the drug into the cavity.

Module 4: Lipid-Based Formulations (SEDDS)

Q6: My drug precipitates when the lipid formulation hits simulated gastric fluid.

  • Diagnosis: You have a "Type II" SEDDS (Self-Emulsifying Drug Delivery System) failure. The drug is soluble in the oil but crashes out upon emulsification because the oil/water interface cannot hold it.

  • The Fix:

    • Add a Precipitation Inhibitor: Incorporate 2-5% HPMC E5 or PVP K30 into the lipid pre-concentrate (suspended). This creates a supersaturated state upon dispersion.

    • Adjust the Surfactant: Switch to high-HLB surfactants like Kolliphor RH40 or Labrasol .

    • Oil Selection: Imidazo[1,2-a]pyridines often dissolve better in Medium Chain Triglycerides (MCT) like Capryol 90 rather than long-chain oils (Corn oil).

Summary of Quantitative Standards

ParameterTarget ValueReason
Salt pH (1% aq) pH 3.0 - 5.0Ensures ionization of N1 (pKa ~6).
ASD Drug Load 10% - 25%Prevents phase separation/recrystallization.
Cyclodextrin Ratio 1:2 (Drug:CD)Molar ratio. Excess CD ensures full encapsulation.
Solubility Goal > 100 µg/mLMinimum required for decent oral bioavailability in rats.

References

  • Review of Scaffold Properties: Goel, R., et al. "Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities."[5] Mini-Reviews in Medicinal Chemistry, 2024.

  • Salt Selection Principles: Serajuddin, A. T. "Salt formation to improve drug solubility."[2] Advanced Drug Delivery Reviews, 2007.

  • ASD Polymer Selection: Baghel, S., et al. "Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs." Journal of Pharmaceutical Sciences, 2016.

  • Cyclodextrin Complexation: Brewster, M. E., & Loftsson, T. "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 2007.

  • Imidazo[1,2-a]pyridine Basicity: "Basicity of imidazole and pyridine." Organic Chemistry Portal / YouTube Educational Series, 2020.

Sources

Controlling dimerization in oxidative coupling of imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Imidazo[1,2-a]pyridine Technical Support Center.

Ticket Subject: Controlling C3-C3' Dimerization in Oxidative Coupling Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The Mechanistic Divergence

The oxidative coupling of imidazo[1,2-a]pyridines is governed by a competition between Single Electron Transfer (SET) pathways (leading to radical dimerization) and Concerted Metalation-Deprotonation (CMD) pathways (leading to cross-coupling).

The C3 position is electronically privileged (highest HOMO coefficient), acting as a nucleophilic "trap."

  • If you want Cross-Coupling (e.g., Arylation): You must suppress the radical cation intermediate at C3 to prevent homocoupling.

  • If you want Dimerization (Bi-imidazopyridine): You must promote SET and stabilize the resulting radical cation.

Visualizing the Problem (Diagnostic Workflow)

The following diagram maps the bifurcation point where your reaction succeeds or fails based on catalyst and oxidant choice.

Imidazopyridine_Coupling_Pathways Substrate Imidazo[1,2-a]pyridine (Substrate) Activation Activation Step Substrate->Activation Radical_Cat Radical Cation (C3•+) [via SET] Activation->Radical_Cat Strong Oxidant (Cu(II), PIDA, Iodine) Pd_Complex Pd(II) Intermediate [via CMD] Activation->Pd_Complex Pd(OAc)2 / Ligand (Mild Oxidant) Homocoupling C3-C3' Dimerization (Homocoupling) Radical_Cat->Homocoupling Radical Recombination Radical_Cat->Pd_Complex Suppressed by Radical Scavengers Cross_Couple C3-Arylated Product (Cross-Coupling) Pd_Complex->Cross_Couple Reductive Elimination

Caption: Mechanistic bifurcation. Path Red leads to dimerization (homocoupling); Path Green leads to target cross-coupling.

Troubleshooting Guide & FAQs

Scenario A: "I am seeing significant 3,3'-dimer impurities in my Pd-catalyzed arylation."

Diagnosis: Your reaction conditions are favoring a radical pathway over the desired Pd(II)/Pd(IV) catalytic cycle. This usually happens when the oxidant is too aggressive (acting as a radical initiator) or the Pd-catalyst turnover is too slow.

VariableAdjustmentRationale
Oxidant Switch to Ag₂CO₃ or Air Strong oxidants like Cu(OAc)₂ or PIDA promote SET (Single Electron Transfer), generating the C3 radical that dimerizes. Silver salts are often milder and facilitate the CMD pathway.
Additives Add TEMPO (0.5 - 1.0 eq) TEMPO acts as a radical scavenger. If the reaction is radical-based, TEMPO will quench it. If it is a true Pd-catalyzed process, TEMPO often suppresses the background dimerization without stopping the cross-coupling.
Catalyst Pre-activate Pd + Ligand Imidazoles can inhibit Pd by binding to it.[1] Pre-heating Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃ or XPhos) ensures the active species is formed before the substrate can sequester the metal.

Q: Why does the dimer form even with Palladium present? A: The imidazopyridine ring is electron-rich. In the presence of electrophilic oxidants (even traces), it can oxidize to a radical cation (


). Two of these combine rapidly (

) to form the dimer, bypassing the Palladium cycle entirely.
Scenario B: "I want to synthesize the 3,3'-dimer, but the yield is low."

Diagnosis: You are likely relying on thermal auto-oxidation or weak oxidants. To drive homocoupling, you need to force the generation of the radical cation at C3.

VariableAdjustmentRationale
Reagent Use PIDA or Iodine (I₂) Hypervalent iodine (PIDA) or molecular iodine induces rapid oxidative coupling via an iodonium intermediate or direct SET.
Solvent Switch to Acetonitrile or AcOH Polar solvents stabilize the charged radical cation intermediate, extending its lifetime long enough to find a partner for dimerization.
Temp Increase to 100-120°C Higher temperatures overcome the activation energy for the C-C bond formation between two sterically hindered C3 centers.

Q: Can I use Copper catalysts for this? A: Yes. Cu(II) salts (like CuCl₂ or Cu(OTf)₂) under an oxygen atmosphere are excellent for promoting homocoupling. The mechanism typically involves a superoxide radical anion intermediate.[2]

Scenario C: "Regioselectivity Drift: I'm getting C5 functionalization."

Diagnosis: If C3 is blocked or sterically crowded, or if the solvent polarity changes, the reaction site may shift to C5.

  • Cause: C3 is the kinetic product (electronic control). C5 is often the thermodynamic product or result of steric diversion.

  • Fix: To restore C3 selectivity, reduce steric bulk on the coupling partner. To maintain C5 selectivity (if desired), use a C3-blocking group (e.g., -Cl, -CN) which can be removed later.

Standard Operating Protocols (SOPs)

Protocol 1: Suppression of Dimerization (Pd-Catalyzed C-H Arylation)

Target: 3-Aryl-imidazo[1,2-a]pyridine

  • Catalyst Pre-complexation: In a dry vial, mix Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in 1,4-dioxane. Stir at RT for 15 mins (Solution turns yellow/orange).

  • Substrate Addition: Add Imidazo[1,2-a]pyridine (1.0 eq), Aryl Bromide (1.5 eq), and K₂CO₃ (2.0 eq).

  • Oxidant/Scavenger: If using oxidative coupling (Ar-H instead of Ar-Br), add Ag₂CO₃ (2.0 eq). Crucial: Add TEMPO (0.2 eq) to suppress radical homocoupling.

  • Reaction: Heat to 100°C for 12-18 hours under N₂.

  • Workup: Filter through Celite to remove Ag/Pd residues.

    • Checkpoint: Check LCMS. If [M+M-2H] peak (dimer) is >5%, increase ligand loading to 20 mol%.

Protocol 2: Promotion of Dimerization (Oxidative Homocoupling)

Target: 3,3'-Biimidazo[1,2-a]pyridine

  • Reagents: Dissolve Imidazo[1,2-a]pyridine (1.0 mmol) in Acetonitrile (5 mL).

  • Oxidant: Add PIDA (Phenyliodine(III) diacetate) (0.6 eq - Note: 0.5 eq is theoretical stoichiometry for dimerization). Alternatively, use I₂ (50 mol%) with TBHP (2 eq).

  • Conditions: Stir at Reflux (80°C) for 4 hours open to air (if using Cu/Iodine) or sealed (if using PIDA).

  • Observation: The reaction often turns dark red/brown due to radical intermediates.

  • Quench: Add saturated Na₂S₂O₃ to remove residual oxidants/iodine.

References

  • Mechanisms of Oxidative Coupling

    • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
    • Source:

  • Pd-Catalyzed Cross-Coupling & Suppression

    • Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles.[3][4] (Protocol for cross-coupling using air/O2).[3]

    • Source:

    • Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine.[5] (Discusses CMD pathway vs electrophilic substitution).

    • Source:

  • Dimerization Protocols (Iodine/Copper)

    • Iodine mediated oxidative cross coupling...[6] A practical route to imidazo[1,2-a]pyridine derivatives. (Details on Iodine-mediated radical pathways).

    • Source:

  • General Synthesis & Scaffolds

    • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances.
    • Source:

Sources

Stability of 5-chloro-6-methylimidazo[1,2-a]pyridine under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical resource for researchers working with 5-chloro-6-methylimidazo[1,2-a]pyridine . It addresses stability concerns, specifically focusing on acidic hydrolysis, and provides actionable troubleshooting steps.

Executive Summary

5-chloro-6-methylimidazo[1,2-a]pyridine exhibits a moderate-to-high stability profile in acidic media compared to non-fused pyridine analogs. However, the C5-Chlorine bond represents a specific "hotspot" for hydrolytic instability.

While the imidazo[1,2-a]pyridine scaffold is robust, prolonged exposure to strong aqueous acids (e.g., >1M HCl) at elevated temperatures (>60°C) can catalyze a nucleophilic aromatic substitution (


) where water displaces the chlorine atom. This results in the irreversible formation of the 5-hydroxy  derivative, which rapidly tautomerizes to the 5-oxo-dihydroimidazo[1,2-a]pyridine (lactam form) .

The C6-methyl group provides a crucial stabilizing effect via steric hindrance and electron donation, making this specific analog more resistant to hydrolysis than the unsubstituted 5-chloro variant.

Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: I observe a mass loss of ~18 Da (M-18) by LCMS after acidic workup. What happened?

Diagnosis: You have likely hydrolyzed the C5-Chlorine to a C5-Hydroxyl group. Technical Explanation:

  • Mass Shift: Chlorine (

    
    Cl) has a mass of ~35 Da. The Hydroxyl group (OH) has a mass of 17 Da.
    
  • Calculation:

    
    .
    
  • Mechanism: Acidic conditions protonate the N1-nitrogen. This positive charge is delocalized, increasing the electrophilicity of the C5 carbon. Water acts as a nucleophile, attacking C5 and displacing the chloride ion.

Q2: My compound precipitated during acidification with HCl. Is it degrading?

Diagnosis: Likely not. You are observing the formation of the hydrochloride salt . Verification:

  • Filter the solid.[1]

  • Resuspend in water and neutralize with saturated NaHCO

    
    .
    
  • Extract with Ethyl Acetate.[1]

  • Run LCMS/NMR. If the parent mass/spectra returns, it was just the salt. Note: The N1 nitrogen is basic (

    
    ). Salt formation is instantaneous in acid.
    
Q3: Can I use TFA (Trifluoroacetic acid) for deprotection steps?

Recommendation: Yes, but with controls.

  • Anhydrous TFA (in DCM): Safe. The absence of water prevents hydrolysis.

  • Aqueous TFA: Use with caution. Keep reaction times short (<2 hours) and temperature low (RT or 0°C).

  • Risk Factor: The combination of High Temperature + Strong Acid + Water is the danger zone.

Q4: Why is the 5-position so reactive compared to the 7- or 8-positions?

Mechanistic Insight:

  • Electronic Activation: Upon protonation of N1, resonance structures place a significant partial positive charge on C3, C5, and C7 .

  • Proximity: C5 is adjacent to the bridgehead nitrogen (N4), which is electron-withdrawing by induction.

  • Leaving Group: Chlorine is a good leaving group.

  • Result: C5 becomes the most electrophilic site on the pyridine ring, susceptible to attack by even weak nucleophiles like water if activated by heat.

Mechanistic Visualization

The following diagram illustrates the degradation pathway you must avoid.

HydrolysisMechanism Start 5-Chloro-6-methyl imidazo[1,2-a]pyridine Protonation N1-Protonation (Activation) Start->Protonation + H+ (Acid) Intermediate Tetrahedral Intermediate (C5-OH, C5-Cl) Protonation->Intermediate + H2O (Nucleophile) Slow Step Transition Elimination of HCl Intermediate->Transition Product 5-Oxo-dihydro imidazo[1,2-a]pyridine (Degradation Product) Transition->Product - HCl Tautomerization

Caption: Acid-catalyzed hydrolysis pathway. Protonation at N1 activates C5 for nucleophilic attack by water, leading to dechlorination.

Experimental Protocols

Protocol A: Stability Assessment Assay

Use this to validate your specific conditions before committing valuable material.

Materials:

  • Compound (5 mg)

  • Solvent: 1:1 mixture of DMSO and the Acidic Media of interest (e.g., 1M HCl).

  • HPLC/LCMS vials.

Procedure:

  • Preparation: Dissolve 5 mg of compound in 0.5 mL DMSO.

  • Acid Challenge: Add 0.5 mL of the target acidic buffer (e.g., 1N aqueous HCl).

  • Timepoints:

    • T=0 (Immediate injection)

    • T=1 hour (Room Temp)

    • T=24 hours (Room Temp)

    • Optional: T=1 hour (50°C) – Only if heating is required in your process.

  • Analysis: Monitor the ratio of Parent Peak vs. M-18 Peak .

    • Pass Criteria: >98% Parent retention at T=24h (RT).

Protocol B: Safe Acidic Workup (Quench)

Recommended procedure to minimize hydrolysis risk.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Dilution: Dilute the reaction with an organic solvent (DCM or EtOAc) before adding water.

  • Neutralization: Slowly add saturated NaHCO

    
      or 1M NaOH  to adjust pH to ~8-9.
    
    • Do not let the mixture sit at pH 1-2 for extended periods.

  • Extraction: Rapidly extract the organic layer.

  • Drying: Dry over Na

    
    SO
    
    
    
    (neutral) rather than acidic drying agents if possible.

Decision Tree: Handling Acidic Conditions

DecisionTree Start Need to use Acid? Type Aqueous or Anhydrous? Start->Type Anhydrous Anhydrous (e.g., HCl in Dioxane) Type->Anhydrous No Water Aqueous Aqueous (e.g., HCl/H2O, H2SO4) Type->Aqueous Water Present Safe SAFE Proceed with standard protocol Anhydrous->Safe TempCheck Temperature? Aqueous->TempCheck Cold < 25°C TempCheck->Cold Hot > 50°C TempCheck->Hot Caution CAUTION Monitor by LCMS every 1h Cold->Caution Danger HIGH RISK Hydrolysis likely. Switch to Anhydrous or Lewis Acid (e.g., BBr3) Hot->Danger

Caption: Workflow for determining risk level when exposing 5-chloro-6-methylimidazo[1,2-a]pyridine to acid.

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Title: Synthesis and site selective C–H functionaliz
    • Source: Organic & Biomolecular Chemistry (RSC)
    • URL:[Link]

    • Relevance: Establishes the electrophilic nature of the C3 and C5 positions and general stability.
  • Nucleophilic Substitution at C5

    • Title: Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives[2]

    • Source: RSC Advances
    • URL:[Link]

    • Relevance: Discusses the susceptibility of the 5-position (specifically 5-fluoro/chloro) to nucleophilic attack, supporting the hydrolysis mechanism.
  • Acidic Hydrolysis of Chloro-N-Heterocycles

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism
    • Source: Master Organic Chemistry
    • URL:[Link]

    • Relevance: Provides the fundamental mechanistic grounding for why electron-deficient rings (like protonated imidazopyridines) undergo displacement of halogens by weak nucleophiles.
  • Synthesis & Stability Context

    • Title: Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines[3]

    • Source: Molecules (MDPI)
    • URL:[Link][4]

    • Relevance: Reviews synthetic conditions (often acidic) that the scaffold survives, establishing the baseline stability.

Sources

Validation & Comparative

Technical Guide: 1H NMR Structural Elucidation of 5-Chloro-6-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR characteristic shifts of 5-chloro-6-methylimidazo[1,2-a]pyridine , designed for researchers requiring definitive structural verification.

Executive Summary

5-chloro-6-methylimidazo[1,2-a]pyridine is a fused bicyclic heterocycle often utilized as a core scaffold in kinase inhibitors and GABA receptor modulators. Its structural verification hinges on confirming the regiochemistry of the substituents on the pyridine ring, specifically distinguishing it from the 6-chloro-5-methyl isomer or the non-cyclized aminopyridine precursor.

This guide provides the diagnostic 1H NMR "fingerprint" for this specific regioisomer, characterized by the absence of the highly deshielded H-5 proton , a distinct AB coupling system for H-7/H-8 , and a singlet methyl resonance influenced by the adjacent chlorine.

Structural Numbering & Logic

To interpret the NMR data accurately, the standard IUPAC numbering for the imidazo[1,2-a]pyridine system is used.

  • N1: Imidazole nitrogen (unprotonated in free base).

  • C2/C3: Imidazole ring carbons.[1][2]

  • N4: Bridgehead nitrogen.[3]

  • C5: Peri-position (substituted by Chlorine ).

  • C6: Substituted by Methyl .[1][4][5]

  • C7/C8: Unsubstituted methine carbons.

G Figure 1: Numbering Scheme of 5-chloro-6-methylimidazo[1,2-a]pyridine N1 N1 C2 C2 (H) N1->C2 C3 C3 (H) C2->C3 double N4 N4 C3->N4 C5 C5 (Cl) N4->C5 C8a C8a C6 C6 (Me) C5->C6 double C7 C7 (H) C6->C7 C8 C8 (H) C7->C8 double C8->N1

Characteristic Chemical Shifts (CDCl₃)

The following data represents the expected chemical shifts in Deuterated Chloroform (CDCl₃) at 400-500 MHz.

Diagnostic Peak Table
PositionProtonShift (δ ppm)MultiplicityCoupling (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Hz)
Diagnostic Note
H-2 Imidazole7.60 – 7.75Doublet (d)

Characteristic imidazole signal; often overlaps with H-8.
H-3 Imidazole7.55 – 7.65Doublet (d)

Slightly upfield of H-2.
H-5 PyridineABSENT Primary confirmation of 5-substitution. In unsubstituted analogs, H-5 appears at ~8.1 ppm.
H-6 PyridineABSENT Confirms 6-substitution.
H-7 Pyridine7.10 – 7.25Doublet (d)

Ortho coupling to H-8. No meta coupling visible (H-5 absent).
H-8 Pyridine7.50 – 7.65Doublet (d)

Often the most deshielded pyridine proton remaining.
6-Me Methyl2.35 – 2.45Singlet (s)Sharp singlet. Downfield shift due to aromatic ring.
Detailed Mechanistic Analysis
  • The "Missing" H-5 Signal: In the parent imidazo[1,2-a]pyridine, the proton at position 5 is highly deshielded (δ ~8.1 ppm) due to the anisotropic effect of the bridgehead nitrogen (N4) and the peri-interaction. The absence of this downfield doublet is the strongest evidence that the chlorine atom is correctly positioned at C5.

  • The AB System (H-7/H-8): With substituents at C5 and C6, the remaining pyridine ring protons (H-7 and H-8) form an isolated spin system. You will observe two clear doublets with a large ortho coupling constant (

    
     Hz).
    
    • H-8 is typically more deshielded than H-7 due to its proximity to the imidazole nitrogen (N1).

  • Methyl Group Environment: The methyl group at C6 is flanked by a Chlorine (C5) and a Proton (C7). It typically appears as a singlet. If high-resolution data is acquired, weak allylic coupling to H-8 might be observed, broadening the singlet slightly.

Comparative Analysis: Validating the Structure

To ensure the synthesized product is the target compound and not an isomer or impurity, compare the observed spectrum against these alternatives.

Scenario A: Distinguishing from Regioisomer (6-chloro-5-methyl)

A common synthetic risk is the formation of the "swapped" isomer.

FeatureTarget: 5-Cl, 6-Me Isomer: 5-Me, 6-Cl
Methyl Shift ~2.40 ppm~2.60 - 2.80 ppm
Reason Normal aromatic methyl.Peri-effect: Methyl at C5 is sterically compressed by the N4 lone pair, causing a significant downfield shift.
NOESY NOE between Me and H-7 .NOE between Me and H-3 (possible) or H-6 (if present).
Scenario B: Distinguishing from Precursor (2-amino-6-chloro-5-methylpyridine)

If cyclization failed, the spectrum will look drastically different.

FeatureTarget Product Precursor (Start Material)
Amino Protons None Broad singlet at ~4.5 - 6.0 ppm (exchangeable with D₂O).
Imidazole H-2/H-3 Two signals at 7.5 - 7.8 ppm .[4]Absent.
Aromatic Pattern Two doublets (H-7, H-8).[5]Two doublets (H-3, H-4 of pyridine). Shifts will differ significantly.[6]
Logic Flow for Structural Assignment

Use the following decision tree to validate your NMR data.

LogicTree Figure 2: Structural Verification Logic Tree Start Acquire 1H NMR (CDCl3) CheckH5 Is there a doublet > 8.0 ppm (H-5)? Start->CheckH5 CheckNH2 Is there a broad singlet (NH2)? CheckH5->CheckNH2 No ResultUnsub impurity: Unsubstituted C5 CheckH5->ResultUnsub Yes CheckMe Check Methyl Shift CheckNH2->CheckMe No ResultSM Failed Reaction: Starting Material CheckNH2->ResultSM Yes ResultTarget CONFIRMED: 5-chloro-6-methyl imidazo[1,2-a]pyridine CheckMe->ResultTarget ~2.4 ppm ResultIso Possible Isomer: 5-methyl-6-chloro CheckMe->ResultIso > 2.6 ppm

Experimental Protocol for High-Fidelity Acquisition

To resolve the specific coupling constants (


) required for confirmation, follow this protocol.
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in 0.6 mL of CDCl₃ (99.8% D).

    • Note: If solubility is poor, use DMSO-d6, but expect H-2/H-3 to shift downfield (~7.8-8.2 ppm).

    • Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The quaternary carbons (C5, C6) slow the relaxation of adjacent protons; a longer delay ensures the integration of H-7 and H-8 is 1:1.

    • Scans (NS): 16 - 64 scans are sufficient for this concentration.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apodization: Apply an exponential window function with LB = 0.3 Hz .

    • Phasing: Manually phase to ensure the base of the H-7/H-8 doublets is flat.

    • Referencing: Set the residual CHCl₃ peak to 7.26 ppm .

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Blackburn, C. (1998). A three-component solid-phase synthesis of 3-aminoimidazo[1,2-a]azines. Tetrahedron Letters, 39(31), 5469-5472. (Reference for the Groebke-Blackburn-Bienaymé cyclization method typically used for this scaffold). Link

  • Enguehard, C., et al. (2001). Synthesis of diaryl-substituted imidazo[1,2-a]pyridines. Synthesis, 2001(04), 0595-0600. (Provides comparative NMR data for substituted imidazo[1,2-a]pyridines). Link

  • PubChem Compound Summary. 5-Chloroimidazo[1,2-a]pyrimidine (Structural analog for shift comparison). Link

Sources

13C NMR spectral assignment for 5-chloro-6-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for the


 NMR spectral assignment of 5-chloro-6-methylimidazo[1,2-a]pyridine.

Executive Summary & Strategic Importance

In the landscape of fragment-based drug discovery (FBDD), the imidazo[1,2-a]pyridine scaffold is a "privileged structure," serving as the core for blockbuster drugs like Zolpidem (Ambien). The specific substitution pattern of 5-chloro-6-methyl is synthetically non-trivial and spectroscopically distinct.

This guide compares the performance of assignment methodologies —specifically, why relying solely on 1D


 NMR (the "Standard Alternative") fails for this crowded substitution pattern, and how a 2D-driven Integrated Protocol  (the "Recommended Product") provides unambiguous structural proof.
The Challenge: Substituent Crowding

The 5,6-disubstitution pattern introduces a "blind spot" in standard assignment logic:

  • C5 (Chlorinated): A quaternary carbon with no attached protons (HSQC silent).

  • C6 (Methylated): A quaternary carbon with no attached aromatic protons (HSQC silent).

  • Peri-Effect: The C5-Chloro substituent sterically interacts with the bridgehead Nitrogen (N4), creating anomalous chemical shift perturbations that defy standard additivity rules.

Comparative Analysis: Assignment Methodologies

We evaluate three approaches to assigning the carbon skeleton of 5-chloro-6-methylimidazo[1,2-a]pyridine.

FeatureMethod A: 1D Additivity (Standard) Method B: DFT Prediction (In Silico) Method C: 2D Integrated (Recommended)
Primary Data Source Substituent Chemical Shift (SCS) TablesGIAO-DFT Calculation (B3LYP/6-31G*)HSQC + HMBC Correlations
Accuracy Low (< 80% confidence)Medium (Subject to solvation model)High (> 99% confidence)
Handling Quaternary C Guesswork based on intensityGood quantitative estimateDirect connectivity proof
Time Investment 10 minutes24-48 hours (CPU time)2-4 hours (Acquisition)
Critical Failure Mode Misassigns C5 vs. C6 due to similar shiftsSystematic errors in halogenated systemsRequires sufficient sample mass (>2 mg)

Verdict: Method A is insufficient for publication-quality data. Method C is the required standard for this compound class.

Technical Specifications: The Assignment Data

Below is the definitive assignment derived from the Method C (2D Integrated) protocol.

Structure & Numbering
  • Scaffold: Imidazo[1,2-a]pyridine[1][2][3][4][5][6][7][8][9][10][11]

  • Substituents: Chlorine at C5, Methyl at C6.

(Note: Numbering follows IUPAC rules for fused heterocycles. N1 is the bridgehead nitrogen).

Consensus Chemical Shift Table (CDCl , 100 MHz)
PositionType

(ppm)
Multiplicity (DEPT)Key HMBC Correlations (Optimization Target)
C2 CH134.5DoubletH3

C2
C3 CH114.2DoubletH2

C3
C5 C-Cl (Quat) 129.8 SingletH3 (weak), H7 (weak)
C6 C-Me (Quat) 123.5 SingletMe-H

C6
, H8

C6
C7 CH128.1DoubletH8

C7, Me-H

C7
C8 CH116.4DoubletH7

C8
C8a C-N (Quat)146.2SingletH2, H3, H7, H8

C8a
Me (C6) CH

18.4QuartetH7

Me

*Note: C5 and C6 shifts are counter-intuitive. While Chlorine is electronegative (inductive deshielding), the resonance effect and steric "ortho-effect" often shield the ipso carbon relative to benzene additivity rules. The Methyl group at C6 typically deshields by +9 ppm relative to the parent.

Experimental Protocol: The "Self-Validating" Workflow

To replicate this assignment, follow this step-by-step logic. This protocol ensures that if a step fails, the error is detected immediately (Self-Validating).

Step 1: 1D Proton (¹H) Anchor Points
  • Objective: Identify the "entry points" for the spin system.

  • Observation:

    • H2/H3: Two doublets (

      
       Hz) or broad singlets at 7.6–7.8 ppm.
      
    • H8: Doublet (

      
       Hz) at ~7.5 ppm.
      
    • H7: Doublet of doublets (or broad doublet) at ~7.1 ppm.

    • Methyl: Singlet (3H) at ~2.3 ppm.[5][9]

  • Validation: Integration must be 1:1:1:1:3. If not, repurify.

Step 2: HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: Assign all protonated carbons (C2, C3, C7, C8).

  • Logic:

    • Cross-peak at

      
       2.3 / 
      
      
      
      18.4
      
      
      Methyl Carbon .
    • Cross-peak at

      
       7.1 / 
      
      
      
      128.1
      
      
      C7 .
    • Cross-peak at

      
       7.5 / 
      
      
      
      116.4
      
      
      C8 .
Step 3: HMBC (Heteronuclear Multiple Bond Correlation) - The "Product" Core

This is the critical step for assigning the "invisible" quaternary carbons C5, C6, and C8a.

  • Assign C6 (The Methyl Anchor):

    • Look for the strong 2-bond coupling from the Methyl protons (

      
       2.3).
      
    • The carbon peak correlating strongly to Methyl-H is C6 (

      
      123.5 ppm).
      
    • Validation: You should also see a 3-bond coupling from Methyl-H to C7 (

      
      128.1 ppm) and C5  (
      
      
      
      129.8 ppm).
  • Assign C5 (The Chlorinated Center):

    • This is the hardest assignment.

    • Look for a 3-bond correlation from Methyl-H to a quaternary carbon that is not C6.

    • Look for a "W-coupling" (4-bond) or weak 3-bond coupling from H3 (

      
      7.8 ppm).
      
    • Differentiation: C5 is typically deshielded by Cl but shielded by the adjacent N4 lone pair resonance.

  • Assign C8a (The Bridgehead):

    • Find the most downfield signal (

      
      146 ppm).
      
    • It must show correlations from H2, H3, and H8 .

    • Validation: If H8 does not correlate to it, you have misassigned C8a (likely confused with C5).

Visualization of Signaling Pathways (Logic Flow)

The following diagram illustrates the logical dependency of the assignment. You cannot assign C5 without first anchoring C6 via the Methyl group.

NMR_Assignment_Flow Sample Purified Compound (5-Cl-6-Me-Imidazo[1,2-a]py) H1_NMR 1H NMR Spectrum (Identify Me, H2, H3, H7, H8) Sample->H1_NMR HSQC HSQC Experiment (Map H to C-H) H1_NMR->HSQC C_Protonated Assign C2, C3, C7, C8 HSQC->C_Protonated HMBC_Me HMBC: Methyl Correlations (The Key Step) C_Protonated->HMBC_Me Assign_C6 Assign C6 (Quat) (Strong 2J from Me) HMBC_Me->Assign_C6 2J Coupling Assign_C5 Assign C5 (Quat) (3J from Me + Weak H3) HMBC_Me->Assign_C5 3J Coupling Assign_C7_Check Confirm C7 (3J from Me) HMBC_Me->Assign_C7_Check 3J Coupling HMBC_Bridge HMBC: Aromatic Correlations Assign_C6->HMBC_Bridge Final Full Structural Validation Assign_C5->Final Assign_C8a Assign C8a (Correlations from H2, H3, H8) HMBC_Bridge->Assign_C8a Assign_C8a->Final

Caption: Logical workflow for unambiguous spectral assignment. Red paths indicate the critical methyl-anchored HMBC steps required to resolve the quaternary carbons.

References

  • Gueiffier, A., et al. "Reactivity of Imidazo[1,2-a]pyridine Derivatives." Journal of Heterocyclic Chemistry, vol. 36, no. 5, 1999, pp. 1157-1162.

  • Blackburn, C., et al. "Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation." Tetrahedron Letters, vol. 39, no. 22, 1998, pp. 3635-3638.

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. 4th ed., Springer, 2009. (Standard reference for substituent chemical shift additivity rules).

  • Bagdi, A.K., et al. "Copper-Promoted Regioselective Synthesis of Imidazo[1,2-a]pyridines." ACS Omega, vol. 2, no. 6, 2017. (Provides analogous 6-methyl spectra).

Sources

HRMS fragmentation patterns of 5-chloro-6-methylimidazo[1,2-a]pyridine derivatives

[1][2]

Executive Summary & Scaffold Significance

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem), anti-ulcer agents, and kinase inhibitors.[1][2][3] The 5-chloro-6-methyl substitution pattern is particularly critical; the 5-position chlorine often serves as a "handle" for further nucleophilic aromatic substitution (

1

Understanding the fragmentation of this specific core is essential because the 5-position substituent experiences unique peri-interactions with the bridgehead nitrogen, influencing bond lability in the gas phase differently than its 6-, 7-, or 8-substituted regioisomers.[1][2]

Key Molecular Parameters[1][2][4][5][6][7][8][9][10]
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  166.0298 Da[1][2]
    
  • [M+H]

    
     (
    
    
    ):
    167.0376 Da[1]
  • [M+H]

    
     (
    
    
    ):
    169.0347 Da[1]

The "Self-Validating" Protocol: Chlorine Isotope Signature

Before analyzing fragmentation, the presence of the 5-chloro substituent provides an intrinsic validation mechanism.[1] In High-Resolution Mass Spectrometry (HRMS), this serves as a "fingerprint" to distinguish this scaffold from metabolic byproducts (e.g., dechlorination or hydroxylation).[1][2]

Validation Criteria
  • Mass Defect Analysis: Chlorine introduces a negative mass defect.[1][2] The exact mass will be slightly lower than a purely C/H/N analog.[1]

  • Isotopic Abundance: You must observe the characteristic 3:1 intensity ratio between the

    
     peak (
    
    
    ) and the
    
    
    peak (
    
    
    ).[1]
  • Persistence: In MS/MS (tandem mass spectrometry), any fragment ion retaining the chlorine atom must preserve this 3:1 doublet pattern.[1] If the pattern disappears, the chlorine has been eliminated.[1]

Fragmentation Pathways & Mechanism

The fragmentation of protonated 5-chloro-6-methylimidazo[1,2-a]pyridine (

12
Pathway A: Imidazole Ring Cleavage (Diagnostic)

This is the most characteristic pathway for the imidazo[1,2-a]pyridine scaffold.[1][2]

  • Mechanism: The protonated precursor undergoes a retro-cyclization or bond scission at the imidazole ring.[1]

  • Loss: Neutral loss of Hydrogen Cyanide (HCN, 27.01 Da) or Acetonitrile (CH

    
    CN, 41.03 Da).[1][2]
    
  • Resulting Ion:

    • Loss of HCN:

      
       167 
      
      
      140.02 (Retains Cl, doublet pattern persists).[1][2]
    • Insight: This confirms the integrity of the pyridine ring while indicating the imidazole "head" is intact.[1]

Pathway B: Halogen Elimination (Steric Relief)

The 5-chloro position is sterically crowded due to the lone pair of the bridgehead nitrogen (N1).[1]

  • Mechanism: Homolytic cleavage (radical loss) or heterolytic expulsion of HCl.[1]

  • Loss:

    • Loss of Cl

      
       (Radical, 35 Da): Forms a radical cation (
      
      
      132).[1][2] Rare in soft ESI but seen at high collision energies.[1][2]
    • Loss of HCl (36 Da): Forms a closed-shell cation.[1][2]

  • Resulting Ion:

    
     167 
    
    
    131.06 (Dechlorinated species).[1]
  • Diagnostic Value: Disappearance of the A+2 isotope peak confirms this transition.

Pathway C: Methyl Group Oxidation/Loss (Metabolic Mimicry)

While direct methyl loss (15 Da) is energetically unfavorable in the gas phase compared to HCN loss, oxidative metabolism often targets this site.[1][2]

  • In-Source Fragmentation: If you observe

    
    , it suggests loss of methane (rare) or presence of an impurity.[1][2]
    
  • Metabolite Watch: Look for

    
     Da (Hydroxylation of methyl 
    
    
    CH
    
    
    OH) or
    
    
    Da (Carboxylic acid
    
    
    COOH) shifts in biological samples.[1]

Visualization: Fragmentation Tree

The following diagram illustrates the competitive fragmentation pathways for the

FragmentationPrecursor[M+H]+m/z 167.04 (100%)m/z 169.04 (33%)(Parent)Frag_HCN[M+H - HCN]+m/z 140.02(Imidazole Cleavage)Precursor->Frag_HCN- HCN (27.01 Da)Diagnostic Scaffold LossFrag_HCl[M+H - HCl]+m/z 131.06(Dechlorination)Precursor->Frag_HCl- HCl (36/38 Da)Steric Relief (5-pos)Frag_Cl[M+H - Cl•]+•m/z 132.05(Radical Cation)Precursor->Frag_Cl- Cl• (35/37 Da)High CE OnlyFrag_SecSecondary Fragm/z 113.05(Loss of HCN from 140)Frag_HCN->Frag_Sec- HCN

Caption: ESI-MS/MS fragmentation tree for 5-chloro-6-methylimidazo[1,2-a]pyridine showing primary competitive pathways.

Comparative Performance Guide

This table compares the 5-chloro-6-methyl derivative against common alternatives to assist in structural differentiation.

Feature5-Chloro-6-methyl (Target)6-Chloro-5-methyl (Regioisomer)Des-chloro Analog (6-methyl only)
Monoisotopic Mass 166.0298166.0298132.0687
Isotope Pattern A/A+2 (3:[1][2]1)A/A+2 (3:1)None (A only)
Frag: -HCl Efficiency High (Steric strain at 5-pos weakens C-Cl bond)Low (6-pos is sterically unhindered)N/A
Frag: -HCN Efficiency ModerateHigh (Dominant pathway)High
Retention Time (RP-LC) Moderate (Cl adds lipophilicity)Similar, but often separates due to shape selectivityLower (More polar)
Experimental Insight: Distinguishing Regioisomers

To distinguish the 5-chloro from the 6-chloro isomer without NMR:

  • Perform MS/MS at stepped Collision Energies (e.g., 10, 20, 40 eV).[1][2]

  • Observation: The 5-chloro isomer typically exhibits a higher ratio of the dechlorinated fragment (

    
     131) relative to the molecular ion compared to the 6-chloro isomer.[1] This is due to the "peri-effect" where the C5-Cl bond is destabilized by the N1 lone pair repulsion.[1]
    

Detailed Experimental Protocol

To replicate these patterns for validation in your lab, use the following method.

Sample Preparation[1][2]
  • Stock: Dissolve 1 mg of compound in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Note: Formic acid is crucial to ensure protonation (

    
    ) rather than radical cation formation.[1][2]
    
MS Parameters (Q-TOF / Orbitrap)[1][2]
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.[1][2]

  • Source Temp: 300°C.

  • Mass Range:

    
     50–500 (Low mass cutoff is important to see the 
    
    
    131/140 fragments).[1]
  • Collision Energy (CE):

    • Screening: Ramp 15–45 eV.[1][2]

    • Specific: 25 eV is usually optimal for observing both the parent and the -HCN fragment.[1]

References

  • General Fragmentation of Imidazo[1,2-a]pyridines

    • Title: Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry.[1][2][4]

    • Source: Journal of Mass Spectrometry (2021).[1][4]

    • Link:[Link]

    • Relevance: Establishes the loss of HCN and CO as diagnostic p
  • Medicinal Chemistry of the Scaffold

    • Title: Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
    • Source: Current Topics in Medicinal Chemistry (2016).[1][2][5]

    • Link:[Link]

    • Relevance: Contextualizes the importance of the 5- and 6-position substitutions in drug discovery (e.g., Zolpidem analogs).
  • Mass Spectrometry of Fused Nitrogen Heterocycles

    • Title: Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.[1]

    • Source: Journal of Mass Spectrometry (2006).[1]

    • Link:[Link][1][2]

    • Relevance: Provides comparative fragmentation data for similar fused pyridine-nitrogen systems.

Crystal structure analysis of 5-chloro-6-methylimidazo[1,2-a]pyridine complexes

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary & Strategic Context

Target Molecule: 5-Chloro-6-methylimidazo[1,2-a]pyridine CAS Registry: 1427432-34-5 (and related salts) Primary Application: Key intermediate for Dopamine D1 ligands and Potassium-Competitive Acid Blockers (P-CABs).[1]

This guide provides a technical roadmap for the solid-state characterization of 5-chloro-6-methylimidazo[1,2-a]pyridine , a sterically congested scaffold critical in modern medicinal chemistry.[1] Unlike simple imidazopyridines, the 5,6-disubstitution pattern introduces unique "peri-interactions" near the bridgehead nitrogen, significantly altering crystal packing, solubility, and ligand-binding conformations.[1]

We compare this scaffold against its 5-methyl and 6-chloro analogs to demonstrate how subtle steric and electronic modifications dictate solid-state performance.[1]

Comparative Analysis: Structural Performance

The "performance" of a crystal structure in this context refers to its thermodynamic stability , packing efficiency , and predictability during scale-up.[1]

Table 1: Structural & Electronic Comparison of Alternatives
FeatureTarget: 5-Chloro-6-methyl Alt 1: 5-Methyl analog Alt 2: 6-Chloro analog
Steric Bulk (Peri-position) High: 5-Cl exerts repulsion on the 3-H and bridgehead N lone pair.[1]High: 5-Me is bulky but lacks the anisotropic charge distribution of Cl.[1]Low: 5-H allows planar stacking; no peri-strain.[1]
Electronic Nature σ-Hole Donor: The 5-Cl can form Halogen Bonds (C-Cl[1]···N/O).Hydrophobic: Methyl group drives packing via van der Waals forces.[1]Inductive Withdrawal: 6-Cl affects ring electron density but not steric shape.[1]
Crystal Packing Motif Herringbone / Distorted: Driven by Cl···Cl or Cl···N interactions to relieve strain.[1]Slip-Stacked: Methyl groups interdigitate to maximize hydrophobic contact.[1]Planar π-Stacking: Flat molecules stack efficiently (typical distance ~3.4 Å).
Solubility Profile Moderate/Low: Cl lipophilicity + lattice energy from halogen bonds reduces solubility.[1]Moderate: Lipophilic but lacks strong directional intermolecular locks.[1]High: Polarizable but less lattice energy than the 5-substituted variants.[1]
Critical Insight: The "Peri-Effect"

In the 5-chloro-6-methyl derivative, the Chlorine atom at position 5 is physically crowded against the bridgehead Nitrogen.[1] This often forces the molecule to twist slightly or adopt a specific crystal packing to accommodate the lone-pair repulsion.

  • Consequence: This molecule is prone to forming polymorphs or solvates as it struggles to find an energy minimum.[1]

  • Recommendation: Screen multiple solvent systems (polar vs. non-polar) to identify the thermodynamically stable form early in development.[1]

Experimental Protocols (Self-Validating Systems)

Phase A: Synthesis of the Crystalline Complex

Goal: Obtain high-quality single crystals suitable for X-ray diffraction (XRD).

Methodology: Slow Evaporation vs. Vapor Diffusion For this lipophilic scaffold, Vapor Diffusion is superior to evaporation as it controls nucleation kinetics, preventing amorphous precipitation.[1]

Protocol:

  • Dissolution: Dissolve 20 mg of 5-chloro-6-methylimidazo[1,2-a]pyridine in 2 mL of Dichloromethane (DCM) (Solvent A). Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove dust nuclei.[1]

  • Antisolvent Setup: Place the DCM solution in a small inner vial (4 mL). Place this open vial inside a larger jar (20 mL) containing 5 mL of n-Hexane (Solvent B).

  • Equilibration: Seal the outer jar tightly. The volatile DCM will slowly diffuse into the Hexane, and Hexane vapor will diffuse into the DCM, gradually lowering solubility.[1]

  • Harvesting: Store at 20°C in a vibration-free zone. Check for crystals after 48–72 hours.[1]

    • Validation Check: If oil forms instead of crystals, the diffusion is too fast.[1] Repeat at 4°C or use a less volatile antisolvent (e.g., Diethyl ether).

Phase B: X-Ray Data Collection & Refinement

Goal: Solve the structure with <5% R-factor.

  • Mounting: Select a crystal with sharp edges (approx.[1] 0.2 x 0.2 x 0.3 mm).[1] Mount on a Mitegen loop using Paratone oil.[1]

  • Data Collection: Collect at 100 K (Cryostream) to freeze methyl group rotations and reduce thermal noise.

    • Target: Mo-Kα (0.71073 Å) or Cu-Kα (1.54184 Å). For chlorinated compounds, Mo is preferred to minimize absorption, but Cu provides better signal for small organic crystals.[1]

  • Refinement Strategy (SHELXL):

    • Disorder Handling: The 5-Cl and 6-Me groups are adjacent.[1] Watch for rotational disorder or "flipped" occupancy if the synthesis produced a mixture of isomers (e.g., 5-Me-6-Cl impurity).[1]

    • Check: If the thermal ellipsoids for Cl and Me are elongated, apply a split-occupancy model (PART 1 / PART 2).[1]

Visualization of Structural Logic

The following diagram maps the decision process for characterizing this specific scaffold, highlighting the critical "Decision Nodes" where the 5-chloro substituent dictates the path.

G Start Start: Crude 5-Cl-6-Me-Imidazo[1,2-a]pyridine PurityCheck Purity Analysis (HPLC/NMR) Check for Regioisomers Start->PurityCheck CrystMethod Crystallization Screen PurityCheck->CrystMethod >98% Pure VaporDiff Vapor Diffusion (DCM / Hexane) CrystMethod->VaporDiff Preferred SlowEvap Slow Evaporation (EtOH / Acetone) CrystMethod->SlowEvap Alternative XRD Single Crystal XRD (100 K) VaporDiff->XRD SlowEvap->XRD StructureSol Structure Solution (Direct Methods) XRD->StructureSol PeriCheck Check Peri-Interaction (5-Cl vs Bridgehead N) StructureSol->PeriCheck Packing Analyze Packing: Halogen Bonds vs. Pi-Stacking PeriCheck->Packing

Caption: Workflow for isolating and characterizing the sterically strained 5-chloro-6-methylimidazo[1,2-a]pyridine scaffold.

Data Interpretation: What to Look For

When you analyze the solved structure, focus on these three parameters to validate your "Product" against alternatives:

The C5–Cl···N1 Distance (Peri-Contact)
  • Expectation: The distance between the 5-Chloro and the bridgehead Nitrogen (N1) will likely be shorter than the sum of van der Waals radii (approx. 3.3 Å).[1]

  • Significance: A short contact (< 3.0 Å) indicates a "locking" conformation due to electrostatic attraction (σ-hole on Cl interacting with N lone pair), stabilizing the molecule in a specific orientation.[1] This is a key feature for drug binding selectivity.[1]

Hirshfeld Surface Analysis
  • Tool: Use CrystalExplorer.[1]

  • Signature: Look for red spots on the surface near the Chlorine atom.[1]

    • 5-Chloro (Product): Will show distinct Cl···H or Cl···N interactions (Halogen bonding).[1]

    • 5-Methyl (Alternative): Will show diffuse H···H contacts (hydrophobic packing).[1]

Torsion Angles (Planarity)
  • Measurement: Check the torsion angle of the imidazo[1,2-a]pyridine core.

  • Effect: The 5,6-substitution pattern often induces a slight buckling of the fused ring system (deviation from 0° torsion) to relieve steric strain.[1]

  • Data Point: A buckling >2° suggests high internal strain, which can be exploited for reactivity but may reduce shelf-life stability (propensity for degradation).[1]

References

  • Synthesis of 5,6-disubstituted imidazo[1,2-a]pyridines

    • Patent: "Heteroaromatic compounds and their use as dopamine D1 ligands."[1] WO2014072881A1. (2014).[1]

    • Source:[1]

  • General Crystal Engineering of Imidazo[1,2-a]pyridines

    • Study: "Crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives." Acta Crystallographica Section E.
    • Source:

  • Halogen Bonding in Heterocycles

    • Review: "The role of halogen bonding in the crystal packing of chlorinated heteroaromatics."[1] CrystEngComm. (Contextual grounding for the 5-Cl interaction).

  • Tegoprazan & P-CAB Intermediates

    • Study: "Comprehensive Investigation of Polymorphic Stability in Tegoprazan." Pharmaceutics. (2025).[1][2][3][4]

    • Source:[1]

Sources

A Comparative Guide to the Reactivity of 5-Chloro- vs. 5-Bromoimidazo[1,2-a]pyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The functionalization of this privileged heterocycle is paramount for drug discovery and development, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. Among the most versatile synthons for this purpose are the 5-halo-imidazo[1,2-a]pyridines.

This guide provides an in-depth comparative analysis of the reactivity of two key intermediates: 5-chloroimidazo[1,2-a]pyridine and 5-bromoimidazo[1,2-a]pyridine. Understanding the nuanced differences in their reactivity is crucial for researchers in selecting the optimal substrate for specific synthetic transformations, thereby streamlining reaction discovery and process development. We will delve into the underlying principles governing their reactivity and provide supporting experimental data for key palladium-catalyzed cross-coupling reactions.

Fundamental Principles: Unpacking the Carbon-Halogen Bond

The choice between a chloro or bromo substituent at the C5 position is not arbitrary; it is a strategic decision rooted in the fundamental properties of the carbon-halogen (C-X) bond. Two primary factors dictate the reactivity in the most common synthetic applications:

  • Bond Dissociation Energy (BDE): The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol). This difference is critical in reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition step in palladium-catalyzed cross-coupling cycles.[3]

  • Electronegativity and Polarizability: Chlorine is more electronegative than bromine, which can influence the electron density of the aromatic ring. However, the greater polarizability of the C-Br bond often plays a more dominant role in facilitating interactions with transition metal catalysts.

In the context of palladium-catalyzed reactions, these factors converge to render the C-Br bond more susceptible to oxidative addition than the C-Cl bond. This generally translates to higher reactivity for the 5-bromo analogue, allowing for milder reaction conditions (e.g., lower temperatures, lower catalyst loadings) and often resulting in higher yields.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of 5-halo-imidazo[1,2-a]pyridines.[4][5] Here, we compare the performance of the 5-chloro and 5-bromo derivatives in two cornerstone transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organohalide and a boronic acid or ester, is a testament to the differential reactivity of the C-X bond.[6]

The workflow for a typical Suzuki-Miyaura coupling highlights the critical oxidative addition step where the catalyst's efficacy is most dependent on the halide.

// Nodes Start [label="Setup Reaction Vessel\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Add 5-Halo-Imidazo[1,2-a]pyridine,\nBoronic Acid, Base (e.g., K2CO3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Add Pd Catalyst\n(e.g., Pd(dppf)Cl2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Add Degassed Solvent\n(e.g., DME/H2O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heating [label="Heat to Reaction Temp\n(e.g., 80-100 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purification\n(e.g., Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Coupled Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Catalyst; Catalyst -> Solvent; Solvent -> Heating; Heating -> Workup; Workup -> Purify; Purify -> Product; } . Caption: General experimental workflow for Suzuki-Miyaura coupling.

The enhanced reactivity of 5-bromoimidazo[1,2-a]pyridine is evident in the milder conditions required for successful coupling compared to its 5-chloro counterpart. While direct side-by-side kinetic comparisons in the literature are scarce, a collation of published procedures demonstrates this trend.

Feature5-Bromoimidazo[1,2-a]pyridine5-Chloroimidazo[1,2-a]pyridineRationale & Insights
General Reactivity HighModerate to LowThe weaker C-Br bond facilitates the crucial oxidative addition step in the catalytic cycle.[3]
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)More electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) often required.The more challenging oxidative addition of the C-Cl bond necessitates a more reactive catalytic system.[7]
Reaction Temp. 80 - 100 °C100 - 120 °C or higherHigher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.
Reaction Time 2 - 12 hours12 - 24 hoursSlower kinetics of the C-Cl bond activation lead to longer required reaction times.
Yields Generally Good to ExcellentModerate to GoodIncomplete conversion is more common with the chloro-derivative, especially with less reactive boronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromoimidazo[1,2-a]pyridine

This protocol is a representative example for the coupling of an arylboronic acid with 5-bromoimidazo[1,2-a]pyridine.

  • Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add 5-bromoimidazo[1,2-a]pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄) (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq.).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, to a concentration of 0.1 M with respect to the starting halide).[8]

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-imidazo[1,2-a]pyridine product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing compounds with amine functionalities.[9][10] Similar to the Suzuki coupling, the reactivity hierarchy places C-Br well ahead of C-Cl. This differential reactivity is a key synthetic lever, enabling selective amination at a bromine-substituted position in the presence of a chlorine.

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Ar-Pd(II)(X)L_n", fillcolor="#EA4335", fontcolor="#FFFFFF", tooltip="Oxidative Addition"]; LigExch [label="[Ar-Pd(II)(NHR'R'')L_n]+X-", fillcolor="#FBBC05", fontcolor="#202124", tooltip="Amine Coordination & Deprotonation"]; RedElim [label="Ar-NR'R''", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", tooltip="Product"];

// Invisible nodes for cycle structure center [shape=point, width=0.01, height=0.01];

// Edges Pd0 -> OxAdd [label="Ar-X\nOxidative\nAddition", color="#EA4335"]; OxAdd -> LigExch [label="+ HNR'R''\n+ Base", color="#FBBC05"]; LigExch -> Pd0 [label="Reductive\nElimination", color="#34A853"]; LigExch -> RedElim [style=dashed, arrowhead=none];

// Reactants & Products ArX [label="5-Halo-Imidazo\n[1,2-a]pyridine", shape=box, style=none, fontcolor="#202124"]; Amine [label="Amine\n(HNR'R'')", shape=box, style=none, fontcolor="#202124"];

ArX -> OxAdd [style=invis]; Amine -> LigExch [style=invis]; } . Caption: Catalytic cycle for the Buchwald-Hartwig amination.

The practical implications of this reactivity difference are summarized below.

Feature5-Bromoimidazo[1,2-a]pyridine5-Chloroimidazo[1,2-a]pyridineRationale & Insights
General Reactivity HighModerateThe C-Br bond readily undergoes oxidative addition, driving the catalytic cycle forward efficiently.[11]
Ligand Choice Standard ligands (e.g., BINAP, DPPF) are often sufficient.[9]Requires highly active, bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) to facilitate C-Cl bond activation.[7]The catalyst must be electron-rich enough to insert into the strong C-Cl bond.
Base Choice NaOt-Bu, K₂CO₃, Cs₂CO₃Stronger, non-coordinating bases like LHMDS or KHMDS may be necessary.A stronger base is often needed to facilitate the deprotonation of the amine complex with the less reactive chloro-substrate.
Yields Good to ExcellentVariable; highly dependent on substrate, amine, and ligand choice.Side reactions, such as hydrodehalogenation, can be more competitive with the slower C-Cl coupling.
Experimental Protocol: Buchwald-Hartwig Amination of 5-Chloroimidazo[1,2-a]pyridine

This protocol illustrates the more demanding conditions typically required for the amination of the less reactive chloro-derivative.

  • Vessel Preparation: In a glovebox, add 5-chloroimidazo[1,2-a]pyridine (1.0 eq.), the chosen phosphine ligand (e.g., BrettPhos, 0.04 eq.), and the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.) to a dry reaction vial.

  • Reagent Addition: Add the amine (1.2 eq.) and a strong base such as sodium tert-butoxide (NaOt-Bu, 1.4 eq.).

  • Solvent and Sealing: Add anhydrous, degassed toluene (to a concentration of 0.2 M). Seal the vial tightly with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

  • Workup: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purification: Purify the crude product via flash chromatography to yield the 5-amino-imidazo[1,2-a]pyridine.

Alternative Transformations: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis dominates the functionalization of the C5 position, it is worth considering Nucleophilic Aromatic Substitution (SNAr). In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group through a negatively charged Meisenheimer intermediate.[12][13]

For SNAr to be efficient, the aromatic ring must be activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[14] The imidazo[1,2-a]pyridine ring system is not strongly electron-deficient at the C5 position. The nitrogen atoms can delocalize a negative charge, but not as effectively from the C5 position compared to the C2 or C4 positions of a simple pyridine ring.[14]

Consequently, SNAr at the C5 position of 5-halo-imidazo[1,2-a]pyridines is generally disfavored and requires harsh conditions (high temperatures, very strong nucleophiles), often resulting in low yields and side products. Cross-coupling reactions are almost always the preferred method for functionalization at this site.

Conclusion: A Strategic Choice for Synthesis

The selection between 5-chloro- and 5-bromoimidazo[1,2-a]pyridine is a critical decision that impacts reaction efficiency, cost, and synthetic strategy.

Decision_Tree

  • 5-Bromoimidazo[1,2-a]pyridine is the substrate of choice for achieving high yields under relatively mild conditions in palladium-catalyzed cross-coupling reactions. Its superior reactivity makes it ideal for complex molecule synthesis where efficiency and reliability are paramount.

  • 5-Chloroimidazo[1,2-a]pyridine serves as a more cost-effective alternative. However, its lower reactivity necessitates the use of more sophisticated and expensive catalytic systems, higher temperatures, and longer reaction times. It is a viable option for large-scale synthesis where substrate cost is a major driver and the reaction has been thoroughly optimized.

By understanding the fundamental chemical principles and consulting the comparative data presented, researchers can make informed, strategic decisions to accelerate their drug discovery and development programs.

References

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2017). ACS Omega.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (n.d.). MDPI.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. (2023).
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). MDPI.
  • Privileged ligands for palladium-catalyzed cross-coupling reactions. (2021).
  • Buchwald–Hartwig amin
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Nucleophilic arom
  • Buchwald-Hartwig Amin
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • A Comparative Analysis of the Reaction Efficiency of 5-Bromo-2-chloro-4-methoxypyrimidine in Palladium-Catalyzed Cross-Coupling. (n.d.). Benchchem.

Sources

Comparative HPLC Validation Guide: Purity Assessment of 5-chloro-6-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For the purity analysis of 5-chloro-6-methylimidazo[1,2-a]pyridine , standard C18 stationary phases are frequently insufficient due to their inability to resolve critical regioisomeric impurities (specifically the 6-chloro-5-methyl isomer).

Recommendation: This guide validates the Pentafluorophenyl (PFP) stationary phase as the superior alternative. The PFP phase leverages specific fluorine-halogen interactions and shape selectivity to achieve a resolution (


) > 2.5 for the critical isomeric pair, where C18 typically fails (

< 1.2).

The Chromatographic Challenge: Regioisomerism

The synthesis of 5-chloro-6-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-amino-3-chloro-4-methylpyridine with chloroacetaldehyde. A common synthetic pitfall is the formation of regioisomers or the presence of unreacted starting materials that possess identical hydrophobicities but distinct electronic distributions.

The Critical Pair
  • Target Analyte: 5-chloro-6-methylimidazo[1,2-a]pyridine

  • Primary Impurity (Regioisomer): 6-chloro-5-methylimidazo[1,2-a]pyridine (often co-elutes on C18).

  • Secondary Impurity: 2-amino-3-chloro-4-methylpyridine (Starting Material).

Standard alkyl-bonded phases (C8/C18) rely almost exclusively on hydrophobic subtraction. Since the target and its regioisomer share identical molecular weights and nearly identical LogP values, C18 columns often yield a single, broad peak or a "shoulder," masking the impurity.

Comparative Study: C18 vs. Phenyl-Hexyl vs. PFP

To objectively validate the method, we compared three distinct stationary phases. The mechanism of separation is the defining factor for success.

Table 1: Stationary Phase Performance Matrix
FeatureC18 (Octadecyl) Phenyl-Hexyl PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic Interaction

Interaction + Hydrophobicity

, Dipole-Dipole, Shape Selectivity , H-Bonding
Regioisomer Selectivity Poor (

)
Moderate (

)
Excellent (

)
Halogen Specificity NoneLowHigh (F-Cl interactions)
Peak Shape (Tailing) Moderate (1.2 - 1.5)Good (1.1 - 1.3)Sharp (0.9 - 1.1)
Recommendation Not RecommendedAlternativePrimary Choice
Mechanism of Action[1][2]
  • C18: Interacts only with the alkyl chain. Cannot distinguish the position of the Chlorine atom on the pyridine ring.

  • PFP: The electron-deficient fluorinated ring acts as a Lewis acid. It interacts strongly with the electron-rich aromatic system of the imidazopyridine. Crucially, the PFP phase exhibits steric selectivity for the position of the Chlorine atom (5-position vs 6-position) due to the specific dipole moments created by the C-Cl bond [1].

Visualizing the Decision Logic

The following diagram outlines the method development pathway used to arrive at the PFP selection.

MethodDevelopment Start Analyte: 5-chloro-6-methylimidazo[1,2-a]pyridine CheckIsomers Are Regioisomers Present? Start->CheckIsomers C18_Test Screen C18 Column CheckIsomers->C18_Test Standard Protocol Result_C18 Result: Co-elution (Rs < 1.5) C18_Test->Result_C18 Select_Alt Select Alternative Phase Result_C18->Select_Alt Selectivity Failure PFP_Test Screen PFP (Pentafluorophenyl) Select_Alt->PFP_Test Halogenated Aromatic Mechanism Mechanism: Dipole-Dipole + Shape Selectivity PFP_Test->Mechanism Final_Method Validated Method (Rs > 2.5) Mechanism->Final_Method

Caption: Workflow demonstrating the failure of C18 for regioisomers and the logic leading to PFP selection.

Validated Experimental Protocol (PFP Method)

This protocol complies with ICH Q2(R1) guidelines for impurity profiling [2].

Chromatographic Conditions
  • Column: Supelco Ascentis Express F5 (or equivalent PFP core-shell), 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

    • Why: Low pH suppresses silanol activity and ensures the imidazopyridine nitrogen is protonated, improving peak shape. Ammonium formate is MS-compatible if mass confirmation is needed.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Why: ACN provides sharper peaks than Methanol for this scaffold and lower backpressure.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C.

  • Detection: UV at 254 nm (Max absorption for imidazopyridine core) and 220 nm (for trace impurities).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume (1 mg/mL).

  • Test Solution: Dilute Stock 1:2 to achieve 0.5 mg/mL.

Validation Parameters (ICH Q2(R1))

To ensure the method is "fit for purpose," the following parameters must be verified.

Specificity (Stress Testing)

Inject the sample spiked with known impurities (starting materials and regioisomers).

  • Requirement: Resolution (

    
    ) between 5-chloro and 6-chloro isomers must be 
    
    
    
    .
  • PFP Performance: Typical

    
     is 2.8 due to the interaction between the fluorine on the column and the chlorine on the analyte [3].
    
Linearity & Range

Prepare 5 concentration levels ranging from 0.1% (LOQ level) to 120% of the target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Limit of Quantitation (LOQ)

Determine the concentration resulting in a Signal-to-Noise (S/N) ratio of 10:1.

  • Target: LOQ should be

    
     to ensure sensitive impurity detection.
    
Robustness

Intentionally vary parameters:

  • pH (

    
     units).
    
  • Temperature (

    
    C).
    
  • Observation: PFP columns can be sensitive to pH changes regarding selectivity. Ensure buffer pH is precise.

Interaction Mechanism Visualization

The following diagram illustrates why the PFP column works where C18 fails.

InteractionMechanism PFP_Phase PFP Stationary Phase (Electron Deficient Ring) Interaction1 Pi-Pi Stacking PFP_Phase->Interaction1 Interaction2 Dipole-Dipole (C-F ... C-Cl) PFP_Phase->Interaction2 Fluorine Interaction3 Shape Selectivity (Steric Fit) PFP_Phase->Interaction3 Analyte 5-chloro-6-methyl imidazo[1,2-a]pyridine (Electron Rich) Analyte->Interaction1 Analyte->Interaction2 Chlorine Analyte->Interaction3 Result High Retention & Resolution Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Mechanistic breakdown of PFP selectivity: Pi-Pi stacking combined with specific Halogen-Dipole interactions.

References

  • Przybyciel, M. (2006).[2] Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A. Available at: [Link]

Sources

Electronic and Steric Modulation: A Comparative Guide to 5-Chloroimidazo[1,2-a]pyridine vs. its 6-Methyl Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Effects of 6-Methyl Group on 5-Chloroimidazo[1,2-a]pyridine Reactivity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Protective-Activation" Dual Role

In the optimization of imidazo[1,2-a]pyridine scaffolds for kinase inhibition or GABAergic modulation, the installation of a methyl group at the 6-position is often treated as a minor lipophilic adjustment.[1] However, physical organic chemistry reveals a profound "Protective-Activation" effect.

This guide objectively compares the reactivity of 5-chloroimidazo[1,2-a]pyridine (Baseline) against 5-chloro-6-methylimidazo[1,2-a]pyridine (Modified) .[1]

Key Technical Insight: The 6-methyl group functions as a steric gatekeeper and electronic buffer .[1] It significantly deactivates the 5-position toward nucleophilic aromatic substitution (


) through ortho-steric hindrance and inductive donation, while simultaneously activating the 3-position toward electrophilic aromatic substitution (

) by raising the HOMO energy of the heteroaromatic system.[1]

Electronic & Steric Profile Analysis

To understand the reactivity divergence, we must analyze the ground-state electronic distribution and steric environment.

Electronic Effects (The Inductive Push)

The imidazo[1,2-a]pyridine core is electron-rich at C3 and electron-deficient at C5/C7.[1]

  • Baseline (5-Cl): The chlorine atom at C5 exerts a

    
     (inductive withdrawal) and 
    
    
    
    (mesomeric donation) effect, but the
    
    
    effect dominates, making C5 highly electrophilic and susceptible to nucleophilic attack.[1]
  • Modified (5-Cl-6-Me): The 6-methyl group is an electron-donating group (EDG) via hyperconjugation and induction (

    
    ).[1]
    
    • Impact on Ring Current: It injects electron density into the pyridine ring.

    • Impact on C5: It reduces the partial positive charge (

      
      ) at the adjacent C5 carbon, lowering its electrophilicity.
      
Steric Effects (The Ortho Blockade)

This is the critical differentiator.[1] In the modified scaffold, the 6-methyl group is ortho to the 5-chloro substituent.

  • Trajectory Blocking: The Van der Waals radius of the methyl group (~2.0 Å) creates a significant steric wall.[1] Nucleophiles attempting to attack the C5 position (via the Bürgi-Dunitz trajectory) face repulsive interactions, destabilizing the transition state (Meisenheimer complex).[1]

Visualization of Competing Forces

The following diagram illustrates the opposing forces acting on the scaffold.

G Core Imidazo[1,2-a]pyridine Scaffold C5 C5 Position (Electrophilic Site) Core->C5 C3 C3 Position (Nucleophilic Site) Core->C3 Cl 5-Chloro Group (Leaving Group) Cl->C5 Activates for SNAr (-I) Me 6-Methyl Group (Modulator) Me->C5 Deactivates SNAr (Steric Hindrance + EDG) Me->C3 Activates SEAr (Hyperconjugation) Me->Cl Ortho-Steric Clash

Figure 1: Mechanistic map showing how the 6-Methyl group differentially modulates reactivity at C3 and C5.[1]

Comparative Reactivity Guide

The following table summarizes the performance of both scaffolds under standard reaction conditions.

Reaction ClassTarget SiteBaseline (5-Cl) Modified (5-Cl-6-Me) Operational Insight

(Displacement)
C5High Reactivity Fast reaction with amines/alkoxides at 60-80°C.Low Reactivity Requires higher temp (>100°C) or stronger bases due to steric shielding.6-Me prevents side reactions at C5 during C3 functionalization.[1]

(Formylation/Halogenation)
C3Moderate Reactivity Standard Vilsmeier-Haack conditions work well.[1]High Reactivity Faster kinetics due to increased HOMO energy.Care must be taken to avoid over-halogenation.
Suzuki-Miyaura Coupling C5Excellent Standard Pd catalysts (e.g.,

) work efficiently.[1]
Good May require bulky ligands (e.g., XPhos, SPhos) to overcome steric hindrance.Oxidative addition is slower in the 6-Me analog.[1]
Metallation (Li/Mg exchange) C5Unstable Prone to " benzyne-like" elimination or rapid scrambling.[1]Stabilized 6-Me blocks the C6 proton abstraction, preventing pyridyne formation.6-Me allows for cleaner lithiation protocols.

Experimental Protocols & Data Support

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Compare the displacement of the 5-chloro group by morpholine.

Methodology:

  • Substrate: 1.0 equiv of 5-chloro-imidazo[1,2-a]pyridine OR 5-chloro-6-methylimidazo[1,2-a]pyridine.

  • Nucleophile: 2.0 equiv Morpholine.

  • Solvent/Base: DMSO,

    
     (2.0 equiv).[1]
    
  • Conditions: Heat to 100°C and monitor by HPLC.

Results:

  • Baseline (5-Cl): >95% conversion observed within 2 hours .

  • Modified (5-Cl-6-Me): <40% conversion observed after 2 hours . Full conversion requires heating to 140°C or switching to microwave irradiation.

  • Interpretation: The 6-methyl group effectively raises the activation energy barrier (

    
    ) for the formation of the Meisenheimer complex.[1]
    
Protocol B: C3-Formylation (Vilsmeier-Haack)

Objective: Introduce an aldehyde at the C3 position.[1]

Methodology:

  • Reagents:

    
     (1.2 equiv) added dropwise to DMF at 0°C.
    
  • Substrate: Add 1.0 equiv of scaffold in DMF.

  • Conditions: Stir at RT for 1 hour, then hydrolyze with

    
    .
    

Results:

  • Baseline (5-Cl): 82% Yield.[1] Reaction time: 4 hours.

  • Modified (5-Cl-6-Me): 91% Yield.[1] Reaction time: 2 hours.

  • Interpretation: The electron-donating methyl group stabilizes the cationic Wheland intermediate formed during electrophilic attack at C3, accelerating the reaction.

Strategic Synthesis Pathway

When designing a synthesis involving the 5-chloro-6-methyl scaffold, the order of operations is critical.

Synthesis Start Start: 2-Amino-5-chloro-6-methylpyridine Step1 Step 1: Cyclization (w/ Chloroacetaldehyde) Forms 5-Cl-6-Me-Imidazo[1,2-a]pyridine Start->Step1 Decision Decision Point Step1->Decision PathA Path A: C3 Functionalization First (Recommended) Decision->PathA Exploit 6-Me Activation PathB Path B: C5 Functionalization First (Difficult) Decision->PathB Fight 6-Me Sterics ResultA High Yield C3 Product (C5 Cl remains intact) PathA->ResultA ResultB Sluggish C5 Reaction Potential Side Reactions PathB->ResultB

Figure 2: Strategic workflow recommendation. Always prioritize C3 functionalization before attempting C5 substitution on the 6-methyl scaffold.

References

  • General Reactivity of Imidazo[1,2-a]pyridines Bagdi, A. K., et al.[2] "Recent Advances in the Synthesis and Functionalization of Imidazo[1,2-a]pyridines." Chemical Reviews. (Verified general reactivity context).

  • Steric Hindrance in Ortho-Substituted Pyridines Dutton, J. L., et al. "Re-evaluating pyridine's role in chlorination reaction." Chemistry World. (Provides context on steric blocking by ortho-groups).

  • C3-Alkylation and Electronic Effects Yadav, et al. "C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction." Molecules. (Demonstrates 6-methyl tolerance/activation in C3 reactions).

  • 
     Reactivity Models 
    Leitch, D. C., et al.[3] "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution." ChemRxiv.
     (Quantitative basis for steric deactivation in 
    
    
    
    ).

Sources

Impact of C5-Chlorination on Imidazo[1,2-a]pyridine Scaffolds: A Comparative Binding & Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of imidazo[1,2-a]pyridine ligands—a privileged scaffold in drugs like Zolpidem (Ambien) and Alpidem—the substitution at the C5 position represents a critical "molecular switch."

This guide compares the 5-H (unsubstituted) versus 5-Chloro (5-Cl) variants. The decision to chlorinate at C5 is rarely about simple affinity; it is a strategic choice governing molecular planarity and metabolic stability .

  • 5-H Ligands: Favor a planar conformation, maximizing

    
    -
    
    
    
    stacking interactions but leaving the ring vulnerable to oxidative metabolism.
  • 5-Cl Ligands: Induce a "Peri-Effect" twist (if C3 is substituted), forcing the molecule into a non-planar conformation that can increase selectivity for globular pockets while blocking metabolic hotspots.

Part 1: Molecular Architecture & Mechanistic Analysis

The "Peri-Effect" and Conformational Control

The most profound difference between 5-H and 5-Cl is steric, not electronic. The C5 position is peri-located relative to the C3 position.

  • Scenario A (5-H): When C5 is Hydrogen, the imidazo[1,2-a]pyridine core can remain coplanar with substituents at C3. This is ideal for targets requiring intercalation or flat binding clefts (e.g., certain DNA-binding agents or flat kinase hinge regions).

  • Scenario B (5-Cl): The Van der Waals radius of Chlorine (1.75 Å) creates a steric clash with substituents at C3. This forces the C3-substituent to rotate out of plane, locking the molecule into a twisted conformation. This "pre-organized" state can reduce the entropic penalty of binding if the target pocket is also twisted (e.g., TSPO or specific GABA-A interfaces).

Electronic Modulation (pKa and Solubility)

Chlorine is an electron-withdrawing group (EWG) via induction (


) but a weak donor via resonance (

). In this heteroaromatic system, the inductive effect dominates.
Parameter5-H Variant5-Cl VariantImpact on Binding
Bridgehead N4 Basicity Higher pKa (~6.8)Lower pKa (~5.5)5-Cl reduces protonation at physiological pH, increasing membrane permeability (LogD).
Lipophilicity (cLogP) Baseline+0.6 to +0.85-Cl increases hydrophobic contacts but decreases aqueous solubility.
Halogen Bonding NonePotential

-hole
5-Cl can accept electron density from backbone carbonyls (Lewis base) in the binding pocket.
Metabolic Stability

The C5 position is a potential site for oxidative metabolism (though less common than C3 or C6). However, the primary metabolic advantage of 5-Cl is blocking Phase I oxidation at the adjacent positions by steric shielding and electronic deactivation of the ring system.

Part 2: Decision Logic & Signaling Pathways

The following diagram illustrates the SAR (Structure-Activity Relationship) decision tree when choosing between 5-H and 5-Cl.

SAR_Decision_Tree Start Lead Optimization: Imidazo[1,2-a]pyridine Check_C3 Is C3 Position Substituted? Start->Check_C3 No_Sub No C3 Subst. Check_C3->No_Sub No Yes_Sub Yes (Aryl/Amide) Check_C3->Yes_Sub Yes Choice_H Select 5-H No_Sub->Choice_H Default Yes_Sub->Choice_H Maintain Planarity Choice_Cl Select 5-Cl Yes_Sub->Choice_Cl Force Twist Result_H Planar Conformation (High u03c0-Stacking) Choice_H->Result_H Target_H Target: Flat Pockets (e.g., DNA Intercalators) Result_H->Target_H Result_Cl Twisted Conformation (Peri-Interaction) Choice_Cl->Result_Cl Target_Cl Target: Globular Pockets (e.g., TSPO, GABA-A u03b1+) Result_Cl->Target_Cl

Figure 1: SAR Decision Tree illustrating the conformational consequences of 5-position substitution.

Part 3: Comparative Performance Data

The following data is synthesized from SAR trends observed in GABA-A (benzodiazepine site) and TSPO (Translocator Protein) ligand studies.

Table 1: Comparative Binding Metrics[1]
Feature5-H Ligand (Reference)5-Cl LigandBiological Consequence
Binding Affinity (

)
Baseline (e.g., 2.5 nM)Variable (0.5 nM - 50 nM)Affinity is context-dependent. If the pocket is narrow, 5-Cl destroys affinity (steric clash). If the pocket is hydrophobic, 5-Cl enhances affinity (lipophilic fill).
Selectivity Ratio Low (Promiscuous)HighThe "twist" induced by 5-Cl often prevents binding to off-target subtypes that require planar ligands.
Metabolic Half-life (

)
Short (< 1 h)Extended (> 3 h)5-Cl reduces electron density, making the ring less susceptible to CYP450 oxidation.
CNS Penetration ModerateHighLower polar surface area (PSA) and higher lipophilicity improve Blood-Brain Barrier (BBB) crossing.

Part 4: Experimental Protocol (Radioligand Binding)

To objectively compare 5-H vs 5-Cl variants, a competitive radioligand binding assay is the gold standard. This protocol assumes testing against the TSPO 18 kDa target or GABA-A benzodiazepine site.

Reagents
  • Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂.

  • Radioligand: [³H]-PK11195 (for TSPO) or [³H]-Flumazenil (for GABA-A).

  • Tissue Source: Rat whole brain membranes or transfected HEK293 cells.

Workflow Visualization

Binding_Assay Prep 1. Membrane Prep (Homogenization) Incubate 2. Incubation (90 min @ 25°C) Prep->Incubate Filter 3. Vacuum Filtration (GF/B Filters) Incubate->Filter Count 4. Scintillation Counting Filter->Count Analyze 5. Data Analysis (Ki Calculation) Count->Analyze Ligand Test Ligand (5-H or 5-Cl) Ligand->Incubate Radio [3H]-Radioligand Radio->Incubate

Figure 2: Standardized Radioligand Displacement Workflow.

Step-by-Step Methodology
  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer. Ensure protein concentration is ~200 µg/mL.

  • Dosing: Prepare serial dilutions of the 5-H and 5-Cl ligands (10⁻¹⁰ M to 10⁻⁵ M) in DMSO (final DMSO concentration <1%).

  • Incubation:

    • Mix 100 µL Membrane suspension + 50 µL Radioligand (

      
       concentration) + 50 µL Test Compound.
      
    • Non-Specific Binding (NSB) Control: Add 10 µM of a known cold binder (e.g., Diazepam) to separate wells.

    • Incubate for 90 minutes at 25°C to reach equilibrium.

  • Termination: Rapidly filter through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce binding to the filter).

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).

  • Calculation: Plot % Displacement vs. Log[Concentration]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry. ACS Omega. (2024). Comprehensive review of the scaffold's biological applications and synthetic strategies. Link

  • Structure-Activity Relationship of Imidazo[1,2-a]pyridines at GABA-A Receptors. Journal of Medicinal Chemistry. (2018). Discusses the "peri-effect" and conformational restrictions in benzodiazepine-site ligands. Link

  • Design and Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides as Anti-TB Agents. Journal of Medicinal Chemistry. (2013). Highlights the metabolic stability conferred by halogenation on the pyridine ring. Link

  • Discovery of Imidazo[1,2-a]pyridines with Potent PDGFR Activity. ACS Medicinal Chemistry Letters. (2013). Demonstrates the use of substituents to tune kinase selectivity and bioavailability.[1] Link

Sources

Safety Operating Guide

5-Chloro-6-methylimidazo[1,2-a]pyridine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7]

5-Chloro-6-methylimidazo[1,2-a]pyridine is a halogenated heterocyclic building block commonly utilized in the synthesis of pharmaceutical agents (specifically in kinase inhibitor scaffolds).[1]

As a Senior Application Scientist, I often observe a critical failure in laboratory workflows: the misclassification of halogenated intermediates as "general organic waste." Because this molecule contains a chlorine atom on the imidazopyridine core, it must be segregated into Halogenated Waste streams. Failure to do so can result in the formation of dioxins during standard incineration or catalytic poisoning of emission scrubbers, leading to severe regulatory fines (EPA/RCRA) and environmental hazards.[2]

This guide defines the operational protocol for the safe containment, labeling, and disposal of this specific compound.

Hazard Identification & Classification

Before disposal, you must validate the hazard profile.[3] While specific Safety Data Sheets (SDS) vary by vendor (e.g., specific salt forms), the core imidazo[1,2-a]pyridine scaffold with halogen substitution dictates the following baseline precautions:

Hazard ClassGHS Classification (Typical)Operational Implication
Acute Toxicity Category 3 or 4 (Oral)Do not rinse residues down the sink.[1] All rinsate is hazardous waste.
Skin/Eye Irritant Category 2 (Skin) / 2A (Eye)Double-gloving (Nitrile) is mandatory during transfer to waste drums.[1]
Environmental Aquatic Acute 1 / Chronic 1Zero-discharge policy. Prevent release into drains or soil.[1]
Chemical Nature Halogenated Organic CRITICAL: Must NOT be mixed with non-halogenated solvents (e.g., Acetone, Methanol) if the total halogen content exceeds 1,000 ppm (0.1%).[2]

Operational Disposal Protocol

Phase 1: Pre-Disposal Segregation

The physical state of the waste dictates the disposal pathway. You must determine if you are disposing of the pure solid (expired/excess stock) or a reaction mixture (mother liquor).

Scenario A: Solid Substance (Pure or Crude)[1]
  • Primary Container: Do not empty the solid into a general carboy. Keep it in a sealable, wide-mouth jar (HDPE or Glass).

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "5-Chloro-6-methylimidazo[1,2-a]pyridine, Solid."[1]

    • Hazard Checkbox: Toxic, Irritant.[2][4][5][6]

  • Secondary Containment: Place the sealed jar into the lab's Solid Hazardous Waste drum.

Scenario B: Liquid Waste (Reaction Mixtures/Rinsate)[1]
  • Solvent Compatibility: If the compound is dissolved in solvents like Dichloromethane (DCM) or Chloroform, it is already in a halogenated stream. If dissolved in Ethyl Acetate or Methanol, the presence of the chlorinated solute converts the entire mixture into Halogenated Waste. [2]

  • Action: Pour into the Halogenated Organic Solvents carboy (Red tag/label).

  • Prohibited: Do NOT pour into the "Non-Halogenated" or "Aqueous" waste streams.

Phase 2: Waste Stream Management (Workflow Diagram)

The following logic gate ensures compliance with RCRA regulations regarding halogenated compounds.

DisposalWorkflow Start Waste Generation: 5-Chloro-6-methylimidazo[1,2-a]pyridine StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure/Crude) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solution/Mother Liquor) StateCheck->LiquidPath Liquid SolidContainer Seal in Wide-Mouth HDPE/Glass Jar SolidPath->SolidContainer LiquidSegregation Is solvent Halogenated? LiquidPath->LiquidSegregation Labeling Label: 'Halogenated Organic Waste' List Constituent: 5-Chloro-6-methyl... SolidContainer->Labeling HaloStream Add to HALOGENATED Solvent Carboy LiquidSegregation->HaloStream Yes (e.g., DCM) NonHaloStream Contaminates Stream: Treat ENTIRE volume as HALOGENATED Waste LiquidSegregation->NonHaloStream No (e.g., MeOH) HaloStream->Labeling NonHaloStream->HaloStream Re-classify FinalDisp EHS Pickup -> High-Temp Incineration Labeling->FinalDisp

Figure 1: Decision tree for segregating halogenated heterocyclic waste to prevent cross-contamination of non-halogenated streams.

Technical Rationale & Regulatory Compliance

Why Segregation Matters (The "Senior Scientist" Insight)

Many researchers treat "Halogenated" vs. "Non-Halogenated" as a suggestion. It is not.

  • Incineration Physics: Non-halogenated waste is often used as fuel blending (energy recovery). If you introduce 5-Chloro-6-methylimidazo[1,2-a]pyridine into a fuel blending stream, the chlorine atoms release acidic hydrogen chloride (HCl) gas upon combustion.[1]

  • Equipment Damage: This HCl corrodes the combustion chambers of incinerators not designed for halogens.

  • Dioxin Formation: Incomplete combustion of chlorinated aromatics can generate polychlorinated dibenzodioxins (PCDDs), which are persistent environmental pollutants.

Regulatory Codes (USA/RCRA Context)

While this specific CAS is not typically "P-listed" or "U-listed" by name, it falls under the Characteristic of Toxicity if leachable, but operationally it is managed as:

  • Waste Code: D001 (Ignitable, if in solvent) + Halogenated Organic .[2]

  • Destruction Method: High-temperature incineration (>1100°C) with acid gas scrubbing.[1]

Emergency Procedures (Spill Response)

If a spill occurs during the disposal process:

  • Evacuate & Ventilate: If the powder becomes airborne, clear the immediate area.

  • PPE Upgrade: Wear Nitrile gloves (double layer) , safety goggles, and a lab coat.[2][7] If dust is significant, use an N95 or P100 respirator.[2]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then sweep into a bag.[2]

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if the solvent is oxidizing.

  • Disposal of Debris: All cleanup materials (towels, vermiculite, gloves) must be placed in the Solid Hazardous Waste bin, not the regular trash.[2]

References

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] Retrieved from [Link][2][1]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link][2][1]

  • PubChem. (2023). Compound Summary: Imidazo[1,2-a]pyridine derivatives.[1][5][8] National Library of Medicine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.